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Core Science & Biosynthesis

Foundational

YX-2-107: A Technical Deep Dive into its Mechanism of Action for Selective CDK6 Degradation

For Researchers, Scientists, and Drug Development Professionals Abstract YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 6 (CDK6).[1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 6 (CDK6).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of YX-2-107, summarizing key preclinical data, outlining experimental methodologies, and visualizing its core signaling pathways. YX-2-107 represents a promising therapeutic strategy for malignancies dependent on CDK6, such as Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[1][2][3] By hijacking the cell's natural protein disposal machinery, YX-2-107 not only inhibits the kinase activity of CDK6 but also eliminates the protein entirely, offering potential advantages over traditional kinase inhibitors.[3][4][5]

Core Mechanism of Action: Targeted Protein Degradation

YX-2-107 operates as a bifunctional molecule, simultaneously binding to CDK6 and an E3 ubiquitin ligase.[3] Specifically, YX-2-107 recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This ternary complex formation facilitates the ubiquitination of CDK6, marking it for degradation by the proteasome. This targeted degradation leads to a rapid and preferential reduction of CDK6 levels within the cell.[3]

The key steps in the mechanism of action are:

  • Binding: YX-2-107 binds to both CDK6 and the CRBN E3 ubiquitin ligase.

  • Ternary Complex Formation: The binding of YX-2-107 to both proteins brings them into close proximity, forming a ternary complex.

  • Ubiquitination: Within the ternary complex, the E3 ligase transfers ubiquitin molecules to the CDK6 protein.

  • Proteasomal Degradation: The poly-ubiquitinated CDK6 is recognized and degraded by the 26S proteasome.

This degradation-based approach offers a distinct advantage over simple kinase inhibition by eliminating both the catalytic and non-catalytic functions of CDK6.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for YX-2-107 from in vitro and in vivo studies.

Table 1: In Vitro Activity of YX-2-107

ParameterValueCell Line/SystemReference
CDK6 Degradation IC50 4.4 nMIn vitro[1][2]
CDK6 Degradation DC50 ~4 nMPh+ BV173 ALL cells[3][6]
CDK4 Kinase Inhibition IC50 0.69 nMIn vitro[3][6][7]
CDK6 Kinase Inhibition IC50 4.4 nMIn vitro[3][6][7]

Table 2: In Vivo Pharmacokinetics and Activity of YX-2-107

ParameterValueAnimal ModelDosingReference
Maximum Concentration (Cmax) 741 nMC57BL/6j mice10 mg/kg; i.p.; single dose[1]
Plasma Clearance Cleared after 4 hoursC57BL/6j mice10 mg/kg; i.p.; single dose[1]
Pharmacological Activity Suppression of Ph+ ALL proliferationNRG-SGM3 mice (Ph+ ALL xenografts)150 mg/kg; i.p.; single daily for 3 days[1]
Metabolic Stability (Half-life) 35 minutesMouse liver microsomesN/A[4]

Signaling Pathway

YX-2-107-mediated degradation of CDK6 has significant downstream effects on cell cycle regulation. A primary consequence is the inhibition of Retinoblastoma (RB) protein phosphorylation.[1][2] Hypophosphorylated RB remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and cell cycle progression. Additionally, YX-2-107 treatment leads to the downregulation of FOXM1 expression, another key regulator of cell cycle progression.[1][2]

YX_2_107_Signaling_Pathway cluster_0 YX-2-107 Mechanism cluster_1 Downstream Effects YX2107 YX-2-107 Ternary_Complex Ternary Complex (YX-2-107-CDK6-CRBN) YX2107->Ternary_Complex CDK6 CDK6 CDK6->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome leads to Degradation CDK6 Degradation Proteasome->Degradation mediates pRB Phospho-RB Degradation->pRB inhibits FOXM1 FOXM1 Expression Degradation->FOXM1 inhibits S_Phase S-Phase Entry pRB->S_Phase promotes FOXM1->S_Phase promotes Cell_Proliferation Cell Proliferation S_Phase->Cell_Proliferation leads to

Caption: Signaling pathway of YX-2-107 leading to CDK6 degradation and cell cycle arrest.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, the available literature describes the key experimental setups used to elucidate the mechanism of action of YX-2-107.

In Vitro Degradation and Kinase Inhibition Assays
  • Objective: To determine the potency and selectivity of YX-2-107 in degrading CDK6 and inhibiting CDK4/6 kinase activity.

  • Methodology Outline:

    • Cell Culture: Ph+ ALL cell lines (e.g., BV173, SUP-B15) are cultured under standard conditions.[1]

    • Treatment: Cells are treated with a range of concentrations of YX-2-107 (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for a specified duration (e.g., 4 hours).[1]

    • Protein Level Analysis: Cell lysates are collected, and protein levels of CDK6, CDK4, phospho-RB, and FOXM1 are assessed by Western blotting.[1]

    • Kinase Activity Assay: In vitro kinase assays are performed using recombinant CDK4 and CDK6 enzymes to determine the IC50 values for kinase inhibition.[3][6]

    • Data Analysis: Densitometry is used to quantify protein bands from Western blots to determine the DC50 for CDK6 degradation.

Cell Cycle Analysis
  • Objective: To assess the effect of YX-2-107 on cell cycle progression.

  • Methodology Outline:

    • Cell Treatment: Ph+ ALL cells are treated with YX-2-107 (e.g., 2000 nM) for a defined period (e.g., 48 hours).[1]

    • Cell Staining: Cells are fixed and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).

    • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

In Vivo Xenograft Studies
  • Objective: To evaluate the in vivo efficacy of YX-2-107 in suppressing Ph+ ALL growth.

  • Methodology Outline:

    • Animal Model: Immunodeficient mice (e.g., NRG-SGM3) are engrafted with human Ph+ ALL cells to establish xenografts.[1]

    • Treatment: Once leukemia is established, mice are treated with YX-2-107 (e.g., 150 mg/kg, i.p., daily for 3 days) or a vehicle control.[1]

    • Monitoring: Leukemia burden is monitored by assessing the percentage of human leukemic cells in the peripheral blood or bone marrow.[4]

    • Pharmacodynamic Analysis: At the end of the treatment period, tissues are collected to assess the levels of CDK6, phospho-RB, and FOXM1 to confirm target engagement.[1]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_endpoints Key Endpoints Cell_Culture Cell Culture (Ph+ ALL lines) Treatment_Invitro YX-2-107 Treatment Cell_Culture->Treatment_Invitro Western_Blot Western Blot (CDK6, pRB, FOXM1) Treatment_Invitro->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Treatment_Invitro->Flow_Cytometry Degradation_Potency Degradation Potency (DC50) Western_Blot->Degradation_Potency Cell_Cycle_Arrest Cell Cycle Arrest Flow_Cytometry->Cell_Cycle_Arrest Kinase_Assay Kinase Inhibition Assay Inhibition_Potency Inhibition Potency (IC50) Kinase_Assay->Inhibition_Potency Xenograft Xenograft Model (Ph+ ALL) Treatment_Invivo YX-2-107 Treatment Xenograft->Treatment_Invivo Monitoring Leukemia Burden Monitoring Treatment_Invivo->Monitoring PD_Analysis Pharmacodynamic Analysis Monitoring->PD_Analysis Tumor_Suppression Tumor Growth Suppression PD_Analysis->Tumor_Suppression

References

Exploratory

The Cellular Target of YX-2-107: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract YX-2-107 is a potent and selective small molecule degrader that functions as a proteolysis-targeting chimera (PROTAC). Its primary cellular target...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YX-2-107 is a potent and selective small molecule degrader that functions as a proteolysis-targeting chimera (PROTAC). Its primary cellular target is Cyclin-Dependent Kinase 6 (CDK6). By inducing the degradation of CDK6, YX-2-107 offers a therapeutic strategy for malignancies dependent on this kinase, such as Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). This document provides a comprehensive overview of the mechanism of action of YX-2-107, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated cellular pathways and workflows.

Introduction to YX-2-107 and its Cellular Target

YX-2-107 is a heterobifunctional molecule designed to selectively target CDK6 for degradation by the cellular ubiquitin-proteasome system.[1][2] Unlike traditional kinase inhibitors that only block the catalytic activity of their targets, YX-2-107 eliminates the entire CDK6 protein, thereby abrogating both its kinase-dependent and kinase-independent functions.[1][2] This is particularly relevant in cancers like Ph+ ALL, where CDK6 has been shown to have roles beyond cell cycle regulation.[1]

The molecule consists of three key components: a ligand that binds to CDK6, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] Specifically, YX-2-107 utilizes a derivative of the CDK4/6 inhibitor palbociclib (B1678290) to engage CDK6 and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This tripartite complex formation leads to the polyubiquitination of CDK6, marking it for degradation by the proteasome.[1]

Mechanism of Action

The mechanism of YX-2-107-mediated degradation of CDK6 involves the following key steps:

  • Binding to CDK6: The palbociclib-derived moiety of YX-2-107 binds to the ATP-binding pocket of CDK6.[2][3]

  • Recruitment of Cereblon E3 Ligase: The other end of the YX-2-107 molecule binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1]

  • Ternary Complex Formation: This results in the formation of a stable ternary complex consisting of CDK6, YX-2-107, and the CRBN E3 ligase.[1]

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of CDK6.[1]

  • Proteasomal Degradation: The polyubiquitinated CDK6 is then recognized and degraded by the 26S proteasome.[1]

This process leads to a rapid and sustained reduction in cellular CDK6 levels.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for YX-2-107.

Table 1: In Vitro Kinase Inhibition

TargetIC50 (nM)
CDK40.69[2]
CDK64.4[2]

Table 2: In Vitro CDK6 Degradation

Cell LineDC50 (nM)
Ph+ BV173 ALL~4[2]

Table 3: In Vivo Pharmacokinetics in Mice (10 mg/kg, i.p.)

ParameterValue
Maximum Concentration (Cmax)741 nM[4][5]
Time to Cmax (Tmax)Not explicitly stated
ClearanceCleared from plasma after 4 hours[4][5]

Signaling Pathway

YX-2-107-mediated degradation of CDK6 impacts downstream signaling pathways that are critical for cell cycle progression and proliferation. The primary consequence is the reduced phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry. Additionally, the expression of FOXM1, a key transcription factor involved in cell cycle progression, is also suppressed.

G cluster_0 YX-2-107 Action cluster_1 Downstream Effects YX2_107 YX-2-107 CDK6 CDK6 YX2_107->CDK6 CRBN Cereblon E3 Ligase YX2_107->CRBN Proteasome Proteasome CDK6->Proteasome Ubiquitination CRBN->Proteasome Ubiquitination Degradation CDK6 Degradation Proteasome->Degradation pRb Phospho-Rb Degradation->pRb Inhibition of Phosphorylation FOXM1 FOXM1 Degradation->FOXM1 Suppression E2F E2F pRb->E2F Release Inhibition S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activation Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression FOXM1->Cell_Cycle_Progression

YX-2-107 Mechanism of Action and Downstream Signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular target and effects of YX-2-107.

In Vitro Kinase Assay

This protocol is a generalized procedure for assessing the inhibitory activity of YX-2-107 against CDK4 and CDK6 kinases.

Materials:

  • Recombinant active CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

  • Retinoblastoma protein (Rb) substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • YX-2-107 (serial dilutions)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

Procedure:

  • Prepare serial dilutions of YX-2-107 in kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate (Rb), and YX-2-107 or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each concentration of YX-2-107 relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for CDK6 Degradation

This protocol describes the detection of CDK6 protein levels in cells treated with YX-2-107.

Materials:

  • Ph+ ALL cell lines (e.g., BV173, SUP-B15)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • YX-2-107 (various concentrations)

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-CDK6, anti-CDK4, anti-p-Rb (Ser780), anti-FOXM1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed Ph+ ALL cells in culture plates and allow them to adhere or stabilize overnight.

  • Treat the cells with various concentrations of YX-2-107 or DMSO for the desired time points (e.g., 4, 8, 24 hours).

  • Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and visualize the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with YX-2-107.

Materials:

  • Ph+ ALL cell lines

  • YX-2-107

  • DMSO

  • Cold PBS

  • Ethanol (B145695) (70%)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with YX-2-107 or DMSO for a specified duration (e.g., 48 hours).

  • Harvest the cells and wash them twice with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).

  • Analyze the DNA content of the single-cell population to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Model

This protocol is a general guideline for evaluating the anti-leukemic activity of YX-2-107 in a mouse xenograft model of Ph+ ALL.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Ph+ ALL cells (patient-derived or cell line)

  • YX-2-107

  • Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Calipers

  • Flow cytometry antibodies for human CD45 and other relevant markers

Procedure:

  • Inject immunodeficient mice intravenously with Ph+ ALL cells.

  • Monitor the engraftment of leukemia by periodic peripheral blood analysis for human CD45+ cells.

  • Once the leukemia is established (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups.

  • Administer YX-2-107 (e.g., 150 mg/kg, intraperitoneally, daily) or vehicle to the respective groups.[4][5]

  • Monitor tumor burden by flow cytometry of peripheral blood throughout the study.

  • Monitor the health and body weight of the mice regularly.

  • At the end of the study, sacrifice the mice and harvest tissues (e.g., bone marrow, spleen) for analysis of leukemia infiltration and target engagement (e.g., CDK6 degradation by Western blot or immunohistochemistry).

Experimental Workflows

The following diagrams illustrate the general workflows for in vitro and in vivo characterization of YX-2-107.

G cluster_0 In Vitro Characterization Kinase_Assay In Vitro Kinase Assay Treatment YX-2-107 Treatment Cell_Culture Cell Culture (Ph+ ALL) Cell_Culture->Treatment Western_Blot Western Blot Treatment->Western_Blot Protein Lysates Cell_Cycle Cell Cycle Analysis Treatment->Cell_Cycle Fixed Cells Viability_Assay Cell Viability Assay Treatment->Viability_Assay Treated Cells

In Vitro Experimental Workflow for YX-2-107.

G cluster_1 In Vivo Characterization Xenograft Establish Ph+ ALL Xenograft Randomization Randomize Mice Xenograft->Randomization In_Vivo_Treatment In Vivo Treatment with YX-2-107 Randomization->In_Vivo_Treatment Monitoring Monitor Tumor Burden & Health In_Vivo_Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

In Vivo Experimental Workflow for YX-2-107.

Conclusion

YX-2-107 is a highly specific and potent PROTAC that targets the cellular protein CDK6 for degradation. Its mechanism of action, which involves the recruitment of the Cereblon E3 ubiquitin ligase, leads to the suppression of downstream signaling pathways critical for cell cycle progression. The preclinical data strongly support the potential of YX-2-107 as a therapeutic agent for CDK6-dependent malignancies, particularly Ph+ ALL. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation and development of this promising targeted therapy.

References

Foundational

YX-2-107: A Selective CDK6 Degrader for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Cyclin-dependent kinase 6 (CDK6) is a key regulator of cell cycle progression and a validated therapeutic targ...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 6 (CDK6) is a key regulator of cell cycle progression and a validated therapeutic target in various malignancies. While traditional small-molecule inhibitors have shown clinical efficacy, strategies to overcome resistance and enhance selectivity are actively being pursued. YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that mediates the degradation of CDK6. This technical guide provides a comprehensive overview of YX-2-107, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development in the field of targeted protein degradation.

Introduction to YX-2-107

YX-2-107 is a heterobifunctional molecule designed to selectively induce the degradation of CDK6. As a PROTAC, it consists of a ligand that binds to CDK6, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, YX-2-107 offers a novel therapeutic modality to eliminate CDK6 protein, thereby inhibiting both its kinase-dependent and -independent functions.[1] This approach has shown promise in preclinical models of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), a disease where CDK6 expression is a known dependency.[4][5][6]

Chemical Properties of YX-2-107 [2][7][8]

PropertyValue
CAS Number 2417408-46-7
Molecular Formula C45H51N11O9
Molecular Weight 889.97 g/mol
IUPAC Name N-(4-((2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)amino)butyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide

Mechanism of Action

YX-2-107 functions by inducing the formation of a ternary complex between CDK6 and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of CDK6, leading to its polyubiquitination. The polyubiquitinated CDK6 is then recognized and degraded by the 26S proteasome. The catalytic nature of this process allows a single molecule of YX-2-107 to induce the degradation of multiple CDK6 proteins.

PROTAC_Mechanism_of_Action Figure 1: Mechanism of Action of YX-2-107 cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation YX-2-107 YX-2-107 CDK6 CDK6 YX-2-107->CDK6 Binds CRBN CRBN YX-2-107->CRBN Recruits E2_Ub E2-Ubiquitin Ternary_Complex CDK6-YX-2-107-CRBN E2_Ub->Ternary_Complex Transfers Ubiquitin Ub_CDK6 Polyubiquitinated CDK6 Ternary_Complex->Ub_CDK6 YX-2-107_recycled YX-2-107 (Recycled) Ternary_Complex->YX-2-107_recycled Released Proteasome 26S Proteasome Ub_CDK6->Proteasome Targeted for Degradation Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

Figure 1: Mechanism of Action of YX-2-107

Preclinical Data

In Vitro Activity

YX-2-107 has demonstrated potent and selective degradation of CDK6 in various cancer cell lines, particularly in Ph+ ALL models.

Table 1: In Vitro Activity of YX-2-107

ParameterCell Line(s)ValueReference(s)
CDK6 Degradation IC50 -4.4 nM[5][6]
CDK6 Degradation Constant (DC50) BV173~4 nM[3][8]
CDK4 Degradation BV173Not observed[3]
Effect on S Phase BV173, SUP-B15Inhibition at 2000 nM (48h)[5][6]
RB Phosphorylation BV173, SUP-B15Inhibition at 2000 nM (72h)[5][6]
FOXM1 Expression BV173, SUP-B15Inhibition at 2000 nM (72h)[5][6]
In Vivo Activity

In vivo studies in mouse models of Ph+ ALL have shown that YX-2-107 is bioavailable and pharmacologically active, leading to tumor growth suppression.

Table 2: In Vivo Activity of YX-2-107

Animal ModelDosage and AdministrationKey FindingsReference(s)
NRG-SGM3 mice (Ph+ ALL xenografts) 150 mg/kg, i.p., daily for 3 daysSuppressed percentage of primary Ph+ ALL S-phase cells, inhibited phospho-RB and FOXM1 expression, and induced selective CDK6 degradation.[5]
C57BL/6j mice 10 mg/kg, i.p., single doseMaximum plasma concentration of 741 nM, cleared from plasma after 4 hours.[5][6]

Experimental Protocols

The following protocols are based on published literature and provide a framework for the investigation of YX-2-107. Researchers should optimize these protocols for their specific experimental conditions.

Synthesis of YX-2-107

The detailed synthesis of YX-2-107, a palbociclib-based PROTAC that recruits the CRBN E3 ligase, is described in the supplementary materials of the publication by De Dominici M, et al. in Blood 2020.[4] The general strategy involves the coupling of a palbociclib (B1678290) derivative with a CRBN ligand via a suitable linker.

YX-2-107_Synthesis Figure 2: General Synthesis Strategy for YX-2-107 Palbociclib_derivative Palbociclib Derivative YX_2_107 YX-2-107 Palbociclib_derivative->YX_2_107 Coupling Linker Linker Moiety Linker->YX_2_107 Coupling CRBN_ligand CRBN Ligand (e.g., Pomalidomide derivative) CRBN_ligand->YX_2_107 Coupling

Figure 2: General Synthesis Strategy for YX-2-107
Western Blot Analysis for CDK6 Degradation

This protocol is for assessing the degradation of CDK6 in cell lines such as BV173 and SUP-B15 following treatment with YX-2-107.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-CDK6 (specific catalog number and dilution to be optimized, e.g., 1:1000)

    • Rabbit anti-CDK4 (specific catalog number and dilution to be optimized, e.g., 1:1000)

    • Rabbit anti-phospho-Rb (Ser807/811) (specific catalog number and dilution to be optimized, e.g., 1:1000)

    • Rabbit anti-FOXM1 (specific catalog number and dilution to be optimized, e.g., 1:1000)

    • Mouse or Rabbit anti-GAPDH or β-actin (loading control, specific catalog number and dilution to be optimized, e.g., 1:5000)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate BV173 or SUP-B15 cells and treat with various concentrations of YX-2-107 (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for the desired time (e.g., 4, 24, 48, 72 hours).

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in Ph+ ALL cells treated with YX-2-107 using propidium (B1200493) iodide (PI) staining.[9][10][11][12][13][14]

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat BV173 or SUP-B15 cells with YX-2-107 (e.g., 2000 nM) for 48 hours.

  • Cell Harvesting: Harvest approximately 1x10^6 cells per sample.

  • Fixation: Wash the cells with PBS and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (e.g., 100 µg/mL) and PI (e.g., 50 µg/mL).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Study

This protocol provides a general guideline for evaluating the in vivo efficacy of YX-2-107 in a Ph+ ALL xenograft model using NRG-SGM3 mice.[4][15][16][17][18][19]

Materials:

  • NRG-SGM3 mice (immunodeficient)

  • Ph+ ALL cells (e.g., primary patient samples or cell lines like BV173)

  • YX-2-107

  • Vehicle control (e.g., appropriate solvent for YX-2-107)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Inject approximately 2 x 10^6 Ph+ ALL cells intravenously into 7- to 9-week-old NRG-SGM3 mice.

  • Tumor Establishment and Monitoring: Monitor the mice for signs of leukemia development, which can include weight loss, ruffled fur, and hind-limb paralysis. Leukemia burden can be monitored by flow cytometry of peripheral blood for human CD45+ cells.

  • Treatment: Once leukemia is established (e.g., a certain percentage of human CD45+ cells in the peripheral blood), randomize the mice into treatment and control groups. Administer YX-2-107 (e.g., 150 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for a specified period (e.g., 3 days).

  • Efficacy Assessment: Monitor the leukemia burden in the peripheral blood throughout the study. At the end of the study, harvest tissues such as bone marrow and spleen for analysis of leukemic infiltration, cell cycle status, and protein expression by western blot as described above.

  • Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the study to assess any potential toxicity of the treatment.

In_Vivo_Xenograft_Workflow Figure 3: In Vivo Xenograft Study Workflow start Start cell_injection Inject Ph+ ALL cells into NRG-SGM3 mice start->cell_injection leukemia_establishment Monitor for leukemia establishment cell_injection->leukemia_establishment randomization Randomize mice into treatment groups leukemia_establishment->randomization treatment Administer YX-2-107 or vehicle randomization->treatment monitoring Monitor leukemia burden and animal health treatment->monitoring endpoint Endpoint analysis: - Tissue collection - Western blot - Cell cycle analysis monitoring->endpoint end End endpoint->end

References

Exploratory

YX-2-107: A Technical Guide to a Selective CDK6-Degrading PROTAC for Hematologic Malignancies

For Researchers, Scientists, and Drug Development Professionals Executive Summary YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 6...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 6 (CDK6).[1][2] Developed as a potential therapeutic for CDK6-dependent cancers, particularly Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), YX-2-107 leverages the cell's own ubiquitin-proteasome system to eliminate the CDK6 protein.[3][4] This approach offers a distinct advantage over traditional kinase inhibitors by addressing both the catalytic and non-catalytic functions of CDK6.[2][3] Preclinical data demonstrates that YX-2-107 effectively suppresses the proliferation of Ph+ ALL cells, including those resistant to tyrosine kinase inhibitors (TKIs), by promoting rapid and preferential degradation of CDK6 over the closely related CDK4.[3][5] This technical document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of YX-2-107.

Discovery and Rationale

The development of YX-2-107 was prompted by the discovery that the growth of Ph+ ALL cells is highly dependent on CDK6, while the expression of CDK4 is largely dispensable.[4] Furthermore, silencing CDK6 proved more effective at suppressing Ph+ ALL in mouse models than dual CDK4/6 enzymatic inhibitors like palbociclib.[4][6] This suggested that CDK6 possesses growth-promoting functions that are independent of its kinase activity.[4]

To address both kinase-dependent and -independent roles, a PROTAC-based strategy was employed. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] YX-2-107 was engineered by conjugating a high-affinity CDK4/6 ligand (derived from palbociclib) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase via a chemical linker.[3][5][6] This design facilitates the formation of a ternary complex between CDK6, YX-2-107, and CRBN, leading to the selective degradation of CDK6.[2]

G cluster_0 Discovery Rationale CDK6_dep Ph+ ALL is highly dependent on CDK6 Kinase_ind CDK6 has kinase-independent growth-promoting functions CDK6_dep->Kinase_ind Inhibitor_lim Kinase inhibitors (e.g., Palbociclib) are only partially effective Kinase_ind->Inhibitor_lim Need Need for a strategy to eliminate the entire CDK6 protein Inhibitor_lim->Need PROTAC_strat PROTAC Strategy: Targeted Protein Degradation Need->PROTAC_strat YX2107 Development of YX-2-107 (CDK6-targeting PROTAC) PROTAC_strat->YX2107

Caption: Logical workflow for the development of YX-2-107.

Mechanism of Action

YX-2-107 functions by co-opting the CRBN E3 ubiquitin ligase to induce the selective ubiquitination and proteasomal degradation of CDK6.[2][3] This event removes the CDK6 protein scaffold, thereby inhibiting its downstream signaling pathways. Key consequences of YX-2-107 activity include the reduced phosphorylation of the Retinoblastoma (RB) protein and the downregulation of FOXM1 expression.[1][2] These proteins are critical regulators of the G1-S phase transition in the cell cycle. By disrupting this pathway, YX-2-107 effectively inhibits S-phase entry and halts cell proliferation.[5][7] A proteomic analysis confirmed the high selectivity of YX-2-107, showing that out of 3,682 proteins examined, only CDK6 was significantly downregulated following treatment.[5]

G cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Signaling Cascade YX2107 YX-2-107 Ternary Ternary Complex (CDK6-PROTAC-CRBN) YX2107->Ternary binds CDK6 CDK6 Protein (Target) CDK6->Ternary recruits CRBN CRBN E3 Ligase CRBN->Ternary recruits Ub Ubiquitination Ternary->Ub leads to Proteasome Proteasome Ub->Proteasome targets for Degradation CDK6 Degradation Proteasome->Degradation results in pRB Phospho-RB (Retinoblastoma Protein) FOXM1 FOXM1 Expression pRB->FOXM1 regulates CellCycle G1-S Phase Transition FOXM1->CellCycle promotes Proliferation Cell Proliferation CellCycle->Proliferation drives Degradation_Link CDK6 Degradation Degradation_Link->pRB Inhibits

Caption: Mechanism of action of YX-2-107 and its effect on downstream signaling.

Preclinical Data

In Vitro Activity & Selectivity

YX-2-107 demonstrates potent activity in both enzymatic and cell-based assays. It inhibits CDK6 kinase activity and induces its degradation at nanomolar concentrations. Critically, while it binds to both CDK4 and CDK6, it preferentially degrades CDK6.

ParameterTarget / Cell LineValueReference
Kinase Inhibition IC₅₀ CDK4 (in vitro)0.69 nM[3][5]
CDK6 (in vitro)4.4 nM[3][5]
Degradation Activity CDK6 (PROTAC IC₅₀)4.4 nM[1][2]
CDK6 (DC₅₀ in BV173 cells)~4 nM[3][5]
Cellular Effects

Treatment of Ph+ ALL cell lines (BV173 and SUP-B15) with YX-2-107 leads to significant anti-proliferative effects.

ExperimentCell LinesTreatmentOutcomeReference
CDK6 Degradation BV1730-1000 nM, 4hSelective degradation of CDK6[1][7]
Cell Cycle Arrest BV173, SUP-B152000 nM, 48hInhibition of S-phase entry[1][7]
Target Modulation BV173, SUP-B152000 nM, 72hInhibition of RB phosphorylation and FOXM1 expression[1][7]
In Vivo Efficacy

In vivo studies using mouse xenograft models of Ph+ ALL confirmed the anti-leukemic activity of YX-2-107. The compound was effective in suppressing leukemia burden in mice injected with both de novo and TKI-resistant primary Ph+ ALL cells, with efficacy comparable or superior to palbociclib.[3][4][5]

Animal ModelTreatment RegimenKey FindingsReference
NRG-SGM3 Mice (Ph+ ALL Xenograft)150 mg/kg; i.p.; daily for 3 daysPharmacologically active in suppressing Ph+ ALL proliferation.[1][7]
NSG Mice (Advanced Ph+ ALL)48-hour treatmentDecreased S-phase cells, suppressed p-RB and FOXM1, and induced preferential CDK6 degradation.[3]
NSG Mice (de novo or TKI-resistant Ph+ ALL)2-3 week treatmentMarked suppression of peripheral blood leukemia load.[3]

Pharmacokinetic Profile

Pharmacokinetic studies were conducted in C57BL/6j mice to assess the drug's properties in vivo.

ParameterVehicle / RouteValueReference
Metabolic Stability Mouse Liver MicrosomesHalf-life of 35 minutes[5]
Maximum Concentration (Cₘₐₓ) 10 mg/kg; i.p.; single dose741 nM[1][7]
Plasma Clearance 10 mg/kg; i.p.; single doseCleared from plasma after ~4 hours[1][7]
In Vivo Half-life IP administration~1 hour[3]

Experimental Protocols

The following are representative protocols for key experiments performed during the development of YX-2-107.

Western Blotting for CDK6 Degradation
  • Cell Culture and Treatment: Seed BV173 cells at a density of 1x10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS. Treat cells with YX-2-107 at various concentrations (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for 4 hours.

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against CDK6, CDK4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

  • Analysis: Quantify band intensities using densitometry software. Normalize CDK6 and CDK4 levels to the loading control.

Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: Seed BV173 or SUP-B15 cells and treat with YX-2-107 (e.g., 2000 nM) or DMSO (vehicle control) for 48 hours.

  • Cell Fixation: Harvest approximately 1x10⁶ cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Incubate for 30 minutes in the dark. Analyze the DNA content using a flow cytometer.

  • Data Analysis: Gate the cell populations and analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software (e.g., FlowJo).

In Vivo Xenograft Study
  • Animal Model: Use immunodeficient mice (e.g., NRG-SGM3 or NSG).

  • Cell Implantation: Inject 1-2x10⁶ primary Ph+ ALL cells intravenously or subcutaneously into each mouse.

  • Tumor Monitoring: Monitor leukemia burden by measuring the percentage of human CD45+ cells in peripheral blood via flow cytometry or by caliper measurement for subcutaneous tumors.

  • Treatment: Once leukemia is established, randomize mice into treatment groups (e.g., vehicle control, YX-2-107, palbociclib). Administer YX-2-107 intraperitoneally (i.p.) at a dose of 150 mg/kg daily.

  • Efficacy Assessment: Continue monitoring leukemia burden throughout the treatment period (e.g., 2-3 weeks).

  • Pharmacodynamic Analysis: For short-term studies, harvest bone marrow or tumor tissue after treatment (e.g., 48 hours) to assess target engagement via Western blotting for p-RB, FOXM1, and CDK6 levels.

G cluster_0 Experimental Workflow start Inject Ph+ ALL cells into Immunodeficient Mice establish Allow Leukemia to Establish start->establish randomize Randomize Mice into Treatment Groups (Vehicle, YX-2-107) establish->randomize treat Administer Daily IP Injections randomize->treat monitor Monitor Leukemia Burden (e.g., weekly blood draws) treat->monitor monitor->treat repeat end Endpoint Analysis: Survival, Tumor Load, Pharmacodynamics monitor->end

Caption: General workflow for in vivo efficacy studies.

References

Foundational

The Role of YX-2-107 in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Executive Summary Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is an aggressive subtype of ALL characterized by the BCR-ABL1 fusi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is an aggressive subtype of ALL characterized by the BCR-ABL1 fusion oncogene. While tyrosine kinase inhibitors (TKIs) have improved outcomes, resistance remains a significant challenge. Recent research has identified Cyclin-Dependent Kinase 6 (CDK6) as a crucial factor for the proliferation and survival of Ph+ ALL cells, making it a promising therapeutic target. YX-2-107 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of CDK6. This document provides a comprehensive technical guide on the mechanism of action, preclinical efficacy, and experimental protocols related to YX-2-107 in the context of Ph+ ALL.

Introduction: The Therapeutic Rationale for Targeting CDK6 in Ph+ ALL

Ph+ ALL is driven by the constitutively active BCR-ABL1 tyrosine kinase, which activates a network of downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[1][2] Although TKIs targeting BCR-ABL1 are the standard of care, resistance often develops, necessitating alternative therapeutic strategies.[1][2]

Studies have revealed a strong dependence of Ph+ ALL cells on CDK6, a key regulator of the G1-S phase transition in the cell cycle.[1][3] Interestingly, the growth-promoting effects of CDK6 in Ph+ ALL appear to be partially independent of its kinase activity, suggesting that merely inhibiting its enzymatic function may not be sufficient.[3] This has led to the development of YX-2-107, a PROTAC that hijacks the cell's ubiquitin-proteasome system to induce the selective degradation of the entire CDK6 protein.[1][2]

YX-2-107: Mechanism of Action

YX-2-107 is a heterobifunctional molecule consisting of a ligand that binds to CDK6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This dual binding induces the formation of a ternary complex between CDK6 and the E3 ligase, leading to the polyubiquitination of CDK6 and its subsequent degradation by the proteasome.[1][2] This degradation-based approach not only inhibits the kinase-dependent functions of CDK6 but also abrogates its kinase-independent scaffolding roles.

cluster_0 YX-2-107 Action YX-2-107 YX-2-107 Ternary_Complex Ternary Complex (CDK6-YX-2-107-Cereblon) YX-2-107->Ternary_Complex Binds CDK6 CDK6 CDK6->Ternary_Complex Binds Cereblon_E3_Ligase Cereblon_E3_Ligase Cereblon_E3_Ligase->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination of CDK6 Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation CDK6 Degradation Proteasome->Degradation

Figure 1: Mechanism of YX-2-107-mediated CDK6 degradation.

Preclinical Data Summary

In Vitro Efficacy

YX-2-107 has demonstrated potent and selective activity against Ph+ ALL cell lines in vitro.

ParameterValueCell Line(s)Reference
CDK6 Kinase Inhibition (IC50) 4.4 nMN/A (in vitro kinase assay)[2][4]
CDK4 Kinase Inhibition (IC50) 0.69 nMN/A (in vitro kinase assay)[2][4]
CDK6 Degradation (DC50) ~4 nMBV173[2][4]
Inhibition of S-phase Entry Effective at 2000 nM (48h)BV173, SUP-B15[5][6]
Inhibition of RB Phosphorylation Effective at 2000 nM (72h)BV173, SUP-B15[6]
Inhibition of FOXM1 Expression Effective at 2000 nM (72h)BV173, SUP-B15[6]
Selective CDK6 Degradation Observed at 1.6-1000 nM (4h)BV173[6]

Table 1: In Vitro Activity of YX-2-107

In Vivo Efficacy

In vivo studies using patient-derived xenograft (PDX) models of Ph+ ALL have shown significant anti-leukemic activity of YX-2-107.

Animal ModelTreatment RegimenOutcomeReference
NRG-SGM3 Mice (Ph+ ALL Xenograft) 150 mg/kg, i.p., daily for 3 daysPharmacologically active in suppressing Ph+ ALL proliferation.[5]
NSG Mice (TKI-resistant Ph+ ALL) 25 mg/kg or 50 mg/kg, i.p., twice daily for 20 daysMarked suppression of peripheral blood leukemia burden, comparable or superior to palbociclib.[3][7]

Table 2: In Vivo Efficacy of YX-2-107

Pharmacokinetics
Animal ModelDoseCmaxClearanceReference
C57BL/6j Mice 10 mg/kg, i.p., single dose741 nMCleared from plasma after 4 hours.[6]

Table 3: Pharmacokinetic Profile of YX-2-107

Signaling Pathways in Ph+ ALL and the Impact of YX-2-107

The BCR-ABL1 oncoprotein activates multiple downstream signaling pathways critical for leukemogenesis, including the JAK/STAT and PI3K/AKT pathways. These pathways converge to promote cell cycle progression, in part through the regulation of D-type cyclins and their binding partners, CDK4 and CDK6. CDK6, in complex with cyclin D, phosphorylates the retinoblastoma protein (RB), leading to the release of E2F transcription factors and entry into the S-phase of the cell cycle. YX-2-107-mediated degradation of CDK6 disrupts this critical node in the cell cycle machinery, leading to cell cycle arrest and inhibition of proliferation.

BCR_ABL1 BCR-ABL1 STAT5 STAT5 BCR_ABL1->STAT5 Activates CyclinD Cyclin D STAT5->CyclinD Upregulates CDK6_CyclinD CDK6/Cyclin D Complex CyclinD->CDK6_CyclinD CDK6 CDK6 CDK6->CDK6_CyclinD pRB pRB CDK6_CyclinD->pRB Phosphorylates RB RB RB->pRB E2F E2F pRB->E2F Releases S_Phase S-Phase Entry & Cell Proliferation E2F->S_Phase Promotes YX_2_107 YX-2-107 YX_2_107->CDK6 Degrades

Figure 2: Simplified BCR-ABL1 signaling pathway and the point of intervention for YX-2-107.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for Ph+ ALL cell lines such as BV173 and SUP-B15.

Start Start Seed_Cells Seed Ph+ ALL cells (e.g., BV173, SUP-B15) in 96-well plates Start->Seed_Cells Add_YX2107 Add serial dilutions of YX-2-107 Seed_Cells->Add_YX2107 Incubate_72h Incubate for 72 hours Add_YX2107->Incubate_72h Add_MTT Add MTT reagent (0.5 mg/mL final concentration) Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours at 37°C Add_MTT->Incubate_4h Solubilize Add solubilization buffer (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Figure 3: Workflow for MTT-based cell viability assay.

Materials:

  • Ph+ ALL cell lines (e.g., BV173, SUP-B15)

  • RPMI-1640 medium with 10% FBS

  • 96-well plates

  • YX-2-107

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density (e.g., 5 x 103 cells/well) in 100 µL of culture medium in a 96-well plate.

  • Add serial dilutions of YX-2-107 to the wells and incubate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for CDK6 Degradation

Procedure:

  • Culture Ph+ ALL cells and treat with various concentrations of YX-2-107 for the desired time (e.g., 4 hours).

  • Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against CDK6 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

Procedure:

  • Treat Ph+ ALL cells with YX-2-107 for the indicated time (e.g., 48 hours).[5]

  • Harvest approximately 1 x 106 cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and incubate for at least 30 minutes on ice.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

In Vivo Patient-Derived Xenograft (PDX) Model

Procedure:

  • Implant primary Ph+ ALL cells (e.g., 2 x 106 cells) intravenously into immunodeficient mice (e.g., NRG-SGM3 or NSG mice).[7]

  • Monitor the engraftment of leukemic cells in the peripheral blood by flow cytometry for human CD19 and CD10 markers.

  • Once the leukemia is established (e.g., >50% leukemic cells in peripheral blood), randomize mice into treatment and control groups.[7]

  • Administer YX-2-107 (e.g., 25-150 mg/kg, i.p.) or vehicle control according to the desired schedule.[5][7]

  • Monitor leukemia progression by regularly assessing the percentage of human leukemic cells in the peripheral blood.

  • At the end of the study, harvest tissues such as bone marrow and spleen for further analysis, including cell cycle analysis and western blotting.[7]

Conclusion and Future Directions

YX-2-107 represents a promising therapeutic agent for Ph+ ALL by selectively targeting CDK6 for degradation. Its ability to overcome the limitations of traditional kinase inhibitors by eliminating both the kinase-dependent and -independent functions of CDK6 provides a strong rationale for its further development. The preclinical data robustly support its efficacy in both TKI-sensitive and -resistant models of Ph+ ALL. Future studies should focus on combination therapies, for instance with TKIs, to potentially achieve deeper and more durable responses. Furthermore, the development of orally bioavailable CDK6 degraders will be a critical step towards clinical translation.

References

Exploratory

The PROTAC YX-2-107: A Technical Guide to its Biochemical and Cellular Activity

For Researchers, Scientists, and Drug Development Professionals Introduction YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 6 (CDK6...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 6 (CDK6). As a heterobifunctional molecule, YX-2-107 simultaneously binds to CDK6 and the E3 ubiquitin ligase Cereblon (CRBN), thereby facilitating the ubiquitination and subsequent proteasomal degradation of CDK6.[1] This mechanism of action, which eliminates the target protein rather than merely inhibiting its enzymatic activity, makes YX-2-107 a promising therapeutic candidate for cancers dependent on CDK6, such as Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] This document provides a comprehensive overview of the biochemical and cellular activities of YX-2-107, including quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Biochemical and Cellular Activity

YX-2-107 demonstrates potent and selective activity both in vitro and in cellular models. It effectively inhibits the kinase activity of both CDK4 and CDK6 and selectively induces the degradation of CDK6.[2][3] This targeted degradation leads to downstream effects on cell cycle progression and the expression of key regulatory proteins.

Quantitative Data Summary

The following tables summarize the key quantitative metrics of YX-2-107's activity.

Table 1: In Vitro Kinase Inhibition and Cellular Degradation Activity

ParameterTargetValueCell LineReference
IC50 (Kinase Inhibition)CDK40.69 nM-[3]
IC50 (Kinase Inhibition)CDK64.4 nM-[3]
DC50 (Degradation)CDK6~4 nMBV173[2][3]

Table 2: Cellular Effects of YX-2-107 Treatment

EffectCell Line(s)ConcentrationTimeReference
Inhibition of S Phase EntryBV173, SUP-B152000 nM48 h[4]
Inhibition of RB PhosphorylationBV173, SUP-B152000 nM72 h[4]
Inhibition of FOXM1 ExpressionBV173, SUP-B152000 nM72 h[4]
Selective CDK6 DegradationBV1731.6 - 1000 nM4 h[4]

Table 3: In Vivo Pharmacokinetics and Efficacy

ParameterAnimal ModelDoseRouteValueReference
Maximum Concentration (Cmax)C57BL/6j mice10 mg/kgi.p.741 nM
Pharmacological ActivityNRG-SGM3 mice (Ph+ ALL xenograft)150 mg/kg (daily for 3 days)i.p.Suppression of Ph+ ALL proliferation

Signaling Pathway

YX-2-107 functions by hijacking the cell's natural protein disposal system. It forms a ternary complex with CDK6 and the E3 ubiquitin ligase CRBN, leading to the ubiquitination and subsequent degradation of CDK6 by the proteasome. The degradation of CDK6 disrupts the cell cycle machinery, primarily by preventing the phosphorylation of the Retinoblastoma (RB) protein. This, in turn, inhibits the expression of downstream targets like FOXM1, ultimately leading to cell cycle arrest in the G1 phase and a reduction in cancer cell proliferation.[1][2]

YX_2_107_Signaling_Pathway cluster_0 YX-2-107 Mediated Degradation cluster_1 Downstream Cellular Effects YX-2-107 YX-2-107 Ternary Complex YX-2-107 : CDK6 : CRBN Ternary Complex YX-2-107->Ternary Complex CDK6 CDK6 CDK6->Ternary Complex CRBN E3 Ligase CRBN E3 Ligase CRBN E3 Ligase->Ternary Complex Ubiquitinated CDK6 Ub-CDK6 Ternary Complex->Ubiquitinated CDK6 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated CDK6 Proteasome Proteasome Ubiquitinated CDK6->Proteasome Targeted for Degradation Degraded CDK6 Degraded CDK6 Proteasome->Degraded CDK6 Inhibition Inhibition Degraded CDK6->Inhibition pRB pRB (Phosphorylated) FOXM1 FOXM1 pRB->FOXM1 Expression RB RB Cell Cycle Progression G1/S Transition FOXM1->Cell Cycle Progression Inhibition->pRB Inhibition->Cell Cycle Progression Inhibition2 Inhibition2

Caption: Mechanism of action of YX-2-107 leading to CDK6 degradation and cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of YX-2-107.

Western Blot Analysis for CDK6 Degradation

This protocol is used to assess the dose-dependent degradation of CDK6 in cancer cells following treatment with YX-2-107.

Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed BV173 cells - Treat with YX-2-107 (1.6 - 1000 nM) for 4h B 2. Cell Lysis - Harvest cells - Lyse in RIPA buffer with protease inhibitors A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE and Transfer - Separate proteins by electrophoresis - Transfer to PVDF membrane C->D E 5. Immunoblotting - Block membrane (e.g., 5% milk) - Incubate with primary antibodies (anti-CDK6, anti-Actin) - Incubate with HRP-conjugated secondary antibodies D->E F 6. Detection and Analysis - Visualize bands using chemiluminescence - Quantify band intensity E->F

Caption: Workflow for Western Blot analysis of CDK6 degradation.

Methodology:

  • Cell Culture and Treatment:

    • Culture Ph+ ALL cell lines (e.g., BV173, SUP-B15) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with a range of YX-2-107 concentrations (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for a specified time (e.g., 4 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CDK6 and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

Cell Viability Assay

This protocol is used to determine the effect of YX-2-107 on the proliferation and viability of leukemia cells.

Methodology:

  • Cell Seeding:

    • Seed leukemia cells (e.g., BV173, SUP-B15) in a 96-well plate at a density of approximately 5,000-10,000 cells per well.

  • Compound Treatment:

    • Treat the cells with serial dilutions of YX-2-107. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment (using MTT or CellTiter-Glo®):

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of YX-2-107 on cell cycle distribution.

Cell_Cycle_Analysis_Workflow A 1. Cell Treatment - Treat BV173 or SUP-B15 cells with YX-2-107 (e.g., 2000 nM) for 48h B 2. Cell Fixation - Harvest cells - Fix in cold 70% ethanol A->B C 3. Staining - Wash and resuspend in PBS - Treat with RNase A - Stain with Propidium Iodide (PI) B->C D 4. Flow Cytometry - Acquire data on a flow cytometer - Measure fluorescence intensity of PI C->D E 5. Data Analysis - Analyze DNA content histograms - Quantify percentage of cells in G0/G1, S, and G2/M phases D->E

References

Foundational

YX-2-107: A Technical Guide to its Effects on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals Abstract YX-2-107 is a potent and selective proteolysis-targeting chimera (PROTAC) that has demonstrated significant effects on cell cycle progression, prim...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YX-2-107 is a potent and selective proteolysis-targeting chimera (PROTAC) that has demonstrated significant effects on cell cycle progression, primarily in the context of Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL). This document provides a comprehensive technical overview of the mechanism of action of YX-2-107, focusing on its impact on the cell cycle. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making it a critical target for therapeutic intervention. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is frequently observed in various malignancies. YX-2-107 is a novel therapeutic agent designed to selectively target and degrade Cyclin-Dependent Kinase 6 (CDK6), a crucial driver of cell cycle progression, particularly in hematological malignancies like Ph+ ALL.[1][2] This guide delves into the core effects of YX-2-107 on the cell cycle, providing researchers and drug development professionals with the essential technical details to understand and potentially utilize this compound in their work.

Mechanism of Action: Targeting CDK6 for Degradation

YX-2-107 functions as a PROTAC, a bifunctional molecule that co-opts the cell's natural protein disposal system to eliminate specific target proteins.[3] It achieves this by simultaneously binding to CDK6 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK6.[3] This targeted degradation of CDK6 disrupts the normal progression of the cell cycle.

The primary mechanism by which YX-2-107 affects the cell cycle is through the inhibition of S-phase entry .[4][5][6] This is a direct consequence of CDK6 degradation, which leads to two key downstream events:

  • Inhibition of Retinoblastoma (RB) Phosphorylation: CDK6, in complex with Cyclin D, phosphorylates the RB protein. Phosphorylated RB (pRb) releases the E2F transcription factor, which is essential for the transcription of genes required for S-phase entry. By degrading CDK6, YX-2-107 prevents RB phosphorylation, thereby keeping E2F in an inactive state and blocking the G1/S transition.[4][5][6]

  • Inhibition of FOXM1 Expression: Forkhead Box M1 (FOXM1) is another critical transcription factor that regulates the expression of genes involved in the G2/M phase of the cell cycle. The expression of FOXM1 is, in part, regulated by the CDK4/6-RB-E2F pathway. By disrupting this pathway, YX-2-107 leads to a downstream reduction in FOXM1 expression.[4][5][6]

Data Presentation: Quantitative Effects on Cell Cycle Progression

The following tables summarize the quantitative data on the effect of YX-2-107 on cell cycle distribution and protein expression in Ph+ ALL cell lines.

Table 1: Effect of YX-2-107 on Cell Cycle Distribution in Ph+ ALL Cell Lines

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
BV173 Control (Vehicle)45.241.513.3[4]
YX-2-107 (2000 nM, 48h)68.718.912.4[4]
SUP-B15 Control (Vehicle)50.138.211.7[4]
YX-2-107 (2000 nM, 48h)72.315.512.2[4]

Table 2: Effect of YX-2-107 on Protein Expression and Phosphorylation in Ph+ ALL Cell Lines

Cell LineTreatmentCDK6 Degradation (%)pRb (Ser807/811) Reduction (%)FOXM1 Reduction (%)Reference
BV173 YX-2-107 (2000 nM, 72h)>90SignificantSignificant[4][5]
SUP-B15 YX-2-107 (2000 nM, 72h)>90SignificantSignificant[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Drug Treatment
  • Cell Lines: Ph+ ALL cell lines BV173 and SUP-B15 were used.[4]

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.[4]

  • Drug Treatment: YX-2-107 was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For experiments, the stock solution was diluted in culture medium to the final desired concentration (e.g., 2000 nM). Control cells were treated with an equivalent volume of DMSO.[4][5]

Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation: After treatment with YX-2-107 or vehicle for the indicated time (e.g., 48 hours), cells were harvested by centrifugation.

  • Fixation: The cell pellet was washed with phosphate-buffered saline (PBS) and then fixed in ice-cold 70% ethanol (B145695) while vortexing. Cells were incubated at -20°C for at least 2 hours.[4]

  • Staining: The fixed cells were washed with PBS to remove the ethanol. The cell pellet was then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent the staining of RNA.[4]

  • Flow Cytometry: The stained cells were analyzed on a flow cytometer. The DNA content was measured by detecting the fluorescence of PI. The data was then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Western Blot Analysis
  • Protein Extraction: Following drug treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane was then incubated with primary antibodies specific for CDK6, phospho-RB (Ser807/811), FOXM1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software.[4]

Mandatory Visualizations

Signaling Pathway of YX-2-107 in Cell Cycle Regulation

Caption: Signaling pathway of YX-2-107 leading to S-phase arrest.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow start Start: Ph+ ALL Cell Culture treatment Treatment: - YX-2-107 (e.g., 2000 nM) - Vehicle Control (DMSO) start->treatment incubation Incubate for 48 hours treatment->incubation harvest Harvest Cells by Centrifugation incubation->harvest fixation Fix Cells in 70% Ethanol harvest->fixation staining Stain with Propidium Iodide (PI) & RNase A fixation->staining analysis Flow Cytometry Analysis staining->analysis end End: Determine Cell Cycle Distribution (G0/G1, S, G2/M) analysis->end

Caption: Experimental workflow for analyzing cell cycle distribution.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow start Start: Ph+ ALL Cell Culture treatment Treatment: - YX-2-107 - Vehicle Control start->treatment incubation Incubate for 72 hours treatment->incubation lysis Cell Lysis & Protein Extraction incubation->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer immunoblotting Immunoblotting: 1. Blocking 2. Primary Antibody (CDK6, pRb, FOXM1) 3. Secondary Antibody transfer->immunoblotting detection Chemiluminescent Detection immunoblotting->detection end End: Quantify Protein Levels detection->end

References

Exploratory

Unraveling the Mechanism of YX-2-107: A Technical Guide to a Selective CDK6 Degrader

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the core mechanism of YX-2-107, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Cyc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of YX-2-107, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 6 (CDK6). By hijacking the body's natural protein disposal system, YX-2-107 offers a novel therapeutic strategy for cancers dependent on CDK6, such as Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, detailed experimental methodologies, and visual representations of key processes.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

YX-2-107 is a heterobifunctional molecule composed of three key components: a ligand that binds to CDK6, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties. This elegant design allows YX-2-107 to act as a molecular bridge, bringing CDK6 into close proximity with the CRBN E3 ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to CDK6, tagging it for degradation. The poly-ubiquitinated CDK6 is then recognized and degraded by the 26S proteasome, leading to a reduction in total CDK6 protein levels.[1][2] This targeted protein degradation mechanism is distinct from traditional kinase inhibitors, which only block the enzymatic activity of the target protein. By eliminating the entire protein, YX-2-107 can overcome mechanisms of resistance associated with kinase inhibitors and address both the catalytic and non-catalytic functions of CDK6.

Quantitative Efficacy of YX-2-107

The potency and selectivity of YX-2-107 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its activity.

ParameterValueTargetAssay TypeReference
IC50 4.4 nMCDK6In vitro kinase assay[2][3][4][5]
IC50 0.69 nMCDK4In vitro kinase assay[5]
DC50 ~4 nMCDK6Cellular degradation assay (BV173 cells)[5]

Table 1: In Vitro Potency of YX-2-107. IC50 (half-maximal inhibitory concentration) values indicate the concentration of YX-2-107 required to inhibit the kinase activity of CDK4 and CDK6 by 50%. The DC50 (half-maximal degradation concentration) represents the concentration needed to degrade 50% of the target protein in cells.

Cell LineEffectConcentrationTreatment TimeReference
BV173 (Ph+ ALL)Inhibition of S phase2000 nM48 h[3][4]
SUP-B15 (Ph+ ALL)Inhibition of S phase2000 nM48 h[3][4]
BV173 (Ph+ ALL)Inhibition of RB phosphorylation and FOXM1 expression2000 nM72 h[3][4]
SUP-B15 (Ph+ ALL)Inhibition of RB phosphorylation and FOXM1 expression2000 nM72 h[3][4]

Table 2: Cellular Activity of YX-2-107 in Ph+ ALL Cell Lines. This table highlights the downstream effects of YX-2-107 on cell cycle progression and key signaling molecules.

Animal ModelDosing RegimenKey FindingsReference
C57BL/6j mice10 mg/kg, single i.p.Cmax of 741 nM, cleared from plasma after 4 hours[3][4]
NRG-SGM3 mice (Ph+ ALL xenograft)150 mg/kg, daily i.p. for 3 daysSuppressed S-phase entry, pRB, and FOXM1; induced selective CDK6 degradation[3][4]

Table 3: In Vivo Pharmacokinetics and Efficacy of YX-2-107. This data demonstrates the bioavailability and anti-leukemic activity of YX-2-107 in animal models.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in the characterization of YX-2-107, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism cluster_0 YX-2-107 (PROTAC) cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation YX_2_107 YX-2-107 CDK6_ligand CDK6 Ligand Linker Linker CRBN_ligand CRBN Ligand Ternary_Complex CDK6-PROTAC-CRBN Ternary Complex YX_2_107->Ternary_Complex CDK6 CDK6 (Target Protein) CDK6->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Poly_Ub_CDK6 Poly-ubiquitinated CDK6 Ternary_Complex->Poly_Ub_CDK6 Ubiquitination Ub Ubiquitin Ub->Poly_Ub_CDK6 Proteasome 26S Proteasome Poly_Ub_CDK6->Proteasome Recognition Degraded_CDK6 Degraded CDK6 Peptides Proteasome->Degraded_CDK6 Degradation

Figure 1: PROTAC Mechanism of YX-2-107.

CDK6_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Downstream Effects cluster_2 Point of Intervention CyclinD Cyclin D Active_Complex Cyclin D-CDK6 Active Complex CyclinD->Active_Complex CDK6 CDK6 CDK6->Active_Complex pRb p-Rb (Inactive) Active_Complex->pRb Phosphorylation pFOXM1 p-FOXM1 (Active) Active_Complex->pFOXM1 Phosphorylation Rb Rb E2F E2F Rb->E2F Inhibition Cell_Cycle G1/S Phase Progression E2F->Cell_Cycle Transcription of S-phase genes FOXM1 FOXM1 pFOXM1->Cell_Cycle Promotion of Cell Proliferation YX_2_107 YX-2-107 YX_2_107->CDK6 Degradation Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Efficacy cluster_invivo Preclinical Validation start Start: Hypothesis in_vitro In Vitro Assays start->in_vitro kinase_assay Kinase Inhibition Assay (IC50) in_vitro->kinase_assay binding_assay Ternary Complex Formation in_vitro->binding_assay cellular Cellular Assays western_blot Western Blot (Degradation, pRB, FOXM1) cellular->western_blot viability_assay Cell Viability Assay cellular->viability_assay co_ip Co-Immunoprecipitation cellular->co_ip ubiquitination Ubiquitination Assay cellular->ubiquitination in_vivo In Vivo Studies pk_study Pharmacokinetics in_vivo->pk_study xenograft Xenograft Tumor Model in_vivo->xenograft end End: Data Analysis & Conclusion kinase_assay->cellular binding_assay->cellular western_blot->in_vivo viability_assay->in_vivo pk_study->end xenograft->end

References

Foundational

Downstream Signaling Effects of YX-2-107: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the downstream signaling effects of YX-2-107, a potent and selective degrader of Cyclin-Dependent Kina...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream signaling effects of YX-2-107, a potent and selective degrader of Cyclin-Dependent Kinase 6 (CDK6). YX-2-107 is a Proteolysis Targeting Chimera (PROTAC) that has demonstrated significant therapeutic potential in preclinical models of Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[1][2][3][4][5][6][7] This document details the mechanism of action of YX-2-107, its impact on key cellular pathways, and provides comprehensive experimental protocols for its study.

Core Mechanism of Action

YX-2-107 is a heterobifunctional molecule designed to selectively induce the degradation of CDK6.[5] It functions by simultaneously binding to CDK6 and the Cereblon (CRBN) E3 ubiquitin ligase.[8] This proximity facilitates the polyubiquitination of CDK6, marking it for degradation by the 26S proteasome. This degradation-based mechanism provides a distinct advantage over traditional kinase inhibitors by eliminating both the kinase-dependent and -independent functions of CDK6.[4][8]

cluster_0 YX-2-107 (PROTAC) cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation YX2107 YX-2-107 CDK6_ligand CDK6 Ligand (Palbociclib moiety) YX2107->CDK6_ligand Linker Linker YX2107->Linker Ternary_Complex CDK6-YX-2-107-CRBN Ternary Complex YX2107->Ternary_Complex CDK6 CDK6 CDK6_ligand->CDK6 Binds CRBN_ligand CRBN Ligand (Pomalidomide moiety) Linker->CRBN_ligand CRBN CRBN E3 Ligase CRBN_ligand->CRBN Recruits CDK6->Ternary_Complex CRBN->Ternary_Complex Poly_Ub_CDK6 Polyubiquitinated CDK6 Ternary_Complex->Poly_Ub_CDK6 Polyubiquitination Ub Ubiquitin Ub->Poly_Ub_CDK6 Proteasome 26S Proteasome Poly_Ub_CDK6->Proteasome Targeting Degradation CDK6 Degradation Proteasome->Degradation Mediates

Caption: Mechanism of YX-2-107-mediated CDK6 degradation.

Downstream Signaling Effects

The degradation of CDK6 by YX-2-107 leads to significant downstream effects on cell cycle progression and oncogenic signaling pathways. The primary consequences of YX-2-107 treatment are the inhibition of Retinoblastoma (Rb) protein phosphorylation and the reduced expression of the Forkhead Box M1 (FOXM1) transcription factor.[1][3][9]

YX2107 YX-2-107 CDK6 CDK6 YX2107->CDK6 Degrades pRb Phospho-Rb CDK6->pRb Phosphorylates FOXM1 FOXM1 CDK6->FOXM1 Regulates expression of Rb_E2F Rb-E2F Complex pRb->Rb_E2F Inhibits formation of E2F E2F Rb_E2F->E2F Releases Cell_Cycle_Genes Cell Cycle Progression Genes E2F->Cell_Cycle_Genes Activates transcription of FOXM1->Cell_Cycle_Genes Activates transcription of G1_S_Transition G1/S Phase Transition Cell_Cycle_Genes->G1_S_Transition Promotes Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Leads to

Caption: Downstream signaling cascade affected by YX-2-107.

Inhibition of Rb Phosphorylation

CDK6, in complex with Cyclin D, phosphorylates the Rb protein. Phosphorylated Rb (pRb) releases the E2F transcription factor, allowing for the expression of genes required for the G1 to S phase transition. By degrading CDK6, YX-2-107 prevents Rb phosphorylation, leading to the sequestration of E2F and subsequent cell cycle arrest at the G1/S checkpoint.[1][3][9]

Downregulation of FOXM1 Expression

FOXM1 is a key transcription factor that regulates the expression of a wide array of genes involved in G2/M progression and mitosis. CDK6 has been shown to regulate the expression of FOXM1. Treatment with YX-2-107 leads to a significant reduction in FOXM1 protein levels, further contributing to the anti-proliferative effects of the compound.[1][3][9]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for YX-2-107.

Parameter Value Assay Reference
CDK6 Degradation IC₅₀4.4 nMIn vitro degradation assay in BV173 cells[1][3][9]
CDK4 Kinase Inhibition IC₅₀0.69 nMIn vitro kinase assay[5][10]
CDK6 Kinase Inhibition IC₅₀4.4 nMIn vitro kinase assay[5][10]
CDK6 Degradation Constant (DC₅₀)~4 nMDensitometric analysis in BV173 cells[5][10]

Table 1: In Vitro Activity of YX-2-107

Cell Lines YX-2-107 Concentration Treatment Duration Effect Reference
BV173, SUP-B15 (Ph+ ALL)2000 nM48 hoursInhibition of S-phase entry[1][3]
BV173, SUP-B15 (Ph+ ALL)2000 nM72 hoursInhibition of Rb phosphorylation and FOXM1 expression[1][3]
BV1730, 1.6, 8, 40, 200, 1000 nM4 hoursSelective degradation of CDK6[1][3]

Table 2: Cellular Effects of YX-2-107 in Ph+ ALL Cell Lines

Animal Model Dosage and Administration Effect Reference
NRG-SGM3 mice with Ph+ ALL xenografts150 mg/kg, intraperitoneal injection, daily for 3 daysSuppression of S-phase cells, pRb, and FOXM1; selective CDK6 degradation[1]
C57BL/6j mice10 mg/kg, single intraperitoneal injectionCₘₐₓ of 741 nM, clearance from plasma after 4 hours[1][3]

Table 3: In Vivo Efficacy and Pharmacokinetics of YX-2-107

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the primary literature studying YX-2-107.

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Cell Culture (e.g., BV173, SUP-B15) Treatment YX-2-107 Treatment (Varying concentrations and durations) Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->Cell_Cycle Western_Blot Western Blot Analysis (CDK6, pRb, FOXM1) Cell_Lysis->Western_Blot Xenograft Ph+ ALL Xenograft Model (NRG-SGM3 mice) In_Vivo_Treatment In Vivo YX-2-107 Treatment (e.g., 150 mg/kg i.p.) Xenograft->In_Vivo_Treatment Tumor_Analysis Tumor/Tissue Analysis In_Vivo_Treatment->Tumor_Analysis PK_Analysis Pharmacokinetic Analysis (Plasma concentration) In_Vivo_Treatment->PK_Analysis IHC Immunohistochemistry (pRb, FOXM1) Tumor_Analysis->IHC

Caption: General experimental workflow for studying YX-2-107.

Western Blot Analysis

This protocol is for the detection of CDK6, phospho-Rb, and FOXM1 protein levels in cell lysates.

1. Cell Lysis:

  • Treat cells with desired concentrations of YX-2-107 for the specified duration.

  • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine protein concentration using a BCA protein assay.

2. SDS-PAGE and Transfer:

  • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

  • Separate proteins on a 4-12% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

    • Anti-CDK6 (e.g., Cell Signaling Technology #13331): 1:1000 dilution.[11]

    • Anti-phospho-Rb (Ser807/811) (e.g., Cell Signaling Technology #8516): 1:1000 dilution.

    • Anti-FOXM1 (e.g., Cell Signaling Technology #20459): 1:1000 dilution.[11]

    • Anti-β-actin (loading control): 1:5000 dilution.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

Cell Cycle Analysis

This protocol is for analyzing the cell cycle distribution of cells treated with YX-2-107 using propidium (B1200493) iodide (PI) staining and flow cytometry.

1. Cell Preparation:

  • Treat cells with YX-2-107 as required.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 2 hours.

2. Staining:

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing:

    • Propidium Iodide (PI): 50 µg/mL

    • RNase A: 100 µg/mL

    • Triton X-100 (optional): 0.1% in PBS

  • Incubate in the dark for 30 minutes at room temperature.[12]

3. Flow Cytometry:

  • Analyze the stained cells using a flow cytometer.

  • Excite PI with a 488 nm laser and collect emission at ~617 nm.

  • Use a linear scale for the DNA content histogram.

  • Gate on single cells to exclude doublets and aggregates.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.

In Vivo Xenograft Studies

This protocol outlines a general procedure for assessing the in vivo efficacy of YX-2-107 in a Ph+ ALL xenograft model.

1. Animal Model:

  • Use immunodeficient mice such as NOD/SCID/IL2Rγ-null (NSG) or NRG-SGM3 mice.[1][4]

2. Cell Implantation:

  • Intravenously inject 2 x 10⁶ Ph+ ALL cells (e.g., primary patient-derived cells) into each mouse.[4]

3. Drug Administration:

  • Once leukemia is established (e.g., detectable leukemic cells in peripheral blood), begin treatment.

  • Administer YX-2-107 via intraperitoneal (i.p.) injection, for example, at a dose of 150 mg/kg daily.[1]

  • Include a vehicle control group.

4. Efficacy Assessment:

  • Monitor leukemia progression by measuring the percentage of human CD19+/CD10+ cells in peripheral blood via flow cytometry.

  • At the end of the study, harvest tissues (bone marrow, spleen) for analysis of leukemic infiltration and target protein expression (CDK6, pRb, FOXM1) by Western blot or immunohistochemistry.

5. Pharmacokinetic Analysis:

  • Administer a single dose of YX-2-107 (e.g., 10 mg/kg, i.p.) to mice.[1][3]

  • Collect blood samples at various time points post-injection.

  • Process blood to obtain plasma and analyze the concentration of YX-2-107 using LC-MS/MS.

This technical guide provides a comprehensive overview of the downstream signaling effects of YX-2-107 and detailed protocols for its investigation. The selective degradation of CDK6 by YX-2-107 presents a promising therapeutic strategy for CDK6-dependent malignancies.

References

Exploratory

YX-2-107: A Technical Whitepaper on a Selective CDK6-Degrading PROTAC

For Researchers, Scientists, and Drug Development Professionals Abstract YX-2-107 is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 6 (CDK6)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YX-2-107 is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 6 (CDK6). With the CAS number 2417408-46-7, this molecule has emerged as a significant tool in the study of CDK6-dependent hematologic malignancies, particularly Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3][4][5][6] YX-2-107 functions by hijacking the cell's natural protein disposal system, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent proteasomal degradation.[2][4] This mechanism, which goes beyond simple enzymatic inhibition, allows for the disruption of both kinase-dependent and -independent functions of CDK6.[4][7] This technical guide provides a comprehensive overview of YX-2-107, including its mechanism of action, key biological effects, and detailed experimental protocols derived from published research.

Introduction

Cyclin-Dependent Kinase 6 (CDK6) is a key regulator of the cell cycle, primarily involved in the G1-S phase transition.[8][9] Its dysregulation is implicated in various cancers, making it an attractive therapeutic target. Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is a subtype of leukemia that shows a particular dependence on CDK6 for proliferation and survival.[4][8]

YX-2-107 represents a novel therapeutic strategy by inducing the selective degradation of the CDK6 protein.[2][3][8][10] As a PROTAC, it is a heterobifunctional molecule composed of a ligand that binds to CDK6, a linker, and a ligand that recruits the CRBN E3 ubiquitin ligase.[4] This targeted protein degradation offers potential advantages over traditional kinase inhibition, including improved selectivity and the ability to address non-enzymatic scaffolding functions of the target protein.[2][4]

Physicochemical Properties

PropertyValueReference
CAS Number 2417408-46-7[2][5][6][10]
Molecular Formula C45H51N11O9[2][5][6]
Molecular Weight 889.97 g/mol [2]
Purity >98%[2]
Solubility DMSO: 2.4 mg/mL (2.7 mM)[3]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[3]

Mechanism of Action

YX-2-107 exerts its biological effect through the targeted degradation of CDK6. The process can be summarized in the following steps:

  • Ternary Complex Formation: YX-2-107 simultaneously binds to CDK6 and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the CDK6 protein.

  • Proteasomal Degradation: The poly-ubiquitinated CDK6 is then recognized and degraded by the 26S proteasome.

This degradation of CDK6 leads to the inhibition of its downstream signaling pathways, including the phosphorylation of the Retinoblastoma (RB) protein and the expression of the transcription factor FOXM1.[1][2][3][5][7]

YX-2-107_Mechanism_of_Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation cluster_2 Downstream Effects YX-2-107 YX-2-107 Ternary_Complex YX-2-107-CDK6-CRBN Ternary Complex YX-2-107->Ternary_Complex CDK6 CDK6 CDK6->Ternary_Complex CRBN_E3_Ligase CRBN_E3_Ligase CRBN_E3_Ligase->Ternary_Complex Ubiquitinated_CDK6 Ub-CDK6 Ternary_Complex->Ubiquitinated_CDK6 Ubiquitination Ub Ubiquitin Ub->Ubiquitinated_CDK6 Proteasome Proteasome Ubiquitinated_CDK6->Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments pRB_inhibition Inhibition of RB Phosphorylation Degraded_Fragments->pRB_inhibition FOXM1_inhibition Downregulation of FOXM1 Expression Degraded_Fragments->FOXM1_inhibition Cell_Cycle_Arrest S-Phase Inhibition pRB_inhibition->Cell_Cycle_Arrest FOXM1_inhibition->Cell_Cycle_Arrest In_Vitro_Workflow cluster_analysis Analysis Types Cell_Culture Ph+ ALL Cell Culture (BV173, SUP-B15) Treatment Treatment with YX-2-107 (Varying Concentrations & Durations) Cell_Culture->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Western_Blot Western Blot (CDK6, pRB, FOXM1) Endpoint_Analysis->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Endpoint_Analysis->Flow_Cytometry In_Vivo_Workflow Xenograft_Model Establish Ph+ ALL Xenograft in NRG-SGM3 Mice Treatment_Groups Treatment Groups: - YX-2-107 (e.g., 150 mg/kg) - Vehicle Control Xenograft_Model->Treatment_Groups Monitoring Monitor Leukemia Burden (Peripheral Blood/Bone Marrow) Treatment_Groups->Monitoring Endpoint_Analysis Endpoint Analysis: - Efficacy Assessment - Tissue Analysis (Western Blot/IHC) Monitoring->Endpoint_Analysis

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: YX-2-107 In Vitro Evaluation

These application notes provide a comprehensive overview of the in vitro experimental protocols for evaluating YX-2-107, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade Cyclin-Dependent...

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the in vitro experimental protocols for evaluating YX-2-107, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 6 (CDK6). YX-2-107 has shown significant promise in the context of Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

YX-2-107 is a bifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7] This targeted degradation of CDK6 inhibits downstream signaling pathways, including the phosphorylation of the Retinoblastoma (RB) protein and the expression of Forkhead Box M1 (FOXM1), ultimately suppressing cancer cell proliferation.[1][2][4][6][8][9]

cluster_0 YX-2-107 Action cluster_1 Cellular Machinery cluster_2 Downstream Effects YX2107 YX-2-107 CDK6 CDK6 YX2107->CDK6 Binds CRBN CRBN E3 Ligase YX2107->CRBN Recruits Ub Ubiquitin Proteasome Proteasome CDK6->Proteasome Degradation pRB Phospho-RB (Inhibited) CDK6->pRB Phosphorylates Ub->CDK6 Ubiquitination FOXM1 FOXM1 Expression (Inhibited) pRB->FOXM1 Regulates CellCycle S-Phase Entry (Inhibited) FOXM1->CellCycle Promotes Proliferation Cell Proliferation (Suppressed) CellCycle->Proliferation Leads to

Caption: Mechanism of action for YX-2-107.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for YX-2-107 based on in vitro assays.

Table 1: In Vitro Kinase Inhibition

TargetIC50 (nM)
CDK40.69
CDK64.4
Data from ProbeChem[10]

Table 2: In Vitro CDK6 Degradation

Cell LineDC50 (nM)
BV173 (Ph+ ALL)~4
Data from ProbeChem[10]

Table 3: In Vitro Cellular Effects of YX-2-107

Cell LineConcentration (nM)Treatment Duration (hours)Effect
BV1730, 1.6, 8, 40, 200, 10004Selective degradation of CDK6.[2][9]
BV173, SUP-B15200048Inhibition of S-phase entry.[1][2][9]
BV173, SUP-B15200072Inhibition of RB phosphorylation and FOXM1 expression.[1][2][9]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: CDK6 Degradation Assessment by Western Blot

This protocol outlines the procedure for assessing the degradation of CDK6 in Ph+ ALL cell lines following treatment with YX-2-107.

start Start cell_culture 1. Culture BV173 or SUP-B15 cells start->cell_culture treatment 2. Treat with YX-2-107 (e.g., 0-1000 nM, 4h) cell_culture->treatment harvest 3. Harvest cells and prepare cell lysates treatment->harvest quantification 4. Determine protein concentration (BCA assay) harvest->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Transfer to PVDF membrane sds_page->transfer blocking 7. Block membrane (5% non-fat milk) transfer->blocking primary_ab 8. Incubate with primary antibodies (anti-CDK6, anti-CDK4, anti-GAPDH) blocking->primary_ab secondary_ab 9. Incubate with HRP- conjugated secondary antibody primary_ab->secondary_ab detection 10. Chemiluminescence detection secondary_ab->detection analysis 11. Densitometric analysis detection->analysis end End analysis->end

Caption: Western blot workflow for CDK6 degradation.

Materials:

  • Ph+ ALL cell lines (e.g., BV173, SUP-B15)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • YX-2-107 (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-CDK6, anti-CDK4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture BV173 or SUP-B15 cells to the desired density.

    • Treat cells with varying concentrations of YX-2-107 (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for 4 hours.[2][9] Include a vehicle control (DMSO).

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Perform densitometric analysis of the protein bands and normalize the CDK6 signal to the loading control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of YX-2-107 on cell cycle progression.

Materials:

  • Ph+ ALL cell lines (e.g., BV173, SUP-B15)

  • Complete cell culture medium

  • YX-2-107

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

Procedure:

  • Cell Treatment:

    • Treat BV173 or SUP-B15 cells with YX-2-107 (e.g., 2000 nM) or vehicle control for 48 hours.[1][2][9]

  • Cell Fixation:

    • Harvest and wash cells with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Analysis of RB Phosphorylation and FOXM1 Expression

This protocol details the assessment of downstream signaling effects of YX-2-107.

Procedure:

  • Cell Treatment and Lysis:

    • Treat BV173 or SUP-B15 cells with YX-2-107 (e.g., 2000 nM) or vehicle control for 72 hours.[1][2][9]

    • Prepare cell lysates as described in Protocol 1.

  • Western Blotting:

    • Perform Western blotting as detailed in Protocol 1.

    • Use primary antibodies specific for phospho-RB (e.g., Ser807/811), total RB, FOXM1, and a loading control (e.g., GAPDH).

  • Analysis:

    • Quantify the band intensities to determine the relative levels of phospho-RB and FOXM1.

References

Application

YX-2-107: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals Abstract YX-2-107 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade cyclin-dependent kinase 6 (CDK6).[1][2][3][4] As a bi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YX-2-107 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade cyclin-dependent kinase 6 (CDK6).[1][2][3][4] As a bifunctional molecule, YX-2-107 recruits an E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[2][5] This targeted degradation of CDK6 offers a promising therapeutic strategy for malignancies dependent on CDK6, such as Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[1][2][3][5] These application notes provide detailed protocols for the in vitro use of YX-2-107, including recommended treatment concentrations and methodologies for assessing its biological effects in cell culture.

Mechanism of Action

YX-2-107 functions by selectively inducing the degradation of CDK6.[1][2][3] This degradation leads to the inhibition of retinoblastoma (RB) protein phosphorylation and a subsequent decrease in the expression of the transcription factor FOXM1, both of which are downstream effectors of CDK6 activity.[1][2][6] The selective degradation of CDK6 disrupts the cell cycle, leading to an inhibition of S-phase entry in sensitive cell lines.[1][3][6] YX-2-107 has demonstrated a high potency for CDK6 degradation with an IC50 value of approximately 4.4 nM.[1][2][3][4]

Data Presentation

In Vitro Efficacy of YX-2-107
Cell LineConcentration(s)Incubation TimeObserved EffectReference(s)
BV1731.6, 8, 40, 200, 1000 nM4 hoursSelective degradation of CDK6.[1][3][4]
BV1732000 nM48 hoursInhibition of S-phase entry.[1][3]
SUP-B152000 nM48 hoursInhibition of S-phase entry.[1][3]
BV1732000 nM72 hoursInhibition of RB phosphorylation and FOXM1 expression.[1][3][4]
SUP-B152000 nM72 hoursInhibition of RB phosphorylation and FOXM1 expression.[1][3][4]
Ph-like (MUTZ-5, MHH-CALL-4)Not specifiedNot specifiedInhibition of S phase and selective degradation of CDK6.[6]
MLL-rearranged (SEM)Not specifiedNot specifiedInhibition of S phase and selective degradation of CDK6.[6]
Jurkat (T-ALL)Not specifiedNot specifiedMarked decrease in CDK6 levels with no effect on S phase.[6]

Experimental Protocols

Cell Culture and Treatment with YX-2-107

Materials:

  • Cell line of interest (e.g., BV173, SUP-B15)

  • Appropriate cell culture medium and supplements

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • YX-2-107 (stock solution prepared in DMSO)

  • DMSO (vehicle control)

  • Tissue culture plates/flasks

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in the appropriate medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed cells at a density appropriate for the specific assay to be performed.

  • Prepare a stock solution of YX-2-107 in DMSO. For long-term storage, aliquot the stock solution and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.

  • On the day of the experiment, dilute the YX-2-107 stock solution to the desired final concentrations in fresh cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest YX-2-107 treatment group.

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of YX-2-107 or the vehicle control.

  • Incubate the cells for the desired period (e.g., 4, 48, or 72 hours) before proceeding with downstream analysis.

Western Blot Analysis for CDK6, Phospho-RB, and FOXM1

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blot running and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-CDK6, anti-phospho-RB, anti-FOXM1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • After treatment with YX-2-107, harvest cells and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Harvest the cells after YX-2-107 treatment and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution containing RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

YX_2_107_Mechanism_of_Action cluster_PROTAC YX-2-107 (PROTAC) cluster_Cellular_Components Cellular Machinery cluster_Downstream_Effects Downstream Effects CDK6_ligand CDK6 Ligand Linker Linker CDK6_ligand->Linker CDK6 CDK6 CDK6_ligand->CDK6 binds E3_ligase_ligand E3 Ligase Ligand (Cereblon) Linker->E3_ligase_ligand E3_Ligase E3 Ubiquitin Ligase (Cereblon) E3_ligase_ligand->E3_Ligase recruits Proteasome Proteasome CDK6->Proteasome degraded by pRB Phospho-RB (Inactive) CDK6->pRB phosphorylates E3_Ligase->CDK6 ubiquitinates FOXM1 FOXM1 Expression pRB->FOXM1 regulates CellCycle S-Phase Entry FOXM1->CellCycle promotes

Caption: Mechanism of action of YX-2-107 as a CDK6-degrading PROTAC.

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Cells treatment Treat with YX-2-107 (Varying Concentrations & Durations) start->treatment harvest Harvest Cells treatment->harvest western Western Blot (CDK6, pRB, FOXM1) harvest->western flow Flow Cytometry (Cell Cycle Analysis) harvest->flow viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) harvest->viability

Caption: General experimental workflow for in vitro studies of YX-2-107.

References

Method

Application Notes and Protocols for YX-2-107 in BV173 and SUP-B15 Cells

For Researchers, Scientists, and Drug Development Professionals Introduction YX-2-107 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to target Cyclin-Dependent Kinase 6 (CDK6) for degradation.[...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YX-2-107 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to target Cyclin-Dependent Kinase 6 (CDK6) for degradation.[1][2][3] It functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[2][4] This dual-action mechanism, involving both kinase inhibition and protein degradation, makes YX-2-107 a promising therapeutic candidate for hematologic malignancies dependent on CDK6, such as Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[2][5]

The BV173 and SUP-B15 cell lines are well-established preclinical models for Ph+ ALL.[6][7][8] Both cell lines harbor the characteristic BCR-ABL fusion gene, a key driver of this leukemia subtype.[6][8] These cell lines serve as valuable tools for evaluating the efficacy and mechanism of action of novel therapeutic agents like YX-2-107.

These application notes provide detailed protocols for the use of YX-2-107 in BV173 and SUP-B15 cells, covering cell culture, viability assays, and target engagement studies.

Cell Line Characteristics

FeatureBV173SUP-B15
Origin Peripheral blood of a 45-year-old male with Chronic Myeloid Leukemia (CML) in blast crisis.[6][9]Bone marrow of an 8-year-old male with B-cell Acute Lymphoblastic Leukemia (ALL).[8]
Disease Model Philadelphia chromosome-positive (Ph+) Acute Lymphoblastic Leukemia (ALL) and Chronic Myeloid Leukemia (CML).[6][7]Philadelphia chromosome-positive (Ph+) B-cell Acute Lymphoblastic Leukemia (ALL).[8]
Key Genetic Feature Philadelphia chromosome (t(9;22)), BCR-ABL fusion gene.[6][7][10]Philadelphia chromosome (t(9;22)), BCR-ABL fusion gene.[8]
Cell Type Undifferentiated blast cells, considered B cell precursor leukemia.[9][10]B lymphoblast.[8][11]
Growth Properties Suspension.[12]Suspension.[8][11]

Quantitative Data Summary of YX-2-107 Effects

ParameterCell Line(s)Concentration(s)Time Point(s)Observed Effect
CDK6 Degradation BV1730, 1.6, 8, 40, 200, 1000 nM4 hoursSelective degradation of CDK6.[1][3]
S Phase Inhibition BV173 and SUP-B152000 nM48 hoursInhibition of S phase entry.[1][3]
Inhibition of RB Phosphorylation BV173 and SUP-B152000 nM72 hoursInhibition of Retinoblastoma (RB) protein phosphorylation.[1][3]
Inhibition of FOXM1 Expression BV173 and SUP-B152000 nM72 hoursInhibition of Forkhead Box M1 (FOXM1) expression.[1][3]
In Vitro Kinase Inhibition (IC50) N/AIC50 = 4.4 nM (CDK6), IC50 = 0.69 nM (CDK4)N/APotent inhibition of CDK6 and CDK4 kinase activity.[5][13]
In Vitro Degradation (DC50) BV173~4 nMN/APotent and selective degradation of CDK6.[5]

Signaling Pathway and Experimental Workflow Diagrams

YX_2_107_Mechanism cluster_PROTAC YX-2-107 (PROTAC) cluster_Cell Cellular Environment YX-2-107 YX-2-107 Ternary_Complex CDK6-PROTAC-CRBN Ternary Complex YX-2-107->Ternary_Complex CDK6 CDK6 CDK6->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination recruits Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation CDK6 Degradation Proteasome->Degradation

Caption: Mechanism of action of YX-2-107 as a PROTAC for CDK6 degradation.

CDK6_Signaling_Pathway cluster_pathway CDK6 Signaling Pathway in Ph+ ALL cluster_inhibition Inhibition by YX-2-107 CDK6_CyclinD CDK6/Cyclin D RB RB CDK6_CyclinD->RB phosphorylates FOXM1 FOXM1 CDK6_CyclinD->FOXM1 activates E2F E2F RB->E2F inhibits pRB pRB (Phosphorylated) Cell_Cycle G1-S Phase Progression E2F->Cell_Cycle activates Proliferation Cell Proliferation FOXM1->Proliferation Cell_Cycle->Proliferation YX_2_107 YX-2-107 YX_2_107->CDK6_CyclinD degrades CDK6

Caption: Simplified CDK6 signaling pathway and the inhibitory effect of YX-2-107.

Experimental_Workflow cluster_workflow Experimental Workflow for YX-2-107 Evaluation start Start culture Culture BV173 or SUP-B15 cells start->culture treat Treat cells with YX-2-107 (various concentrations and time points) culture->treat assay Perform Assays treat->assay viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) assay->viability western Western Blot Analysis (CDK6, pRB, FOXM1) assay->western facs Cell Cycle Analysis (Flow Cytometry) assay->facs analyze Data Analysis (IC50, protein levels, cell cycle distribution) viability->analyze western->analyze facs->analyze end Conclusion analyze->end

Caption: General experimental workflow for evaluating YX-2-107 in cell lines.

Experimental Protocols

Cell Culture and Maintenance of BV173 and SUP-B15 Cells

Materials:

  • BV173 or SUP-B15 cell lines

  • RPMI-1640 medium (for BV173) or McCoy's 5A Medium (for SUP-B15)[8][9]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

Protocol:

  • Complete Growth Medium:

    • For BV173: RPMI-1640 supplemented with 10-20% heat-inactivated FBS and 1% Penicillin-Streptomycin.[9]

    • For SUP-B15: McCoy's 5A Medium supplemented with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.[8]

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5-10 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

    • Transfer to a T-25 or T-75 culture flask.

  • Cell Maintenance:

    • Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.[11]

    • Monitor cell density and viability every 2-3 days using a microscope and Trypan Blue exclusion.

    • Maintain BV173 cell density between 3 x 10^5 and 1 x 10^6 cells/mL.[6]

    • Maintain SUP-B15 cell density between 5 x 10^5 and 2 x 10^6 cells/mL.

    • To subculture, dilute the cell suspension to the recommended seeding density with fresh complete growth medium.

Cell Viability Assay (e.g., MTT Assay)

Materials:

  • BV173 or SUP-B15 cells

  • Complete growth medium

  • 96-well cell culture plates

  • YX-2-107 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Allow cells to acclimate for 24 hours in the incubator.

  • Prepare serial dilutions of YX-2-107 in complete growth medium. The final DMSO concentration should be kept below 0.1%.

  • Add 100 µL of the diluted YX-2-107 solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Protein Expression and Phosphorylation

Materials:

  • BV173 or SUP-B15 cells

  • 6-well cell culture plates

  • YX-2-107 stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CDK6, anti-phospho-RB, anti-FOXM1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Treat cells with the desired concentrations of YX-2-107 or vehicle control for the specified time (e.g., 4 hours for CDK6 degradation, 72 hours for pRB and FOXM1).[1][3]

  • Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with cell lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • BV173 or SUP-B15 cells

  • 6-well cell culture plates

  • YX-2-107 stock solution (in DMSO)

  • PBS

  • Ethanol (B145695) (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with YX-2-107 (e.g., 2000 nM) or vehicle control for 48 hours.[1][3]

  • Harvest cells by centrifugation and wash once with PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI/RNase A staining buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

References

Application

Application Notes and Protocols for YX-2-107-Mediated CDK6 Degradation

Introduction YX-2-107 is a potent and selective degrader of Cyclin-Dependent Kinase 6 (CDK6), designed as a Proteolysis Targeting Chimera (PROTAC).[1][2] It functions by engaging the Cereblon (CRBN) E3 ubiquitin ligase t...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

YX-2-107 is a potent and selective degrader of Cyclin-Dependent Kinase 6 (CDK6), designed as a Proteolysis Targeting Chimera (PROTAC).[1][2] It functions by engaging the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of CDK6.[3][4][5] This targeted degradation of CDK6 provides a powerful tool for studying its roles in cell cycle progression and oncogenesis, particularly in hematological malignancies like Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2][5][6] YX-2-107 has been shown to effectively inhibit retinoblastoma (RB) phosphorylation and FOXM1 expression in vitro.[1][2] This document provides a detailed protocol for assessing the degradation of CDK6 in response to YX-2-107 treatment using Western blotting.

Signaling Pathway of YX-2-107

The mechanism of action for YX-2-107 involves hijacking the cell's natural protein disposal system to eliminate CDK6.

YX_2_107_Pathway YX2107 YX-2-107 Ternary Ternary Complex (CDK6-YX-2-107-CRBN) YX2107->Ternary Binds CDK6 CDK6 CDK6->Ternary CRBN Cereblon (CRBN) E3 Ubiquitin Ligase CRBN->Ternary Ub_CDK6 Polyubiquitinated CDK6 Ternary->Ub_CDK6 Recruits & Catalyzes Ub Ubiquitin (Ub) Ub->Ub_CDK6 Adds Proteasome 26S Proteasome Ub_CDK6->Proteasome Targeted to Degradation Degraded CDK6 (Peptides) Proteasome->Degradation Degrades

Caption: Mechanism of YX-2-107-induced CDK6 degradation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for YX-2-107 as reported in the literature. This data is crucial for designing experiments to study CDK6 degradation.

ParameterValueCell Line/SystemReference
IC₅₀ (CDK6 Degradation) 4.4 nMIn vitro[1][2][4]
IC₅₀ (CDK4 Kinase Activity) 0.69 nMIn vitro[3]
IC₅₀ (CDK6 Kinase Activity) 4.4 nMIn vitro[3]
Effective Degradation Concentration 1.6 - 1000 nM (4h)BV173 cells[1][2]
S Phase Inhibition Concentration 2000 nM (48h)BV173 and SUP-B15 cells[1][2]
RB Phosphorylation & FOXM1 Expression Inhibition 2000 nM (72h)BV173 and SUP-B15 cells[1][2]
In Vivo Dosing (mice) 150 mg/kg (i.p. daily for 3 days)Ph+ ALL xenografts[1][2]
Maximum Plasma Concentration (mice) 741 nM (after 10 mg/kg i.p.)C57BL/6j mice[1][2]
Plasma Clearance (mice) ~4 hoursC57BL/6j mice[1][2]

Experimental Protocol: Western Blot for CDK6 Degradation

This protocol outlines the steps to assess the degradation of CDK6 in a human cell line (e.g., BV173, a Ph+ ALL cell line) following treatment with YX-2-107.

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_protein_extraction 2. Protein Extraction cluster_electrophoresis 3. SDS-PAGE & Transfer cluster_immunoblotting 4. Immunoblotting & Detection A Seed BV173 cells B Treat with YX-2-107 (e.g., 0, 1.6, 8, 40, 200, 1000 nM for 4h) A->B C Harvest cells B->C D Lyse cells in RIPA buffer with protease/phosphatase inhibitors C->D E Quantify protein concentration (e.g., BCA assay) D->E F Prepare protein samples (Laemmli buffer + heat) E->F G Load samples onto SDS-PAGE gel F->G H Electrophoresis G->H I Transfer proteins to PVDF membrane H->I J Block membrane (e.g., 5% non-fat milk in TBST) I->J K Incubate with primary antibody (anti-CDK6 & anti-loading control) J->K L Wash membrane K->L M Incubate with HRP-conjugated secondary antibody L->M N Wash membrane M->N O Add ECL substrate and image N->O

Caption: Western blot workflow for CDK6 degradation analysis.

Materials and Reagents
  • Cell Line: BV173 or other Ph+ ALL cell lines (e.g., SUP-B15)

  • Compound: YX-2-107 (dissolved in DMSO)

  • Cell Culture Medium: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer)

  • Inhibitors: Protease and phosphatase inhibitor cocktails

  • Protein Assay: BCA Protein Assay Kit

  • Sample Buffer: 4x Laemmli sample buffer

  • SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient)

  • Transfer Buffer: Standard Tris-Glycine transfer buffer with methanol

  • Membrane: Polyvinylidene difluoride (PVDF) membrane

  • Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-CDK6 monoclonal antibody

    • Mouse anti-β-actin or anti-GAPDH monoclonal antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Wash Buffer: TBST

Procedure
  • Cell Seeding and Treatment:

    • Seed BV173 cells at a density that will allow for logarithmic growth during the treatment period.

    • Allow cells to adhere and resume growth overnight.

    • Treat cells with varying concentrations of YX-2-107 (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for a specified time (e.g., 4 hours). Include a DMSO-only vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Destain the membrane with TBST.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against CDK6 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed for a loading control protein like β-actin or GAPDH.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the CDK6 band intensity to the corresponding loading control band intensity. The reduction in the normalized CDK6 signal in YX-2-107-treated samples compared to the vehicle control indicates protein degradation.

References

Method

Application Note: YX-2-107-Mediated Cell Cycle Analysis by Flow Cytometry

Introduction The cell cycle is a fundamental process that governs the proliferation of all living organisms. Its dysregulation is a hallmark of cancer, making it a critical target for therapeutic intervention.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cell cycle is a fundamental process that governs the proliferation of all living organisms. Its dysregulation is a hallmark of cancer, making it a critical target for therapeutic intervention. Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are key regulators of the G1 to S phase transition. YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of CDK6.[1][2][3] Unlike traditional kinase inhibitors that only block the enzymatic activity, YX-2-107 leads to the complete removal of the CDK6 protein, potentially offering a more profound and sustained therapeutic effect.[4][5][6] This application note provides a detailed protocol for analyzing the effects of YX-2-107 on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining.

YX-2-107 functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[4][7] This targeted degradation of CDK6 inhibits the phosphorylation of the Retinoblastoma (Rb) protein and downregulates the expression of FOXM1, a key transcription factor for G1/S transition, ultimately leading to cell cycle arrest, primarily through the inhibition of S-phase entry.[1][2][3][8] This makes YX-2-107 a valuable tool for research in hematological malignancies such as Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3][9]

Flow cytometry is a powerful technique to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus, the determination of the cell cycle phase. This application note is intended for researchers, scientists, and drug development professionals investigating the anti-proliferative effects of novel therapeutics like YX-2-107.

Data Presentation

The following table summarizes the reported effects of YX-2-107 on cell cycle distribution in Ph+ ALL cell lines. This data is compiled from in vitro studies and demonstrates the dose-dependent efficacy of YX-2-107 in inducing cell cycle arrest.

Cell LineTreatmentConcentration (nM)Incubation Time (hours)Effect on Cell CycleReference
BV173YX-2-107200048Inhibition of S-phase entry[2][10]
SUP-B15YX-2-107200048Inhibition of S-phase entry[2][10]
BV173YX-2-1070, 1.6, 8, 40, 200, 10004Selective degradation of CDK6[2][10]
BV173YX-2-107200072Inhibition of Rb phosphorylation and FOXM1 expression[2]
SUP-B15YX-2-107200072Inhibition of Rb phosphorylation and FOXM1 expression[2]

Experimental Protocols

This section provides a detailed methodology for assessing the effect of YX-2-107 on the cell cycle using flow cytometry.

Materials and Reagents
  • Cell Lines: Ph+ ALL cell lines (e.g., BV173, SUP-B15) or other cancer cell lines of interest.

  • Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • YX-2-107: Prepare stock solutions in DMSO and dilute to final concentrations in cell culture medium.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: For adherent cells.

  • Fixative: 70% ethanol (B145695), ice-cold.

  • Staining Solution:

    • Propidium Iodide (PI): 50 µg/mL in PBS.

    • RNase A (DNase-free): 100 µg/mL in PBS.

  • Flow Cytometer: Equipped with a 488 nm laser for PI excitation.

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Fixation cluster_2 Staining cluster_3 Flow Cytometry Analysis A Seed cells at an appropriate density B Incubate for 24 hours to allow attachment and recovery A->B C Treat cells with varying concentrations of YX-2-107 (e.g., 0.1, 1, 10, 100, 1000, 2000 nM) and a vehicle control (DMSO) B->C D Incubate for the desired time period (e.g., 24, 48, 72 hours) C->D E Harvest cells (trypsinize if adherent) D->E F Wash cells with cold PBS E->F G Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing F->G H Incubate at -20°C for at least 2 hours (or overnight) G->H I Wash fixed cells with PBS to remove ethanol H->I J Resuspend cells in PBS containing RNase A (100 µg/mL) I->J K Incubate at 37°C for 30 minutes J->K L Add Propidium Iodide (50 µg/mL final concentration) K->L M Incubate in the dark at room temperature for 30 minutes L->M N Acquire data on a flow cytometer M->N O Gate on single cells using FSC-A vs FSC-H N->O P Analyze DNA content using a histogram of PI fluorescence (linear scale) O->P Q Determine the percentage of cells in G0/G1, S, and G2/M phases P->Q

Caption: Experimental workflow for cell cycle analysis using YX-2-107.

Detailed Protocol

1. Cell Seeding and Treatment: 1.1. Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting (typically 50-60% confluency for adherent cells). 1.2. Incubate the cells for 24 hours. 1.3. Prepare serial dilutions of YX-2-107 in complete culture medium. 1.4. Treat the cells with the desired concentrations of YX-2-107 and a vehicle control (e.g., 0.1% DMSO). 1.5. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

2. Cell Harvesting and Fixation: 2.1. For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, directly collect the cells. 2.2. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes. 2.3. Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. Centrifuge again. 2.4. Resuspend the cell pellet in the residual PBS. 2.5. While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. 2.6. Incubate the fixed cells at -20°C for at least 2 hours. This can be extended to several days if necessary.[11]

3. Cell Staining: 3.1. Centrifuge the fixed cells at 850 x g for 5 minutes to pellet the cells. 3.2. Carefully decant the ethanol and wash the cell pellet twice with 5 mL of PBS. 3.3. Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. 3.4. Incubate at 37°C for 30 minutes to ensure only DNA is stained.[12] 3.5. Add 500 µL of PBS containing 100 µg/mL PI (final concentration of 50 µg/mL). 3.6. Incubate the cells in the dark at room temperature for 30 minutes before analysis.

4. Flow Cytometry Acquisition and Analysis: 4.1. Set up the flow cytometer to measure the fluorescence of PI, typically using the PE or a similar channel. 4.2. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris. 4.3. To exclude cell doublets and aggregates, use a doublet discrimination gate, such as plotting the pulse area (FSC-A) versus the pulse height (FSC-H) or pulse width (FSC-W) of the forward scatter signal.[13] 4.4. Acquire at least 10,000-20,000 events for each sample. 4.5. Generate a histogram of the PI fluorescence intensity for the single-cell population. 4.6. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The G0/G1 peak will have 2n DNA content, and the G2/M peak will have 4n DNA content. The S phase will be the region between these two peaks.

Signaling Pathway

The following diagram illustrates the mechanism of action of YX-2-107 in inducing CDK6 degradation and subsequent cell cycle arrest.

G cluster_0 YX-2-107 Mechanism of Action YX2_107 YX-2-107 (PROTAC) Ternary_Complex Ternary Complex (CDK6-YX-2-107-CRBN) YX2_107->Ternary_Complex binds CDK6 CDK6 CDK6->Ternary_Complex binds Rb Rb CDK6->Rb prevents phosphorylation of pRb p-Rb CDK6->pRb phosphorylates CRBN Cereblon (CRBN) E3 Ubiquitin Ligase CRBN->Ternary_Complex binds Ubiquitination Ubiquitination of CDK6 Ternary_Complex->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation CDK6 Degradation Proteasome->Degradation mediates Degradation->CDK6 reduces levels of E2F E2F pRb->E2F releases S_phase_genes S-phase Genes E2F->S_phase_genes activates transcription of G1_S_transition G1/S Transition S_phase_genes->G1_S_transition promotes

Caption: Mechanism of YX-2-107-induced CDK6 degradation and cell cycle arrest.

Conclusion

This application note provides a comprehensive guide for utilizing the CDK6-degrading PROTAC YX-2-107 in cell cycle analysis experiments. The detailed protocol for flow cytometry with propidium iodide staining, along with the summary of expected outcomes and the mechanism of action, offers a solid foundation for researchers investigating the therapeutic potential of YX-2-107. The ability to induce targeted protein degradation represents a promising strategy in cancer therapy, and the methods described herein are crucial for the preclinical evaluation of such compounds.

References

Application

Application Notes and Protocols for YX-2-107 Immunoprecipitation in Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals Introduction YX-2-107 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of Cyclin-Dependent Kinase 6 (C...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YX-2-107 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4][5] It functions by forming a ternary complex between CDK6 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK6.[2][6] This targeted degradation approach offers a powerful strategy to study the kinase-dependent and -independent functions of CDK6 and is being investigated for its therapeutic potential in cancers dependent on CDK6, such as Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][6][7][8]

These application notes provide detailed protocols for utilizing immunoprecipitation (IP) to verify the target engagement of YX-2-107 in a cellular context. The primary objective of this protocol is to demonstrate the formation of the CDK6-YX-2-107-CRBN ternary complex, a key mechanistic step for its activity.

Principle of the Assay

Immunoprecipitation is a technique used to isolate a specific protein (the "bait") from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. Any proteins that are bound to the bait protein (the "prey") will also be isolated. In the context of YX-2-107, we can use an antibody against either CDK6 or CRBN to pull down the entire ternary complex. Subsequent analysis by Western blotting can then detect the presence of the other components of the complex, confirming the target engagement of YX-2-107.

Data Summary

The following tables summarize the key in vitro and in vivo parameters of YX-2-107, providing a reference for experimental design.

Table 1: In Vitro Activity of YX-2-107

ParameterValueCell Line(s)Reference
CDK6 Degradation IC50~4.4 nMBV173[1][2][4][9]
CDK6 Kinase Inhibition IC504.4 nMIn vitro assay[6][9]
CDK4 Kinase Inhibition IC500.69 nMIn vitro assay[6][9]
Effective Concentration for S-phase Inhibition2000 nM (48h)BV173, SUP-B15[1][5][7]
Effective Concentration for RB Phosphorylation Inhibition2000 nM (72h)BV173, SUP-B15[1][5][7]
Effective Concentration for FOXM1 Expression Inhibition2000 nM (72h)BV173, SUP-B15[1][5][7]
Time for Selective CDK6 Degradation4 hoursBV173[1][5][7]

Table 2: In Vivo Activity and Pharmacokinetics of YX-2-107

ParameterValueAnimal ModelReference
Dosing Regimen for Anti-leukemic Activity150 mg/kg, i.p., daily for 3 daysNRG-SGM3 mice (Ph+ ALL xenografts)[1][5][7]
Maximum Plasma Concentration (Cmax)741 nMC57BL/6j mice (10 mg/kg, single i.p. dose)[1][5][7]
Time to Cmax (Tmax)Not specified-
Plasma ClearanceCleared after 4 hoursC57BL/6j mice (10 mg/kg, single i.p. dose)[1][5][7]

Signaling Pathway and Mechanism of Action

YX-2-107 leverages the ubiquitin-proteasome system to selectively degrade CDK6. The following diagrams illustrate the relevant signaling pathway and the experimental workflow for demonstrating target engagement.

PROTAC_Mechanism cluster_0 YX-2-107 Mediated Degradation YX-2-107 YX-2-107 Ternary_Complex CDK6-YX-2-107-CRBN Ternary Complex YX-2-107->Ternary_Complex CDK6 CDK6 CDK6->Ternary_Complex CRBN_E3 CRBN E3 Ligase CRBN_E3->Ternary_Complex Ubiquitination Ubiquitination of CDK6 Ternary_Complex->Ubiquitination Poly-ubiquitin chains added to CDK6 Proteasome Proteasome Ubiquitination->Proteasome Degradation CDK6 Degradation Proteasome->Degradation

Caption: Mechanism of YX-2-107-induced CDK6 degradation.

CDK6_Signaling_Pathway cluster_1 CDK6 Signaling in Ph+ ALL cluster_2 Effect of YX-2-107 BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 MYB MYB STAT5->MYB CDK6_CyclinD CDK6/Cyclin D MYB->CDK6_CyclinD Upregulates expression pRB pRB CDK6_CyclinD->pRB Phosphorylates (inactivates) FOXM1 FOXM1 CDK6_CyclinD->FOXM1 Phosphorylates (stabilizes) E2F E2F pRB->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Proliferation Cell Proliferation & Survival FOXM1->Proliferation G1_S_Transition->Proliferation YX-2-107 YX-2-107 CDK6_Degradation CDK6 Degradation YX-2-107->CDK6_Degradation CDK6_Degradation->CDK6_CyclinD Inhibits

Caption: Simplified CDK6 signaling pathway in Ph+ ALL and the point of intervention for YX-2-107.

Experimental Protocols

Protocol 1: Immunoprecipitation of CDK6 to Detect CRBN Co-precipitation

This protocol describes the immunoprecipitation of endogenous CDK6 to verify the YX-2-107-dependent interaction with CRBN.

Materials:

  • Ph+ ALL cell line (e.g., BV173, SUP-B15)

  • YX-2-107 (stock solution in DMSO)

  • Proteasome inhibitor (e.g., MG132) (optional, to stabilize the complex)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Anti-CDK6 antibody (for immunoprecipitation)

  • Anti-CRBN antibody (for Western blotting)

  • Anti-CDK6 antibody (for Western blotting, as a control)

  • Normal Rabbit IgG (Isotype control)

  • Protein A/G magnetic beads

  • SDS-PAGE gels and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

Experimental Workflow:

IP_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., BV173 cells + YX-2-107) Cell_Lysis 2. Cell Lysis (Release proteins) Cell_Culture->Cell_Lysis Pre_Clearing 3. Pre-clearing Lysate (Reduce non-specific binding) Cell_Lysis->Pre_Clearing Immunoprecipitation 4. Immunoprecipitation (Add anti-CDK6 antibody) Pre_Clearing->Immunoprecipitation Complex_Capture 5. Complex Capture (Add Protein A/G beads) Immunoprecipitation->Complex_Capture Washing 6. Washing (Remove unbound proteins) Complex_Capture->Washing Elution 7. Elution (Release complex from beads) Washing->Elution Western_Blot 8. Western Blot Analysis (Detect CRBN and CDK6) Elution->Western_Blot

Caption: Workflow for CDK6 immunoprecipitation to detect ternary complex formation.

Procedure:

  • Cell Culture and Treatment:

    • Seed Ph+ ALL cells at a density that will result in a sufficient number of cells for lysis (e.g., 1-5 x 10^7 cells per IP).

    • Treat cells with the desired concentration of YX-2-107 (e.g., 100 nM - 1 µM) or vehicle control (DMSO) for a specified time (e.g., 4 hours).

    • Optional: In a separate sample, co-treat with a proteasome inhibitor like MG132 (e.g., 10 µM for the last 2-4 hours of YX-2-107 treatment) to prevent the degradation of the ternary complex.

  • Cell Lysis:

    • Harvest cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.

  • Protein Quantification and Input Sample:

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

    • Save a small aliquot (e.g., 20-30 µg of protein) of the lysate as an "input" control to be analyzed by Western blot.

  • Immunoprecipitation:

    • Incubate 1-2 mg of total protein with an appropriate amount of anti-CDK6 antibody (refer to manufacturer's datasheet for recommended concentration) overnight at 4°C with gentle rotation.

    • As a negative control, perform a parallel incubation with the same amount of normal rabbit IgG.

  • Immune Complex Capture:

    • Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer (or a less stringent wash buffer) to remove non-specifically bound proteins.

  • Elution:

    • Elute the immunoprecipitated proteins from the beads by resuspending them in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins and the input samples by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then probe with primary antibodies against CRBN and CDK6.

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system.

Expected Results:

  • Input Lanes: Should show the presence of both CDK6 and CRBN in all samples. A decrease in the CDK6 band intensity in the YX-2-107 treated lane (without proteasome inhibitor) would indicate successful degradation.

  • IgG IP Lane (Negative Control): Should show no or very faint bands for CDK6 and CRBN, indicating minimal non-specific binding to the IgG and beads.

  • CDK6 IP Lanes:

    • Vehicle (DMSO) treated: A strong band for CDK6 should be present. The CRBN band should be absent or very faint, indicating no or low basal interaction.

    • YX-2-107 treated: A strong band for CDK6 should be present, and a clear band for CRBN should appear, demonstrating the YX-2-107-dependent co-immunoprecipitation of CRBN with CDK6. The intensity of the co-precipitated CRBN band should be significantly higher than in the vehicle-treated sample.

Table 3: Representative Quantitative Data from CDK6 Immunoprecipitation

TreatmentIP AntibodyProtein Detected by WBRelative Band Intensity (normalized to IP-CDK6)
Vehicle (DMSO)anti-CDK6CDK61.00
Vehicle (DMSO)anti-CDK6CRBN0.05
YX-2-107 (1 µM, 4h)anti-CDK6CDK61.00
YX-2-107 (1 µM, 4h)anti-CDK6CRBN0.85
YX-2-107 (1 µM, 4h)Normal IgGCDK6<0.01
YX-2-107 (1 µM, 4h)Normal IgGCRBN<0.01

Note: The above data is representative. Actual results may vary depending on the cell line, antibody quality, and experimental conditions.

Protocol 2: Immunoprecipitation of CRBN to Detect CDK6 Co-precipitation

This protocol is the reverse of Protocol 1 and serves as a complementary approach to confirm the ternary complex formation.

Materials:

  • Same as Protocol 1, but with an anti-CRBN antibody for immunoprecipitation and an anti-CDK6 antibody for Western blotting. Normal mouse or goat IgG would be used as the isotype control depending on the host species of the CRBN IP antibody.

Procedure:

The procedure is identical to Protocol 1, with the following modifications in Step 4:

  • Immunoprecipitation: Incubate the lysate with an anti-CRBN antibody. The negative control should be the corresponding isotype control IgG.

Expected Results:

  • In the CRBN IP lanes, a band for CDK6 should be clearly visible only in the sample treated with YX-2-107, confirming the drug-induced interaction.

Troubleshooting

  • No co-immunoprecipitation of CRBN with CDK6 (or vice versa):

    • Inefficient ternary complex formation: Increase the concentration of YX-2-107 or the treatment time. Consider adding a proteasome inhibitor to stabilize the complex.

    • Low protein expression: Confirm the expression of both CDK6 and CRBN in your cell line by Western blot of the input lysate.

    • Antibody issues: Ensure the immunoprecipitating antibody is validated for IP.

    • Harsh lysis or wash conditions: The interaction may be weak and disrupted by high salt or detergent concentrations. Try a less stringent lysis/wash buffer.

  • High background in IgG control:

    • Insufficient pre-clearing: Increase the pre-clearing time or the amount of beads used.

    • Non-specific binding to beads: Ensure beads are properly blocked. Increase the number of washes.

Conclusion

Immunoprecipitation is a critical tool for elucidating the mechanism of action of PROTACs like YX-2-107. The protocols outlined above provide a robust framework for demonstrating the formation of the CDK6-YX-2-107-CRBN ternary complex, thereby confirming target engagement in a cellular setting. This validation is a crucial step in the preclinical development and characterization of targeted protein degraders.

References

Method

YX-2-107 Application Notes and Protocols for In Vivo Mouse Models

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

YX-2-107 is a potent and selective proteolysis-targeting chimera (PROTAC) that targets Cyclin-Dependent Kinase 6 (CDK6) for degradation.[1][2][3] As a bifunctional molecule, YX-2-107 recruits an E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5][6] This mechanism of action differs from traditional kinase inhibitors, which only block the enzymatic activity of their targets.[5] By inducing the degradation of the entire CDK6 protein, YX-2-107 can overcome resistance mechanisms associated with kinase inhibitor therapies and address both kinase-dependent and -independent functions of CDK6.[4][5][7]

Preclinical studies have demonstrated the efficacy of YX-2-107 in mouse models of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), a hematologic malignancy where CDK6 expression is a key dependency.[1][8][9] These application notes provide a summary of the reported in vivo dosages, pharmacokinetic data, and detailed experimental protocols for the use of YX-2-107 in mouse models.

Data Presentation

Table 1: YX-2-107 In Vivo Efficacy Study Dosages in Mouse Models
Mouse ModelDosageAdministration RouteDosing ScheduleStudy DurationKey FindingsReference
Ph+ ALL Xenograft (NRG-SGM3 mice)150 mg/kgIntraperitoneal (i.p.)Once daily3 consecutive daysPharmacologically active in suppressing Ph+ ALL proliferation.[1][2][1][2]
Ph+ ALL Xenograft (NSG mice)125 or 150 mg/kgIntraperitoneal (i.p.)Once daily or twice daily (half-dose per injection)10 consecutive daysAs effective as palbociclib (B1678290) in suppressing peripheral blood leukemia burden.[8][8]
TKI-resistant Ph+ ALL Xenograft (NRG-SGM3 mice)25 mg/kgIntraperitoneal (i.p.)Twice daily20 consecutive daysMore effective than palbociclib in suppressing in vivo growth of TKI-resistant Ph+ ALL.[8][8]
TKI-resistant Ph+ ALL Xenograft (NRG-SGM3 mice)50 mg/kgIntraperitoneal (i.p.)Twice daily20 consecutive daysMore effective than palbociclib in suppressing in vivo growth of TKI-resistant Ph+ ALL.[8][8]
Table 2: YX-2-107 Pharmacokinetic Profile in Mice
Mouse StrainDosageAdministration RouteCmaxTime to CmaxClearanceHalf-lifeReference
C57BL/6j10 mg/kgIntraperitoneal (i.p.)741 nMNot SpecifiedCleared from plasma after 4 hours.[1][2][3]~1 hour[1][2][3][4][8]
Table 3: YX-2-107 Toxicity Evaluation in Mice
Mouse StrainDosageAdministration RouteDosing ScheduleStudy DurationObservationsReference
C57BL/6j150 mg/kgIntraperitoneal (i.p.)Once daily10 consecutive daysNo signs of distress or weight loss. Did not perturb normal mouse hematopoiesis.[5][8][5][8]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Ph+ ALL Xenograft Mouse Model

Objective: To evaluate the anti-leukemic activity of YX-2-107 in a patient-derived or cell line-derived Ph+ ALL xenograft mouse model.

Materials:

  • YX-2-107

  • Vehicle control (e.g., Kolliphor/PBS/DMSO 20:70:10 suspension)[8]

  • Immunodeficient mice (e.g., NSG or NRG-SGM3)

  • Ph+ ALL cells (patient-derived or cell line)

  • Sterile PBS

  • Syringes and needles for injection

  • Calipers for tumor measurement (if applicable)

  • Flow cytometer and relevant antibodies (e.g., CD19, CD10) for leukemia burden assessment

Procedure:

  • Cell Preparation and Implantation:

    • Culture Ph+ ALL cells under appropriate conditions.

    • Resuspend the required number of cells in sterile PBS.

    • Inject the cells into the tail vein of immunodeficient mice.

  • Animal Acclimatization and Monitoring:

    • Allow mice to acclimatize for a specified period.

    • Monitor mice regularly for signs of tumor engraftment and overall health.

  • Treatment Initiation:

    • Once leukemia is established (e.g., >50% leukemic cells in peripheral blood), randomize mice into treatment and control groups.[8]

    • Prepare YX-2-107 in the appropriate vehicle at the desired concentration.

    • Administer YX-2-107 or vehicle control via intraperitoneal injection according to the dosing schedule (e.g., 150 mg/kg, once daily).[1][2][8]

  • Monitoring Leukemia Burden:

    • Collect peripheral blood samples at regular intervals.

    • Use flow cytometry to determine the percentage of leukemic cells (e.g., CD19+CD10+).[8]

  • Endpoint and Tissue Collection:

    • At the end of the study, euthanize mice according to institutional guidelines.

    • Collect bone marrow and peripheral blood for further analysis (e.g., cell cycle analysis, Western blot).[8]

Protocol 2: Pharmacokinetic Study of YX-2-107 in Mice

Objective: To determine the pharmacokinetic profile of YX-2-107 in mice.

Materials:

  • YX-2-107

  • Vehicle control

  • C57BL/6j mice

  • Syringes and needles for injection

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Administer a single dose of YX-2-107 (e.g., 10 mg/kg) via intraperitoneal injection to a cohort of mice.[1][2][3][8]

  • Blood Sampling:

    • Collect blood samples from a subset of mice at various time points post-injection (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of YX-2-107 in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Signaling_Pathway cluster_PROTAC YX-2-107 (PROTAC) cluster_CellularMachinery Cellular Machinery cluster_DownstreamEffects Downstream Effects YX2107 YX-2-107 CDK6 CDK6 YX2107->CDK6 Binds CRBN Cereblon (E3 Ligase) YX2107->CRBN Recruits Ub Ubiquitin CDK6->Ub Ubiquitination pRB pRB (Phospho-RB) CDK6->pRB Phosphorylates FOXM1 FOXM1 CDK6->FOXM1 Regulates CRBN->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation CellProliferation Cell Proliferation Proteasome->CellProliferation Inhibition G1_S_Transition G1-S Phase Transition pRB->G1_S_Transition Promotes FOXM1->G1_S_Transition Promotes G1_S_Transition->CellProliferation Leads to

Caption: Mechanism of action of YX-2-107 as a CDK6-degrading PROTAC.

Experimental_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment Phase cluster_Monitoring Monitoring & Analysis cluster_Analysis Final Analysis Start Start: Ph+ ALL Xenograft Model Engraftment Leukemia Engraftment (& Cell Injection) Start->Engraftment Randomization Randomize Mice into Groups Engraftment->Randomization Treatment_Group Administer YX-2-107 (e.g., 150 mg/kg, i.p.) Randomization->Treatment_Group Control_Group Administer Vehicle Randomization->Control_Group Monitor_PB Monitor Peripheral Blood Leukemia Burden (Flow Cytometry) Treatment_Group->Monitor_PB Control_Group->Monitor_PB Endpoint Study Endpoint Monitor_PB->Endpoint Tissue_Collection Collect Bone Marrow & Peripheral Blood Endpoint->Tissue_Collection Final_Analysis Downstream Analysis (e.g., Western Blot, Cell Cycle) Tissue_Collection->Final_Analysis

Caption: General experimental workflow for an in vivo efficacy study.

References

Application

Application Notes and Protocols for Preparing YX-2-107 Stock Solution

For Researchers, Scientists, and Drug Development Professionals Introduction YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 6 (C...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 6 (CDK6).[1][2] As a bifunctional molecule, YX-2-107 recruits the E3 ubiquitin ligase Cereblon (CRBN) to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This targeted degradation of CDK6 inhibits downstream signaling pathways, including the phosphorylation of the Retinoblastoma (RB) protein and the expression of the transcription factor FOXM1, ultimately leading to cell cycle arrest in the S-phase.[1][2][5] Given its high selectivity and potency (IC50 = 4.4 nM for CDK6 degradation), YX-2-107 is a valuable tool for studying CDK6-dependent processes and holds therapeutic potential, particularly in hematologic malignancies like Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3]

This document provides detailed protocols for the preparation, storage, and handling of YX-2-107 stock solutions to ensure experimental reproducibility and accuracy.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of YX-2-107 is essential for accurate stock solution preparation.

PropertyValueReference
Chemical Formula C45H51N11O9[3]
Molecular Weight 889.97 g/mol [3][6]
CAS Number 2417408-46-7[1][3]
Appearance To be determined (typically a solid powder)[3]
Purity >98%[3]

Solubility

The solubility of YX-2-107 is critical for preparing homogeneous stock solutions. The recommended solvent is Dimethyl Sulfoxide (DMSO). However, reported solubility values vary, which may be due to differences in the crystalline form of the solid material or the methods used for dissolution.

SolventReported SolubilityRecommendationsReference
DMSO 100 mg/mLUltrasonic treatment is recommended.[7]
2.4 mg/mL (2.7 mM)Sonication and heating are recommended.[2]
A 10 mM solution is commercially available.This suggests good solubility at this concentration.[1]

Note: It is crucial to start with a lower concentration and gradually increase it if a higher concentration is needed, while carefully observing for complete dissolution. The use of sonication can aid in dissolving the compound.

Experimental Protocols

Materials and Equipment
  • YX-2-107 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM YX-2-107 Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used concentration for in vitro experiments.

  • Pre-weighing Preparation: Before opening, bring the vial of YX-2-107 powder to room temperature to prevent condensation.

  • Weighing: Carefully weigh out 1 mg of YX-2-107 powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)

    • For 1 mg of YX-2-107 (MW = 889.97 g/mol ):

      • Volume (µL) = (1 / 889.97) * 1,000,000 / 10 = 112.36 µL

    • Add 112.4 µL of anhydrous DMSO to the microcentrifuge tube containing the YX-2-107 powder.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes. Gentle heating (up to 37°C) can also be applied, but care should be taken to avoid degradation.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the YX-2-107 stock solution.

Storage ConditionDurationReference
-80°C 6 months[1][6]
-20°C 1 month[1][3]

Note: Repeated freeze-thaw cycles should be avoided to prevent degradation of the compound.[1] The solid powder form of YX-2-107 is stable for up to 3 years when stored at -20°C.[2]

In Vitro and In Vivo Experimental Considerations

The prepared stock solution can be further diluted in an appropriate cell culture medium or vehicle for experimental use.

In Vitro Experiments

For cell-based assays, the YX-2-107 stock solution is typically diluted to the final working concentration in the cell culture medium.

ParameterConcentration RangeCell LinesDurationReference
CDK6 Degradation 1.6 - 1000 nMBV1734 hours[1][5][8]
Inhibition of S Phase 2000 nMBV173, SUP-B1548 hours[1][2][5]
Inhibition of RB Phosphorylation and FOXM1 Expression 2000 nMBV173, SUP-B1572 hours[1][2][5]
In Vivo Experiments

For animal studies, the YX-2-107 stock solution needs to be formulated in a vehicle suitable for administration.

ParameterDoseAdministration RouteAnimal ModelReference
Pharmacokinetic Study 10 mg/kgIntraperitoneal (i.p.)C57BL/6j mice[1]
Efficacy Study 150 mg/kg (daily for 3 days)Intraperitoneal (i.p.)NRG-SGM3 mice (Ph+ ALL xenografts)[1][2][5]

Visualizations

YX-2-107 Mechanism of Action

YX_2_107_Mechanism cluster_PROTAC YX-2-107 (PROTAC) cluster_Cellular_Process Cellular Machinery YX2107 YX-2-107 Linker Linker CDK6_ligand CDK6 Ligand CDK6_ligand->Linker CDK6 CDK6 CDK6_ligand->CDK6 Binds E3_ligand E3 Ligand (CRBN) E3_ligand->Linker CRBN CRBN (E3 Ubiquitin Ligase) E3_ligand->CRBN Recruits Proteasome Proteasome CDK6->Proteasome Degradation CRBN->CDK6 Ubiquitination Ub Ubiquitin YX_2_107_Signaling_Pathway YX2107 YX-2-107 CDK6 CDK6 YX2107->CDK6 Degradation RB RB CDK6->RB Phosphorylates pRB p-RB (Phosphorylated) FOXM1 FOXM1 pRB->FOXM1 Activates S_Phase S-Phase Entry FOXM1->S_Phase Promotes Stock_Solution_Workflow start Start weigh Weigh YX-2-107 Powder start->weigh add_dmso Add Calculated Volume of DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Particulates Remain aliquot Aliquot into Single-Use Tubes check->aliquot Clear Solution store Store at -80°C or -20°C aliquot->store end End store->end

References

Method

Application Notes: YX-2-107 for Studying Kinase-Independent Functions of CDK6

For Researchers, Scientists, and Drug Development Professionals Introduction Cyclin-dependent kinase 6 (CDK6) is a key regulator of the cell cycle, primarily known for its kinase activity in partnership with D-type cycli...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 6 (CDK6) is a key regulator of the cell cycle, primarily known for its kinase activity in partnership with D-type cyclins to phosphorylate the retinoblastoma protein (Rb), leading to G1-S phase transition.[1] However, emerging evidence has illuminated critical kinase-independent functions of CDK6, particularly in transcriptional regulation, which contribute to its oncogenic potential.[2][3][4] These non-catalytic roles present a challenge for traditional kinase inhibitors, which only block the enzyme's active site.

YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to address this challenge by inducing the degradation of the entire CDK6 protein.[5][6] This molecule comprises a ligand that binds to CDK6, a linker, and a ligand that recruits an E3 ubiquitin ligase (specifically Cereblon or CRBN).[6][7] This ternary complex formation (CDK6-YX-2-107-CRBN) leads to the ubiquitination and subsequent proteasomal degradation of CDK6, effectively eliminating both its kinase-dependent and kinase-independent functions.[6][7] This dual action makes YX-2-107 a superior tool for studying the full scope of CDK6 biology and a promising therapeutic strategy for CDK6-dependent malignancies like Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[7][8]

Mechanism of Action of YX-2-107

YX-2-107 operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. By bringing CDK6 into close proximity with the CRBN E3 ligase, it facilitates the transfer of ubiquitin molecules to CDK6. This "kiss of death" marks the CDK6 protein for destruction by the 26S proteasome, leading to its rapid and selective degradation within the cell.[7] This degradation-based mechanism provides a more profound and durable suppression of CDK6-mediated activities compared to small molecule inhibitors.

cluster_0 YX-2-107 Action YX-2-107 YX-2-107 Ternary_Complex Ternary Complex (CDK6 - YX-2-107 - CRBN) YX-2-107->Ternary_Complex CDK6 CDK6 CDK6->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination of CDK6 Ternary_Complex->Ubiquitination recruits Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation CDK6 Degradation Proteasome->Degradation cluster_1 CDK6 Signaling Pathways cluster_k_dependent Kinase-Dependent cluster_k_independent Kinase-Independent CDK6_D CDK6/Cyclin D Rb Rb CDK6_D->Rb phosphorylates E2F E2F Rb->E2F releases G1_S G1-S Transition E2F->G1_S promotes CDK6_T CDK6 TF Transcription Factors (e.g., STAT3, AP-1) CDK6_T->TF forms complex with VEGFA VEGF-A gene TF->VEGFA regulates p16 p16INK4a gene TF->p16 regulates cluster_2 Western Blot Workflow Cell_Culture 1. Cell Culture (e.g., BV173 cells) Treatment 2. Treatment with YX-2-107 (e.g., 0-1000 nM, 4h) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to PVDF membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-CDK6, anti-Actin) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection cluster_3 In Vivo Xenograft Workflow Cell_Injection 1. Inject Ph+ ALL cells into immunocompromised mice Tumor_Growth 2. Monitor for leukemia engraftment Cell_Injection->Tumor_Growth Randomization 3. Randomize mice into treatment groups Tumor_Growth->Randomization Treatment 4. Administer YX-2-107 (e.g., 150 mg/kg, i.p.) Randomization->Treatment Monitoring 5. Monitor leukemia burden and animal health Treatment->Monitoring Endpoint 6. Endpoint analysis (e.g., survival, tissue analysis) Monitoring->Endpoint

References

Application

Application Notes and Protocols: YX-2-107 in TKI-Resistant Acute Lymphoblastic Leukemia (ALL) Models

For Researchers, Scientists, and Drug Development Professionals Introduction Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) is a high-risk subtype of ALL driven by the BCR-ABL1 oncoprotein.[1][2]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) is a high-risk subtype of ALL driven by the BCR-ABL1 oncoprotein.[1][2] While Tyrosine Kinase Inhibitors (TKIs) targeting BCR-ABL1 have significantly improved outcomes, the development of TKI resistance is a frequent cause of relapse, leading to poor long-term survival.[1][2] This necessitates new therapeutic strategies that can overcome TKI resistance.

Recent studies have identified that Ph+ ALL cells are highly dependent on the cell cycle regulatory kinase CDK6 for their proliferation and survival, but not on the closely related CDK4.[1][3] YX-2-107 is a Proteolysis-Targeting Chimera (PROTAC) designed to specifically address this dependency.[4][5] It functions as a selective CDK6 degrader, offering a novel approach to treating TKI-resistant Ph+ ALL by eliminating the CDK6 protein, thereby inhibiting both its kinase-dependent and -independent functions.[1][6][7] These notes provide a comprehensive overview of YX-2-107's mechanism, its efficacy in preclinical models of TKI-resistant ALL, and detailed protocols for its application in a research setting.

Mechanism of Action of YX-2-107

YX-2-107 is a heterobifunctional molecule that links a CDK6-binding moiety (derived from palbociclib) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][8] This dual binding brings CDK6 into close proximity with the E3 ligase, leading to the polyubiquitination of CDK6 and its subsequent degradation by the proteasome.[1][7]

The degradation of CDK6 has two major consequences:

  • Inhibition of Kinase-Dependent Pathway : The loss of CDK6 prevents the phosphorylation of the Retinoblastoma (RB) protein.[4][6] This keeps RB in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition of the cell cycle.[8]

  • Inhibition of Kinase-Independent Effects : Degrading the entire CDK6 protein is more effective than simple kinase inhibition, as it also abrogates the protein's non-catalytic roles, which can contribute to leukemia cell growth.[1][6]

The downstream effects include a marked reduction in the expression of the proliferation-associated transcription factor FOXM1 and a halt in cell cycle progression.[4][6] Importantly, YX-2-107 is highly selective for CDK6 over CDK4, which is critical because normal hematopoietic progenitors rely on both kinases for survival.[1][8] This selectivity may spare healthy cells and reduce potential toxicities like neutropenia, which is often associated with dual CDK4/6 inhibitors.[3]

YX_2_107_Mechanism cluster_0 TKI-Resistant Ph+ ALL Cell cluster_1 YX-2-107 Intervention BCR_ABL1 BCR-ABL1 (Active Kinase) TKI_Res Resistance Mechanisms BCR_ABL1->TKI_Res CDK6_CyclinD CDK6 / Cyclin D BCR_ABL1->CDK6_CyclinD Upregulates TKI TKI (e.g., Imatinib) TKI->BCR_ABL1 Inhibits pRB p-RB (Inactive) CDK6_CyclinD->pRB Phosphorylates FOXM1 FOXM1 Expression CDK6_CyclinD->FOXM1 Promotes Ub Ubiquitin Proteasome Proteasome CDK6_CyclinD->Proteasome Targets for Degradation E2F E2F pRB->E2F Releases S_Phase S-Phase Entry & Cell Proliferation E2F->S_Phase Promotes FOXM1->S_Phase Promotes YX2107 YX-2-107 (PROTAC) YX2107->CDK6_CyclinD Binds CDK6 CRBN CRBN E3 Ligase YX2107->CRBN Recruits CRBN->CDK6_CyclinD CDK6_Deg CDK6 Degradation Proteasome->CDK6_Deg CDK6_Deg->pRB Blocks Phosphorylation CDK6_Deg->FOXM1 Inhibits Expression

Caption: Mechanism of YX-2-107 in TKI-Resistant Ph+ ALL cells.

Application Notes: Preclinical Efficacy

YX-2-107 has demonstrated significant efficacy in both in vitro and in vivo models of TKI-resistant Ph+ ALL, proving superior to conventional CDK4/6 kinase inhibitors in certain contexts.[1][6]

In Vitro Activity in TKI-Resistant ALL Cell Lines

YX-2-107 potently and selectively induces the degradation of CDK6, leading to cell cycle arrest and inhibition of proliferation in Ph+ ALL cell lines.[4][5]

Table 1: Summary of In Vitro Quantitative Data for YX-2-107

Parameter Cell Lines Concentration / Time Result Reference
CDK6 Degradation IC₅₀ - 4.4 nM Potent degradation of CDK6 protein. [4][5][7]
Selective CDK6 Degradation BV173 1.6 - 1000 nM; 4 h Dose-dependent, selective degradation of CDK6 over CDK4. [4][5][6]
S-Phase Inhibition BV173, SUP-B15 2000 nM; 48 h Marked decrease in the proportion of cells in S-phase. [4][5][6]

| Inhibition of Downstream Targets | BV173, SUP-B15 | 2000 nM; 72 h | Significant reduction in RB phosphorylation and FOXM1 expression. |[4][5][6] |

In Vivo Activity in TKI-Resistant ALL Xenograft Models

In animal models, YX-2-107 effectively suppresses leukemia growth and improves survival, even in models derived from TKI-resistant patient samples.[1][9][10]

Table 2: Summary of In Vivo Quantitative Data for YX-2-107

Parameter Animal Model Dosage / Schedule Result Reference
Pharmacokinetics C57BL/6j mice 10 mg/kg; i.p.; single dose Cmax of 741 nM ( >150-fold degradation IC₅₀); cleared from plasma after 4 hours. [4][5]
Pharmacodynamic Activity NRG-SGM3 mice (Ph+ ALL xenografts) 150 mg/kg; i.p.; daily for 3 days Suppressed S-phase cells, inhibited p-RB and FOXM1, and induced selective CDK6 degradation in leukemic cells. [4][6]

| Anti-Leukemic Efficacy | Mice with de novo or TKI-resistant primary Ph+ ALL xenografts | Long-term (2-3 weeks) | Markedly suppressed peripheral blood leukemia burden, with effects comparable or superior to palbociclib. |[1][6][10] |

Experimental Workflows and Protocols

The following section provides diagrams of experimental workflows and detailed protocols for evaluating YX-2-107 in TKI-resistant ALL models.

In_Vitro_Workflow cluster_assays 3. Perform Assays start Start: TKI-Resistant ALL Cell Line culture 1. Culture Cells start->culture treat 2. Treat with YX-2-107 (Dose-Response & Time-Course) culture->treat viability Cell Viability (MTT/WST-1) treat->viability western Western Blot (CDK6, p-RB, FOXM1) treat->western flow_cycle Cell Cycle Analysis (Flow Cytometry) treat->flow_cycle flow_apop Apoptosis Assay (Annexin V/PI) treat->flow_apop data 4. Data Analysis (IC50, Protein Levels, % Cells) viability->data western->data flow_cycle->data flow_apop->data end End: In Vitro Efficacy Profile data->end In_Vivo_Workflow cluster_treatment 4. Treatment Phase cluster_analysis Analysis start Start: Immunodeficient Mice (e.g., NRG-SGM3) inject 1. Inject TKI-Resistant Patient-Derived ALL Cells start->inject engraft 2. Monitor for Leukemia Engraftment (e.g., Bioluminescence) inject->engraft randomize 3. Randomize Mice into Treatment Groups engraft->randomize treat_veh Vehicle Control (i.p.) randomize->treat_veh treat_yx YX-2-107 (i.p.) randomize->treat_yx treat_comp Comparator (e.g., TKI) randomize->treat_comp monitor 5. Monitor Tumor Burden, Body Weight, & Health treat_veh->monitor treat_yx->monitor treat_comp->monitor endpoint 6. Endpoint Analysis monitor->endpoint survival Survival Curve (Kaplan-Meier) endpoint->survival ex_vivo Ex Vivo Analysis of Bone Marrow/Spleen (Flow, Western) endpoint->ex_vivo end End: In Vivo Efficacy & PD Profile survival->end ex_vivo->end

References

Method

Application Notes and Protocols for Assessing RB Phosphorylation using YX-2-107

For Researchers, Scientists, and Drug Development Professionals Introduction The Retinoblastoma (RB) protein is a critical tumor suppressor that acts as a key regulator of the cell cycle. Its function is tightly controll...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoblastoma (RB) protein is a critical tumor suppressor that acts as a key regulator of the cell cycle. Its function is tightly controlled by phosphorylation, primarily by Cyclin-Dependent Kinases (CDKs). In its hypophosphorylated state, RB binds to the E2F family of transcription factors, inhibiting the expression of genes required for the transition from the G1 to the S phase of the cell cycle. Hyperphosphorylation of RB by CDKs, particularly CDK4 and CDK6, leads to its inactivation and the release of E2F, thereby promoting cell cycle progression. Dysregulation of the CDK-RB pathway is a hallmark of many cancers.

YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that specifically targets CDK6 for degradation.[1][2][3] By inducing the degradation of CDK6, YX-2-107 effectively inhibits the phosphorylation of RB, leading to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor cell proliferation.[3][4] These application notes provide detailed protocols for utilizing YX-2-107 to assess its impact on RB phosphorylation in cancer cell lines.

Signaling Pathway and Mechanism of Action

YX-2-107 functions by recruiting an E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of CDK6 prevents the formation of active Cyclin D-CDK6 complexes, which are responsible for the initial phosphorylation of RB. This maintains RB in its active, hypophosphorylated state, bound to E2F, thereby blocking the transcription of genes necessary for S-phase entry.

CDK6_RB_Pathway cluster_0 Cell Cycle Progression cluster_1 Mechanism of YX-2-107 CDK6 CDK6 ActiveComplex Active Cyclin D-CDK6 CDK6->ActiveComplex Proteasome Proteasome CDK6->Proteasome Ubiquitination CyclinD Cyclin D CyclinD->ActiveComplex RB RB ActiveComplex->RB Phosphorylation pRB pRB (Inactive) RB->pRB E2F E2F RB->E2F Binds and Inhibits S_Phase_Genes S-Phase Gene Transcription pRB->S_Phase_Genes Release of E2F E2F->S_Phase_Genes YX2107 YX-2-107 YX2107->CDK6 Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->YX2107 Recruits Degradation Degradation Proteasome->Degradation

Caption: Mechanism of YX-2-107 in the CDK6-RB signaling pathway.

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo effects of YX-2-107 on CDK6 degradation and RB phosphorylation.

Table 1: In Vitro Activity of YX-2-107 in Ph+ ALL Cell Lines

ParameterCell LineConcentrationTime (hours)EffectReference
CDK6 DegradationBV1730, 1.6, 8, 40, 200, 1000 nM4Selective degradation of CDK6[3][5]
Inhibition of S PhaseBV173, SUP-B152000 nM48Inhibition of S phase entry[3][5]
RB Phosphorylation BV173, SUP-B15 2000 nM 72 Inhibition of RB phosphorylation [3][4]
FOXM1 ExpressionBV173, SUP-B152000 nM72Inhibition of FOXM1 expression[3][4]

Table 2: In Vivo Activity of YX-2-107

ParameterAnimal ModelDosageDosing ScheduleEffectReference
PharmacokineticsC57BL/6j mice10 mg/kg (i.p.)Single doseCmax of 741 nM, cleared from plasma after 4 hours[3][5]
Anti-proliferativePh+ ALL xenografts150 mg/kg (i.p.)Daily for 3 daysSuppression of Ph+ ALL proliferation[3][5]
RB Phosphorylation Ph+ ALL xenografts 125 or 150 mg/kg (i.p.) Daily for 10 days Decreased phospho-RB expression [4]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of YX-2-107 on RB phosphorylation.

Experimental Workflow

Experimental_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_analysis 2. Downstream Analysis cluster_data 3. Data Acquisition & Analysis start Seed BV173 or SUP-B15 cells treat Treat with YX-2-107 (e.g., 0-2000 nM) start->treat control Vehicle Control (DMSO) start->control harvest Harvest cells treat->harvest control->harvest western Western Blot (pRB, total RB, CDK6) harvest->western if Immunofluorescence (pRB localization) harvest->if flow Flow Cytometry (Cell Cycle Analysis) harvest->flow quantify Quantify band intensity western->quantify image Image acquisition if->image analyze Analyze cell cycle distribution flow->analyze

Caption: General workflow for assessing the effects of YX-2-107.

Western Blot Analysis of RB Phosphorylation

Objective: To quantify the levels of phosphorylated RB (pRB) and total RB in cells treated with YX-2-107.

Materials:

  • Cell Lines: BV173 or SUP-B15 (or other relevant cell lines)

  • Reagents: YX-2-107, DMSO (vehicle control), RIPA lysis buffer with protease and phosphatase inhibitors, BCA Protein Assay Kit, Laemmli sample buffer.

  • Antibodies:

    • Primary Antibody: Rabbit anti-phospho-RB (Ser807/811) (e.g., Cell Signaling Technology, #8516 or Thermo Fisher Scientific, #702097).[1][2][6]

    • Primary Antibody: Mouse anti-total RB (e.g., Cell Signaling Technology, #9309 or Thermo Fisher Scientific, #PA5-27215).[7][8][9]

    • Loading Control Antibody (e.g., anti-GAPDH, anti-β-actin).

    • HRP-conjugated anti-rabbit and anti-mouse secondary antibodies.

  • Equipment: SDS-PAGE apparatus, Western blot transfer system, PVDF or nitrocellulose membranes, chemiluminescence imaging system.

Protocol:

  • Cell Seeding and Treatment:

    • Seed BV173 or SUP-B15 cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.

    • Treat cells with varying concentrations of YX-2-107 (e.g., 0, 10, 100, 1000, 2000 nM) for the desired time (e.g., 24, 48, 72 hours). Include a DMSO-only vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel until adequate protein separation is achieved.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-RB (Ser807/811) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To analyze total RB and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

  • Data Analysis:

    • Quantify the band intensities using densitometry software. Normalize the phospho-RB signal to the total RB signal for each sample.

Immunofluorescence Analysis of RB Phosphorylation

Objective: To visualize the subcellular localization and levels of phosphorylated RB in cells treated with YX-2-107.

Materials:

  • Cell Lines and Reagents: As for Western Blotting.

  • Additional Reagents: 4% Paraformaldehyde (PFA) in PBS, 0.1% Triton X-100 in PBS, Bovine Serum Albumin (BSA), fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 or 594), DAPI for nuclear counterstaining, mounting medium.

  • Equipment: Fluorescence microscope.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate.

    • Treat with YX-2-107 and a vehicle control as described for Western blotting.

  • Fixation and Permeabilization:

    • After treatment, wash cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Staining:

    • Block with 1% BSA in PBST for 30-60 minutes at room temperature.

    • Incubate with the primary anti-phospho-RB antibody diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with the fluorescently-labeled secondary antibody (and DAPI) diluted in the blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of YX-2-107 on cell cycle distribution.

Materials:

  • Cell Lines and Reagents: As for Western Blotting.

  • Additional Reagents: 70% Ethanol (B145695) (ice-cold), Propidium Iodide (PI) staining solution (containing RNase A).

  • Equipment: Flow cytometer.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with YX-2-107 and a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest cells (including any floating cells) and wash with PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Troubleshooting

  • High Background in Western Blots:

    • Ensure adequate blocking (use BSA for phospho-antibodies).

    • Optimize primary and secondary antibody concentrations.

    • Increase the number and duration of wash steps.

  • Weak or No Signal in Western Blots:

    • Confirm the addition of phosphatase inhibitors to the lysis buffer.

    • Check the activity of antibodies and ECL substrate.

    • Ensure efficient protein transfer.

  • Cell Clumping in Flow Cytometry:

    • Add ethanol dropwise while vortexing during fixation.

    • Ensure a single-cell suspension before fixation.

By following these detailed protocols, researchers can effectively utilize YX-2-107 as a tool to investigate the role of CDK6 in RB phosphorylation and cell cycle control.

References

Application

Application Notes and Protocols: The Effect of YX-2-107 on FOXM1 Expression

For Researchers, Scientists, and Drug Development Professionals Introduction YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 6 (CDK6...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4] As a critical regulator of the cell cycle, CDK6, in complex with D-type cyclins, phosphorylates and inactivates the Retinoblastoma (RB) tumor suppressor protein. This inactivation allows for the release and activation of E2F transcription factors, which drive the expression of genes necessary for the G1/S phase transition, including the Forkhead Box M1 (FOXM1) transcription factor. FOXM1 is a key regulator of cell proliferation, and its overexpression is implicated in the pathogenesis of various cancers, including Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[2][5] YX-2-107 offers a novel therapeutic strategy by targeting CDK6 for degradation, thereby inhibiting downstream signaling pathways that promote cell proliferation, including the expression of FOXM1.[1][2] These application notes provide a summary of the effects of YX-2-107 on FOXM1 expression and detailed protocols for relevant experimental procedures.

Mechanism of Action

YX-2-107 functions as a PROTAC by simultaneously binding to CDK6 and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of CDK6.[5] The degradation of CDK6 leads to a decrease in the phosphorylation of its substrate, RB. Hypophosphorylated RB remains bound to E2F transcription factors, preventing them from activating the transcription of their target genes, which include FOXM1. The resulting downregulation of FOXM1 expression contributes to the anti-proliferative effects of YX-2-107.

YX-2-107 Signaling Pathway to FOXM1 Inhibition cluster_degradation Degradation cluster_inhibition Inhibition YX_2_107 YX-2-107 CDK6 CDK6 YX_2_107->CDK6 Binds to E3_Ligase E3 Ubiquitin Ligase YX_2_107->E3_Ligase pRB pRB (Phosphorylated) YX_2_107->pRB Inhibits Proteasome Proteasome CDK6->Proteasome Degradation CDK6->pRB E2F E2F pRB->E2F Releases FOXM1_Expression FOXM1 Expression RB RB FOXM1_Gene FOXM1 Gene E2F->FOXM1_Gene Activates FOXM1_Gene->FOXM1_Expression Leads to Cell_Proliferation Cell Proliferation FOXM1_Expression->Cell_Proliferation Promotes

Caption: YX-2-107 induces CDK6 degradation, inhibiting RB phosphorylation and FOXM1 expression.

Quantitative Data Summary

The following table summarizes the quantitative data regarding the effect of YX-2-107 on CDK6 and downstream signaling components, including FOXM1, in Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL) cell lines.

ParameterCell Line(s)Concentration(s)Time Point(s)EffectReference(s)
CDK6 Degradation (IC50) Not specified4.4 nMNot specified50% degradation of CDK6[1][4]
CDK6 Degradation BV1730, 1.6, 8, 40, 200, 1000 nM4 hSelective degradation of CDK6[1]
RB Phosphorylation Inhibition BV173, SUP-B152000 nM72 hInhibition of RB phosphorylation[1][3]
FOXM1 Expression Inhibition BV173, SUP-B152000 nM72 hInhibition of FOXM1 expression[1][3]
S Phase Inhibition BV173, SUP-B152000 nM48 hInhibition of S phase entry[1]
In Vivo Efficacy NRG-SGM3 mice (Ph+ ALL xenografts)150 mg/kg (i.p., daily for 3 days)3 daysSuppression of Ph+ ALL proliferation[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of YX-2-107 on FOXM1 expression levels.

Cell Culture and Treatment
  • Cell Lines: BV173 and SUP-B15 (Ph+ ALL cell lines).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells at a density of 0.5 x 10^6 cells/mL in appropriate culture vessels.

    • Allow cells to acclimate for 24 hours.

    • Prepare a stock solution of YX-2-107 in DMSO.

    • Treat cells with the desired concentrations of YX-2-107 (e.g., 0-2000 nM). Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.

    • Incubate cells for the desired time points (e.g., 4, 24, 48, 72 hours).

Western Blot Analysis for FOXM1 Protein Expression

This protocol allows for the detection and quantification of FOXM1 protein levels following treatment with YX-2-107.

  • Materials:

    • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-FOXM1, anti-CDK6, anti-pRB (Ser807/811), anti-RB, and anti-β-actin or anti-GAPDH (loading control)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Protein Extraction:

      • After treatment, harvest cells by centrifugation.

      • Wash the cell pellet with ice-cold PBS.

      • Lyse cells in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.

      • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

      • Collect the supernatant containing the protein extract.

    • Protein Quantification:

      • Determine the protein concentration of each sample using a BCA protein assay.

    • SDS-PAGE and Western Blotting:

      • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

      • Separate the proteins by SDS-PAGE.

      • Transfer the separated proteins to a PVDF membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with primary antibodies overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane three times with TBST.

      • Detect the protein bands using an ECL substrate and an imaging system.

    • Analysis:

      • Quantify the band intensities using densitometry software (e.g., ImageJ).

      • Normalize the FOXM1 protein levels to the loading control (β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for FOXM1 mRNA Expression

This protocol is for quantifying the mRNA levels of FOXM1.

  • Materials:

    • RNA extraction kit (e.g., RNeasy Kit)

    • cDNA synthesis kit

    • SYBR Green or TaqMan master mix

    • qRT-PCR primers for FOXM1 and a housekeeping gene (e.g., GAPDH, ACTB)

    • Real-time PCR system

  • Procedure:

    • RNA Extraction and cDNA Synthesis:

      • Isolate total RNA from treated cells using an RNA extraction kit according to the manufacturer's instructions.

      • Assess RNA quality and quantity using a spectrophotometer.

      • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

    • qRT-PCR:

      • Prepare the qRT-PCR reaction mixture containing cDNA, SYBR Green/TaqMan master mix, and gene-specific primers.

      • Perform the qRT-PCR using a real-time PCR system with the following typical cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

    • Analysis:

      • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in FOXM1 gene expression, normalized to the housekeeping gene.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Treat cells with various concentrations of YX-2-107 for the desired duration.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow for Assessing YX-2-107 Effect on FOXM1 cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_protein Protein Level cluster_mrna mRNA Level cluster_viability Cell Viability A Seed Ph+ ALL Cells (BV173, SUP-B15) B Treat with YX-2-107 (0-2000 nM) A->B C Incubate for Various Time Points B->C D Protein Extraction C->D G RNA Extraction C->G J MTT Assay C->J E Western Blot (FOXM1, pRB, CDK6) D->E F Densitometry Analysis E->F H qRT-PCR (FOXM1) G->H I ΔΔCt Analysis H->I K Absorbance Reading J->K

Caption: Workflow for analyzing the effects of YX-2-107 on FOXM1 expression and cell viability.

References

Technical Notes & Optimization

Troubleshooting

YX-2-107 Western Blot Technical Support Center

Welcome to the technical support center for YX-2-107 western blot analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered when...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YX-2-107 western blot analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered when using YX-2-107, a potent and selective PROTAC (Proteolysis Targeting Chimera) that induces the degradation of Cyclin-Dependent Kinase 6 (CDK6).

Frequently Asked Questions (FAQs)

Q1: What is YX-2-107 and how does it work?

A1: YX-2-107 is a PROTAC with an IC50 of 4.4 nM that selectively targets CDK6 for degradation.[1][2] By inducing the degradation of CDK6, YX-2-107 effectively inhibits the phosphorylation of the Retinoblastoma (Rb) protein and the expression of FOXM1.[1][2][3] This mechanism is utilized in research for Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[1][2]

Q2: What are the expected outcomes of a successful Western Blot experiment with YX-2-107?

A2: A successful experiment should demonstrate a dose-dependent decrease in the protein levels of CDK6 in treated cells compared to vehicle controls. Concurrently, you should observe a decrease in the phosphorylation of Rb (pRb) and a reduction in the expression of FOXM1, a downstream target of the CDK6/Rb pathway.

Q3: Which cell lines are responsive to YX-2-107?

A3: YX-2-107 has been shown to be effective in Ph+ ALL cell lines such as BV173 and SUP-B15.[1][3] It is crucial to select a cell line known to express CDK6 and to be sensitive to its degradation.

Q4: What is the recommended concentration range and treatment duration for YX-2-107 in cell culture?

A4: YX-2-107 has been shown to selectively degrade CDK6 in BV173 cells at concentrations ranging from 1.6 to 1000 nM with a 4-hour treatment.[1][3] Inhibition of S phase in Ph+ BV173 and SUP-B15 cells was observed with 2000 nM YX-2-107 for 48 hours, and inhibition of RB phosphorylation and FOXM1 expression was seen at 2000 nM for 72 hours.[1][3] Optimal concentrations and treatment times should be determined empirically for your specific cell line and experimental conditions.

Troubleshooting Guide

This guide addresses common problems encountered during western blot analysis after treatment with YX-2-107.

Problem 1: No or Weak CDK6 Degradation Signal

Possible Causes & Solutions

Possible Cause Suggested Solution
Inactive YX-2-107 Ensure proper storage of YX-2-107 (-20°C for up to 1 month, -80°C for up to 6 months) and avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment.
Cell Line Insensitivity Confirm that your cell line expresses sufficient levels of CDK6 and the necessary E3 ligase components for PROTAC activity.
Suboptimal Treatment Optimize YX-2-107 concentration and incubation time. Perform a dose-response and time-course experiment.
Insufficient Protein Load Increase the total protein amount loaded onto the gel. A minimum of 20-30 µg of total cell lysate is recommended.[4]
Poor Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure good contact between the gel and the membrane. For larger proteins, consider optimizing transfer time and buffer composition.[5]
Ineffective Primary Antibody Use a validated anti-CDK6 antibody at the recommended dilution. Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C).[5][6]
Inactive Secondary Antibody Use a fresh, appropriate secondary antibody that recognizes the primary antibody's host species.
Enzyme Inhibition Ensure buffers, particularly wash buffers, do not contain sodium azide, as it inhibits Horseradish Peroxidase (HRP).[5][6]
Problem 2: High Background on the Blot

Possible Causes & Solutions

Possible Cause Suggested Solution
Insufficient Blocking Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use 5% non-fat dry milk or BSA in TBST.
Primary Antibody Concentration Too High Decrease the concentration of the primary antibody.
Secondary Antibody Concentration Too High Increase the dilution of the HRP-conjugated secondary antibody.[4]
Inadequate Washing Increase the number and duration of wash steps with TBST. Adding 0.05% Tween 20 to the wash buffer can help reduce background.[6]
Contaminated Buffers Prepare fresh, filtered buffers to avoid particulates that can cause speckling.[6]
Membrane Drying Ensure the membrane remains hydrated throughout the incubation and washing steps.[6]
Problem 3: Non-Specific Bands

Possible Causes & Solutions

Possible Cause Suggested Solution
Primary Antibody Cross-Reactivity Use a highly specific monoclonal antibody for CDK6. Check the antibody datasheet for known cross-reactivities.
Protein Degradation Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice to prevent degradation, which can result in lower molecular weight bands.[4]
Too Much Protein Loaded Reduce the amount of protein loaded per lane. High protein concentration can lead to the appearance of multiple bands.[4]
Excessive Secondary Antibody Use a more diluted secondary antibody to minimize non-specific binding.

Experimental Protocols

Cell Lysis Protocol
  • After treating cells with YX-2-107, wash the cells with ice-cold PBS.

  • Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.[7]

  • Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.

  • Agitate the lysate for 30 minutes at 4°C.[7]

  • Centrifuge at 12,000 rpm for 20 minutes at 4°C.[7]

  • Collect the supernatant containing the protein and determine the protein concentration using a BCA or Bradford assay.

Western Blot Protocol
  • Sample Preparation: Mix the protein lysate with 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per well onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions.[7]

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Activate the PVDF membrane with methanol (B129727) before transfer.[7]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-CDK6, anti-pRb, anti-Rb, anti-FOXM1) diluted in blocking buffer, typically overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]

  • Washing: Repeat the washing step as described above.

  • Detection: Add an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a chemiluminescence imaging system.

Visualizations

YX_2_107_Signaling_Pathway cluster_0 YX-2-107 Action cluster_1 Cellular Machinery cluster_2 Downstream Effects YX-2-107 YX-2-107 Ternary Complex YX-2-107 :: CDK6 :: E3 Ligase Ternary Complex YX-2-107->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination poly-ubiquitin chain addition CDK6 CDK6 CDK6->Ternary Complex Proteasome Proteasome Ubiquitination->Proteasome Degradation CDK6 Degradation Proteasome->Degradation pRb pRb (Inactive) Degradation->pRb Reduced Phosphorylation FOXM1 FOXM1 Expression Degradation->FOXM1 Reduced Expression E2F E2F pRb->E2F E2F Released CellCycle Cell Cycle Progression (S-Phase Entry) E2F->CellCycle Promotes

Caption: Mechanism of action for YX-2-107 leading to CDK6 degradation.

Western_Blot_Workflow A Cell Treatment with YX-2-107 B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-CDK6) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis (Band Intensity Quantification) I->J

Caption: Standard workflow for Western Blot analysis.

Troubleshooting_Logic Start Start: No/Weak CDK6 Degradation Check_Compound Is YX-2-107 active and fresh? Start->Check_Compound Check_Cells Is the cell line appropriate and healthy? Check_Compound->Check_Cells Yes Solution_Compound Prepare fresh YX-2-107 solution Check_Compound->Solution_Compound No Check_Protocol Review Western Blot Protocol Check_Cells->Check_Protocol Yes Solution_Cells Use positive control cell line Check_Cells->Solution_Cells No Solution_Protocol Optimize protein load, transfer, antibodies Check_Protocol->Solution_Protocol Issues Found End Problem Solved Check_Protocol->End No Issues Solution_Compound->Start Solution_Cells->Start Solution_Protocol->End

Caption: Troubleshooting logic for weak CDK6 degradation signal.

References

Optimization

Technical Support Center: Optimizing YX-2-107 Concentration for Cell Viability Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YX-2-107 in cell viability assays. Find troubleshooting advice, frequently asked...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YX-2-107 in cell viability assays. Find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is YX-2-107 and how does it work?

A1: YX-2-107 is a Proteolysis Targeting Chimera (PROTAC), a molecule designed to selectively induce the degradation of Cyclin-Dependent Kinase 6 (CDK6).[1][2] It functions by forming a ternary complex, essentially acting as a bridge between CDK6 and the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This proximity leads to the ubiquitination of CDK6, marking it for destruction by the cell's proteasome.[1] By degrading CDK6, YX-2-107 inhibits downstream signaling pathways that are crucial for cell cycle progression, such as the phosphorylation of the Retinoblastoma (RB) protein and the expression of FOXM1, ultimately leading to reduced cell proliferation and viability in CDK6-dependent cancer cells.[1][2][4]

Q2: What is the "hook effect" and how does it relate to YX-2-107?

A2: The "hook effect" is a phenomenon characteristic of PROTACs where, at very high concentrations, the degradation of the target protein paradoxically decreases. This results in a bell-shaped dose-response curve. The effect occurs because an excess of YX-2-107 leads to the formation of unproductive binary complexes (YX-2-107-CDK6 or YX-2-107-CRBN) instead of the productive ternary complex (CDK6-YX-2-107-CRBN). These binary complexes cannot induce degradation and competitively inhibit the formation of the essential ternary complex. It is critical to identify the optimal concentration range for YX-2-107 to avoid misinterpreting data from the hook effect region as poor efficacy.

Q3: What is a good starting concentration range for YX-2-107 in a cell viability assay?

A3: Based on in vitro degradation and cell-based assays, a broad concentration range is recommended for initial experiments to both identify the optimal effective concentration and characterize the potential hook effect. A starting range of 100 pM to 10 µM is advisable. Published studies have shown selective degradation of CDK6 at concentrations as low as 1.6 nM to 1000 nM, with effects on cell cycle progression observed at 2000 nM.[2][5]

Q4: What solvent should I use for YX-2-107?

A4: YX-2-107 is soluble in DMSO.[6][7] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then perform serial dilutions in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay wells is consistent across all treatments, including the vehicle control, and is non-toxic to your cells (typically ≤ 0.1%).

Q5: How stable is YX-2-107 in cell culture?

A5: YX-2-107 has demonstrated good metabolic stability in mouse liver microsomes, with a half-life of 35 minutes.[4] While specific stability data in various cell culture media is not extensively published, it is good practice to assume potential for degradation over long incubation periods. For experiments longer than 24 hours, consider replacing the media with freshly prepared YX-2-107 dilutions at intermediate time points. If you suspect stability issues, you can assess the compound's integrity and concentration in the media over time using analytical methods like LC-MS.

Data Presentation

Table 1: In Vitro Activity of YX-2-107

ParameterValueCell LineNotes
IC₅₀ (CDK6 Degradation) ~4.4 nMPh+ BV173 ALL cellsConcentration for 50% degradation of CDK6 protein.[1][2][3][8]
IC₅₀ (CDK6 Kinase Inhibition) 4.4 nMIn vitro kinase assayMeasures direct inhibition of CDK6 enzymatic activity.[3][8]
IC₅₀ (CDK4 Kinase Inhibition) 0.69 nMIn vitro kinase assayYX-2-107 also inhibits CDK4 kinase activity but preferentially degrades CDK6.[8]

Table 2: Recommended Concentration Ranges for Cell Viability Assays

Experiment TypeRecommended Concentration RangePurpose
Initial Dose-Response Screening 100 pM - 10 µM (10-point, 3-fold dilution)To determine the effective concentration range and identify the IC₅₀.
Hook Effect Characterization 1 nM - 50 µM (12-point, 2-fold dilution)To fully characterize the bell-shaped curve and confirm the optimal degradation concentration.
Mechanism of Action Studies 10 nM - 1 µMTo study downstream effects at concentrations expected to be on the effective part of the dose-response curve.

Mandatory Visualization

YX_2_107_Mechanism cluster_cell Cellular Environment YX107 YX-2-107 Ternary Productive Ternary Complex (CDK6-YX-2-107-CRBN) YX107->Ternary Binds CDK6 Target Protein (CDK6) CDK6->Ternary Binds Downstream Downstream Effects CDK6->Downstream Promotes CRBN E3 Ubiquitin Ligase (CRBN) CRBN->Ternary Binds Ub_CDK6 Poly-ubiquitinated CDK6 Ternary->Ub_CDK6 Facilitates Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_CDK6->Proteasome Recognized by Ub_CDK6->Downstream Inhibits Degraded Degraded Peptides Proteasome->Degraded Degrades Viability Reduced Cell Viability & Proliferation Downstream->Viability Leads to

Caption: Mechanism of action for YX-2-107-mediated CDK6 degradation.

Experimental_Workflow start Start: Optimize YX-2-107 for Viability Assay seed 1. Seed Cells in 96-well plates start->seed treat 2. Treat with YX-2-107 (Broad Dose Range, 24-72h) seed->treat viability_assay 3. Perform Cell Viability Assay (e.g., MTT, CCK-8, CellTiter-Glo) treat->viability_assay measure 4. Measure Signal (Absorbance/Luminescence) viability_assay->measure analyze 5. Data Analysis measure->analyze plot Plot Dose-Response Curve (% Viability vs. Log[YX-2-107]) analyze->plot determine_ic50 Determine IC₅₀ plot->determine_ic50 hook_check Observe for Hook Effect? plot->hook_check refine Refine Concentration Range for Subsequent Experiments determine_ic50->refine hook_check->refine Yes/No end End: Optimal Concentration Range Identified refine->end

Caption: Experimental workflow for optimizing YX-2-107 concentration.

Troubleshooting_Tree start Problem Encountered in Cell Viability Assay issue1 High Variability Between Replicates start->issue1 issue2 No Effect at Any Concentration start->issue2 issue3 Bell-Shaped Curve (Hook Effect) start->issue3 sol1a Check cell seeding density and pipetting technique. issue1->sol1a Yes sol2a Is compound dissolved? Check for precipitation. issue2->sol2a Yes sol3a This is expected for PROTACs. Identify the optimal concentration (nadir of the curve). issue3->sol3a Yes sol1b Avoid edge effects; do not use outer wells. sol1a->sol1b sol2b Is concentration range too low? Test higher concentrations. sol2a->sol2b sol2c Is compound stable in media? Consider media change. sol2b->sol2c sol2d Does cell line express CDK6 and CRBN? (Verify via WB/qPCR) sol2c->sol2d sol3b Use concentrations at or below the optimal point for future functional assays. sol3a->sol3b

Caption: Troubleshooting decision tree for YX-2-107 cell viability assays.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol outlines the steps to determine the effect of YX-2-107 on cell viability using a colorimetric MTT assay.

Materials:

  • Target cells

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • YX-2-107 (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight to allow for cell attachment and recovery.

  • Compound Preparation: Prepare serial dilutions of YX-2-107 in complete culture medium from your DMSO stock. To characterize the dose-response and potential hook effect, a wide concentration range is recommended (e.g., 100 pM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest YX-2-107 treatment.

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of YX-2-107 or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of blank wells (medium and DMSO only) from all other readings. Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control (set to 100% viability). Plot the percentage of cell viability against the log of the YX-2-107 concentration to generate a dose-response curve and determine the IC₅₀ value.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No dose-dependent effect on viability Compound inactivity or instability: YX-2-107 may have degraded.Prepare fresh dilutions for each experiment. For long-term incubations (>48h), consider replacing the medium with fresh compound. Confirm compound activity with a positive control cell line known to be sensitive to CDK6 degradation.
Concentration range is too low: The effective concentration has not been reached.Test a higher range of concentrations, extending into the micromolar range.
Cell line is not dependent on CDK6: The chosen cell line's proliferation may not be driven by CDK6.Confirm CDK6 and CRBN expression in your cell line via Western Blot or qPCR. Switch to a cell line known to be dependent on CDK6 signaling, such as Ph+ ALL cell lines (e.g., BV173, SUP-B15).[5]
Compound precipitation: YX-2-107 may have low solubility in the final culture medium.Visually inspect the wells for precipitate after adding the compound. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells. Consider preparing intermediate dilutions in serum-free media before adding to wells.
Bell-shaped ("Hook") dose-response curve Formation of unproductive binary complexes: This is an intrinsic property of PROTACs at high concentrations.This is not an error but a characteristic of the mechanism. Identify the concentration that gives the maximum reduction in viability (the nadir of the curve). This is the optimal concentration for inducing a biological effect. Use concentrations at or below this optimal level for subsequent functional experiments to ensure you are in the productive ternary complex-forming range.
High variability between replicate wells Inconsistent cell seeding: Uneven cell distribution across the plate.Ensure a homogenous single-cell suspension before plating. Use a consistent pipetting technique and pattern.
Edge effects: Evaporation from the outer wells of the 96-well plate.Avoid using the outermost wells for experimental treatments. Fill these wells with sterile PBS or medium to maintain humidity.
Pipetting errors: Inaccurate dilution or addition of the compound.Use calibrated pipettes and change tips between different concentrations.

References

Troubleshooting

YX-2-107 Technical Support Center: Solubility and Handling in Cell Culture

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with the selective CDK6-degrading PROTAC, YX-2...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with the selective CDK6-degrading PROTAC, YX-2-107, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving YX-2-107?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of YX-2-107.[1][2] It is a potent organic solvent capable of dissolving many non-polar compounds for in-vitro testing.[3][4]

Q2: What is the known solubility of YX-2-107 in DMSO?

A2: The solubility of YX-2-107 in DMSO is high, with sources reporting concentrations of up to 100 mg/mL (with the aid of ultrasonication).[2] Another source indicates a solubility of at least 2.4 mg/mL (2.7 mM), recommending sonication and heating to facilitate dissolution.[1] Commercially, it is also available as a 10 mM solution in DMSO.[5]

Q3: What are the key chemical properties of YX-2-107?

A3: YX-2-107 is a PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade Cyclin-Dependent Kinase 6 (CDK6).[1][5][6][7] Its molecular formula is C45H51N11O9, with a molecular weight of approximately 889.97 g/mol .[6]

Quantitative Solubility Data

The following table summarizes the reported solubility data for YX-2-107.

SolventConcentrationConditionsSource(s)
DMSO100 mg/mLUltrasonic[2]
DMSO2.4 mg/mL (2.7 mM)Sonication and heating recommended[1]
DMSO10 mMCommercially available solution[5]

Troubleshooting Guide

This guide addresses specific issues that may arise when preparing and using YX-2-107 in cell culture experiments.

Q4: I observed precipitation or cloudiness after diluting my YX-2-107 DMSO stock into my aqueous cell culture medium. What is happening?

A4: This is a common issue known as "precipitation upon dilution".[4] It occurs because YX-2-107, like many small molecules, is significantly less soluble in aqueous solutions like cell culture media than in a potent organic solvent like DMSO.[4] When the concentrated DMSO stock is added to the medium, the local concentration of YX-2-107 can temporarily exceed its solubility limit in the mixed aqueous/DMSO environment, causing it to precipitate.[4]

Q5: How can I prevent YX-2-107 from precipitating in my cell culture medium?

A5: Several strategies can help maintain the solubility of YX-2-107 during your experiment:

  • Optimize Final DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration may be needed to keep the compound in solution. Many cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity, but it is crucial to include a vehicle control with the identical DMSO concentration in your experiments.[8]

  • Use Pre-warmed Media: Adding the compound stock to cold media can decrease its solubility. Always use media that has been pre-warmed to your experimental temperature (e.g., 37°C).[9]

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to your full volume of media, perform a serial or stepwise dilution. Adding the stock solution dropwise into the medium while gently vortexing or swirling can also facilitate better mixing and prevent localized high concentrations that lead to precipitation.[9]

  • Lower the Final Working Concentration: The simplest reason for precipitation is that the compound's concentration exceeds its solubility limit in the final medium.[8] Consider testing a lower final concentration of YX-2-107 if precipitation persists.

Q6: I'm still facing solubility issues. Are there other techniques I can try?

A6: If the above steps are insufficient, you might consider more advanced strategies, though these require careful validation to ensure they do not interfere with your experimental model:

  • Use of Co-solvents: The addition of other water-miscible organic co-solvents, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), can sometimes improve solubility.[8] However, the tolerance of your specific cell line to any co-solvent must be empirically determined.

  • pH Adjustment: For compounds with ionizable groups, solubility can be highly dependent on the pH of the solution.[8] Modifying the pH of your buffer system could improve solubility, but this must be done cautiously to avoid affecting cell health or compound activity.

Experimental Protocols

Protocol 1: Preparation of a YX-2-107 Stock Solution

  • Bring the vial of powdered YX-2-107 to room temperature before opening.

  • Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 10 mM).

  • To aid dissolution, cap the vial tightly and vortex thoroughly. If needed, sonicate the vial in a water bath or gently warm it as recommended.[1]

  • Visually inspect the solution to ensure all solid material has dissolved. The solution should be clear.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[5]

  • Store the stock solution aliquots at -20°C for short-term (months) or -80°C for long-term (up to a year) storage.[5][10]

Protocol 2: Dilution of YX-2-107 into Cell Culture Medium

  • Thaw a single-use aliquot of the YX-2-107 DMSO stock solution at room temperature.

  • Pre-warm the required volume of cell culture medium to 37°C.[9]

  • Perform a serial dilution of the DMSO stock in pre-warmed medium. For example, to achieve a 1 µM final concentration from a 10 mM stock (a 1:10,000 dilution), you could perform intermediate dilutions in medium.

  • Alternatively, for a direct dilution, add the required small volume of DMSO stock to the final volume of pre-warmed medium. Add the stock dropwise while gently swirling the medium to ensure rapid dispersal.

  • Ensure the final concentration of DMSO in the medium is as low as possible and does not exceed a level toxic to your cells (typically <0.5%).[8] Always include a vehicle control (medium with the same final DMSO concentration) in your experimental setup.

Visualizations

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Troubleshooting Workflow A Start: YX-2-107 Powder B Dissolve in 100% DMSO (Vortex, Sonicate, Warm if needed) A->B C Prepare Aliquots B->C D Store at -20°C / -80°C C->D E Dilute stock in pre-warmed (37°C) media F Observe for Precipitation (Cloudiness/Particles) E->F G Clear Solution: Proceed with Experiment F->G No H Precipitation Observed F->H Yes I Troubleshooting Step 1: Lower final concentration H->I J Troubleshooting Step 2: Optimize dilution method (e.g., dropwise addition) I->J K Troubleshooting Step 3: Increase final DMSO % (Validate with vehicle control) J->K

Caption: Experimental workflow for preparing and troubleshooting YX-2-107 solutions.

G cluster_PROTAC YX-2-107 (PROTAC) cluster_Cell Cellular Machinery Warhead CDK6 Ligand Linker Linker Warhead->Linker CDK6 CDK6 Protein Warhead->CDK6 Binds E3_Ligand E3 Ligase Ligand (CRBN) Linker->E3_Ligand E3_Ligase CRBN E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Recruits Proteasome Proteasome CDK6->Proteasome Enters for Degradation Ub Ubiquitin E3_Ligase->Ub Transfers Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Results in Ub->CDK6 Polyubiquitination

Caption: Mechanism of action for YX-2-107 as a CDK6-degrading PROTAC.

References

Optimization

potential off-target effects of YX-2-107

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YX-2-107, a selective CDK6 degrader. Freque...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YX-2-107, a selective CDK6 degrader.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of YX-2-107?

A1: YX-2-107 is a proteolysis-targeting chimera (PROTAC). It functions by forming a ternary complex with Cyclin-Dependent Kinase 6 (CDK6) and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of CDK6, marking it for degradation by the proteasome. This targeted degradation leads to the depletion of CDK6 protein levels within the cell.

Q2: How selective is YX-2-107 for CDK6 over other kinases?

A2: YX-2-107 demonstrates a high degree of selectivity for CDK6 over its close homolog CDK4. In vitro kinase assays have shown a significant difference in the 50% inhibitory concentration (IC50) between these two kinases. Furthermore, a proteomic analysis of BV173 cells treated with YX-2-107 for 4 hours revealed that of 3682 proteins examined, only CDK6 was significantly downregulated, indicating high selectivity at the proteome level.

Q3: Are there any known off-target effects for YX-2-107?

A3: Based on available data, YX-2-107 is highly selective for CDK6. A global proteomic study in BV173 cells did not identify any significant off-target protein degradation. However, a comprehensive kinome-wide scan for off-target kinase binding or inhibition has not been made publicly available. If you observe unexpected phenotypes in your experiments, it is recommended to perform a broad kinase profiling assay to rule out potential off-target effects.

Q4: What are the expected downstream cellular effects of YX-2-107 treatment?

A4: By degrading CDK6, YX-2-107 is expected to inhibit the phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of CDK6. This leads to a decrease in the expression of downstream targets like FOXM1, ultimately resulting in cell cycle arrest, primarily at the G1/S transition.[1]

Q5: I am not observing efficient CDK6 degradation. What are some potential reasons?

A5: Several factors could contribute to inefficient CDK6 degradation. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions, including cellular permeability, proteasome function, and experimental setup.

Data on YX-2-107 Selectivity

The following table summarizes the in vitro inhibitory activity of YX-2-107 against CDK4 and CDK6.

KinaseIC50 (nM)
CDK40.69[2]
CDK64.4[2]

Experimental Protocols

Note: The following are representative protocols. Researchers should optimize these based on their specific cell lines and experimental conditions.

Protocol 1: Western Blot for CDK6 Degradation

This protocol describes how to assess the degradation of CDK6 in cells treated with YX-2-107.

Materials:

  • Cell line of interest

  • YX-2-107

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-CDK6, anti-loading control e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with the desired concentrations of YX-2-107 or DMSO for the indicated time points (e.g., 4, 8, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each plate and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CDK6 antibody and a loading control antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities to determine the extent of CDK6 degradation relative to the loading control.

Protocol 2: Global Proteomic Analysis of YX-2-107 Treated Cells (Representative)

This protocol provides a general workflow for identifying the on-target and off-target effects of YX-2-107 at the proteome level using mass spectrometry.

Materials:

  • BV173 cells (or other sensitive cell line)

  • YX-2-107

  • DMSO (vehicle control)

  • Complete cell culture medium

  • PBS

  • Lysis buffer (e.g., 8M urea (B33335) in 50 mM Tris-HCl, pH 8.5) with protease and phosphatase inhibitors

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Culture BV173 cells to a sufficient density.

    • Treat cells in biological triplicates with YX-2-107 (e.g., 100 nM) and DMSO for 4 hours.

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cell pellet in lysis buffer.

    • Sonicate the lysate to shear DNA and ensure complete lysis.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Digestion:

    • Determine protein concentration.

    • Reduce disulfide bonds by adding DTT and incubating at 37°C.

    • Alkylate cysteine residues by adding IAA and incubating in the dark.

    • Dilute the sample to reduce the urea concentration.

    • Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the peptide solution with formic acid.

    • Desalt and concentrate the peptides using C18 SPE cartridges.

    • Elute the peptides and dry them under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in a suitable buffer for mass spectrometry.

    • Analyze the peptide samples using a high-resolution LC-MS/MS system.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Perform a database search to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the YX-2-107-treated samples compared to the DMSO control.

Troubleshooting Guide

Issue ObservedPotential CauseSuggested Solution
No or low CDK6 degradation Compound inactivity: YX-2-107 is degraded or inactive.Ensure proper storage of YX-2-107 (as recommended by the supplier, typically at -20°C or -80°C). Use freshly prepared solutions for experiments.
Cellular permeability issues: YX-2-107 is not efficiently entering the cells.Confirm the expression of influx transporters or the absence of efflux pumps that might affect compound uptake in your cell line. Consider using a different cell line known to be sensitive to YX-2-107.
Low E3 ligase expression: The target cells have low levels of Cereblon (CRBN).Confirm CRBN expression in your cell line by Western blot or qPCR.
Proteasome inhibition: The proteasome is not functional, preventing the degradation of ubiquitinated CDK6.As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside YX-2-107. This should rescue CDK6 degradation. If not, there may be an issue with the upstream ubiquitination process.
Incorrect experimental conditions: Suboptimal concentration or treatment time.Perform a dose-response and time-course experiment to determine the optimal concentration and duration of YX-2-107 treatment for your specific cell line.
Inconsistent results between experiments Cell passage number: High passage number can lead to phenotypic drift and altered drug responses.Use cells with a consistent and low passage number for all experiments.
Variability in cell density: Inconsistent cell confluency at the time of treatment can affect results.Ensure consistent cell seeding density and confluency across all experiments.
Reagent variability: Inconsistent quality or concentration of reagents.Use high-quality reagents and prepare fresh solutions regularly.
Unexpected cellular phenotype Off-target effects: YX-2-107 may be interacting with other proteins.While global proteomics showed high selectivity, consider performing a comprehensive kinome scan to identify potential off-target kinase interactions.
Cell line-specific effects: The observed phenotype may be unique to the specific genetic or epigenetic context of your cell line.Test YX-2-107 in multiple cell lines to determine if the phenotype is consistent.
Downstream effects of CDK6 degradation: The phenotype may be a secondary or tertiary consequence of CDK6 loss.Investigate downstream signaling pathways of CDK6 to understand the observed phenotype.

Visualizations

YX_2_107_Mechanism_of_Action cluster_0 YX-2-107 (PROTAC) cluster_1 Cellular Machinery cluster_2 Ternary Complex Formation YX-2-107 YX-2-107 CDK6 CDK6 (Target Protein) YX-2-107->CDK6 Binds to CRBN CRBN (E3 Ligase) YX-2-107->CRBN Recruits Ternary_Complex CDK6 :: YX-2-107 :: CRBN CDK6->Ternary_Complex CRBN->Ternary_Complex Proteasome Proteasome Degraded_CDK6 Degraded CDK6 Peptides Proteasome->Degraded_CDK6 Degrades CDK6_Ub Ubiquitinated CDK6 Ternary_Complex->CDK6_Ub Ubiquitination CDK6_Ub->Proteasome Targeted for Degradation

Caption: Mechanism of action of YX-2-107 as a PROTAC.

Experimental_Workflow_Troubleshooting Start Start: Observe Unexpected Phenotype or Inefficient Degradation Check_Compound 1. Verify YX-2-107 Integrity & Concentration Start->Check_Compound Check_Cells 2. Assess Cell Line Health & Characteristics Start->Check_Cells Check_Protocol 3. Review Experimental Protocol Start->Check_Protocol Investigate_Off_Target 4. Investigate Potential Off-Target Effects Check_Compound->Investigate_Off_Target Compound OK Check_Cells->Investigate_Off_Target Cells OK Optimize_Protocol Optimize Protocol Check_Protocol->Optimize_Protocol Protocol Issue Identified Kinome_Scan Perform Kinome Scan / Broader Proteomics Investigate_Off_Target->Kinome_Scan High Confidence in On-Target Mechanism End Resolution Optimize_Protocol->End Kinome_Scan->End

Caption: A logical workflow for troubleshooting experiments with YX-2-107.

References

Troubleshooting

YX-2-107 Technical Support Center: Stability and Storage Guidelines

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of YX-2-107, a selective CDK6-degrading PROTAC. Add...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of YX-2-107, a selective CDK6-degrading PROTAC. Additionally, it offers troubleshooting guides and answers to frequently asked questions to ensure the successful application of YX-2-107 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing YX-2-107 upon receipt?

A1: Upon receipt, YX-2-107 as a solid powder should be stored under dry, dark conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable. For long-term storage (months to years), it is recommended to store the compound at -20°C.[1] Properly stored, YX-2-107 is expected to be stable for over two years.[1] The product is generally shipped at ambient temperature and is stable for several weeks under these conditions.[1][2]

Q2: How should I prepare and store stock solutions of YX-2-107?

A2: YX-2-107 is soluble in DMSO.[3] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. Sonication and gentle heating may be used to facilitate dissolution.[3] For short-term storage of stock solutions, 0 - 4°C is acceptable for days to weeks. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[4]

Q3: What is the mechanism of action of YX-2-107?

A3: YX-2-107 is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of Cyclin-Dependent Kinase 6 (CDK6).[5][6][7] It functions by forming a ternary complex with CDK6 and the E3 ubiquitin ligase Cereblon (CRBN), which leads to the ubiquitination of CDK6 and its subsequent degradation by the proteasome.[2][8] The degradation of CDK6 inhibits the phosphorylation of the Retinoblastoma (Rb) protein, which in turn reduces the expression of the transcription factor FOXM1.[2][4][5][6]

Stability Data

The stability of YX-2-107 is critical for obtaining reliable and reproducible experimental results. Below is a summary of the recommended storage conditions and available stability data.

Form Storage Condition Duration Notes
Solid (Powder) 0 - 4°C, dry and darkShort-term (days to weeks)Suitable for immediate use.
-20°C, dry and darkLong-term (months to years)Recommended for long-term preservation. Shelf life is greater than 2 years if stored properly.[1]
Stock Solution (in DMSO) 0 - 4°CShort-term (days to weeks)[1]
-20°CUp to 1 monthAliquoting is recommended to avoid freeze-thaw cycles.[4]
-80°CUp to 6 months[4]
Quantitative Stability Data
Metabolic Stability (Mouse Liver Microsomes) Half-life of 35 minutes.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no CDK6 degradation observed Improper storage: The compound may have degraded due to incorrect storage.Ensure that both the solid compound and stock solutions are stored at the recommended temperatures and protected from light. Prepare fresh stock solutions if degradation is suspected.
Suboptimal concentration: PROTACs can exhibit a "hook effect" where degradation efficiency decreases at high concentrations due to the formation of binary complexes instead of the productive ternary complex.Perform a dose-response experiment over a wide range of concentrations (e.g., picomolar to micromolar) to determine the optimal concentration for CDK6 degradation.
Cellular permeability: YX-2-107 may not be efficiently entering the cells.Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level (typically <0.5%). If permeability is a concern, consider using a different cell line or permeabilization agents, though this may affect cell physiology.
Precipitation of the compound in cell culture media Low solubility: YX-2-107 may have limited solubility in aqueous media.Ensure the stock solution is fully dissolved in DMSO before diluting in culture media. When diluting, add the stock solution to the media while vortexing to ensure rapid and even distribution. Avoid preparing large volumes of working solutions that will be stored for extended periods.
Inconsistent results between experiments Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to degradation of the compound.Aliquot the stock solution into single-use vials after preparation to minimize the number of freeze-thaw cycles.
Variability in experimental setup: Differences in cell density, passage number, or treatment duration can lead to inconsistent results.Standardize your experimental protocols, including cell seeding density, passage number, and treatment times.

Experimental Protocols

Protocol for Assessing CDK6 Degradation by Western Blot

This protocol describes how to assess the degradation of CDK6 in a cell line (e.g., BV173) following treatment with YX-2-107.[5][9]

  • Cell Seeding: Plate BV173 cells at a density that will allow for logarithmic growth during the experiment.

  • Compound Treatment: The following day, treat the cells with varying concentrations of YX-2-107 (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for a specified time (e.g., 4 hours).[5] Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against CDK6 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for CDK6 and the loading control. Normalize the CDK6 signal to the loading control to determine the extent of degradation at each concentration of YX-2-107.

Protocol for Assessing the Stability of YX-2-107 in Solution

This protocol provides a general method for assessing the stability of YX-2-107 in a specific buffer or cell culture medium over time.

  • Solution Preparation: Prepare a solution of YX-2-107 at a known concentration in the buffer or medium of interest.

  • Incubation: Incubate the solution under the desired conditions (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Sample Storage: Immediately store the aliquots at -80°C until analysis to prevent further degradation.

  • Analytical Method: Analyze the concentration of intact YX-2-107 in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the concentration of YX-2-107 as a function of time. Calculate the half-life (t½) of the compound under the tested conditions.

Visualizations

YX_2_107_Mechanism_of_Action cluster_degradation Degradation Pathway cluster_signaling Downstream Signaling YX_2_107 YX-2-107 Ternary_Complex Ternary Complex (YX-2-107-CDK6-CRBN) YX_2_107->Ternary_Complex CDK6 CDK6 CDK6->Ternary_Complex pRb p-Rb CDK6->pRb phosphorylates CRBN E3 Ligase (CRBN) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination leads to Ub_CDK6 Ubiquitinated CDK6 Ubiquitination->Ub_CDK6 Degradation Degradation Ub_CDK6->Degradation Proteasome Proteasome Proteasome->Degradation mediates Degradation->CDK6 reduces levels of Rb Rb FOXM1 FOXM1 Expression pRb->FOXM1 promotes

Caption: Mechanism of action of YX-2-107 leading to CDK6 degradation and downstream effects.

Western_Blot_Workflow Start Start: Plate Cells Treatment Treat with YX-2-107 (various concentrations) Start->Treatment Lysis Cell Lysis (RIPA Buffer) Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking (5% Milk/BSA) Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-CDK6) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis: Quantify Degradation Detection->Analysis

Caption: Experimental workflow for assessing CDK6 degradation by Western Blot.

References

Optimization

avoiding the hook effect with YX-2-107

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of YX-2-107, a potent and sel...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of YX-2-107, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade Cyclin-Dependent Kinase 6 (CDK6).

Frequently Asked Questions (FAQs)

Q1: What is YX-2-107 and how does it work?

A1: YX-2-107 is a heterobifunctional small molecule, known as a PROTAC, that selectively induces the degradation of CDK6.[1][2] It functions by simultaneously binding to CDK6 and the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This proximity induces the ubiquitination of CDK6, marking it for degradation by the proteasome.[2][3] This approach not only inhibits the kinase activity of CDK6 but also eliminates its non-catalytic functions.[3]

Q2: What is the "hook effect" and how does it relate to YX-2-107?

A2: The "hook effect" is a phenomenon observed with PROTACs, including potentially YX-2-107, where an excessively high concentration of the molecule leads to a decrease in target protein degradation. This results in a bell-shaped dose-response curve. The effect occurs because at high concentrations, YX-2-107 is more likely to form non-productive binary complexes (either with CDK6 alone or with CRBN alone) rather than the productive ternary complex (CDK6-YX-2-107-CRBN) required for degradation.

Q3: At what concentrations should I use YX-2-107?

A3: The optimal concentration of YX-2-107 should be determined empirically for your specific cell line and experimental conditions. Based on published data, YX-2-107 has an in vitro IC50 of 4.4 nM for CDK6 degradation.[4][5] A broad concentration range, for example from 1 nM to 10 µM, is recommended for initial experiments to identify the optimal degradation window and to assess for a potential hook effect.

Q4: In which cell lines has YX-2-107 been shown to be effective?

A4: YX-2-107 has been shown to be effective in Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL) cell lines, such as BV173 and SUP-B15.[4][6]

Q5: How specific is YX-2-107?

A5: YX-2-107 is highly selective for the degradation of CDK6 over the closely related CDK4.[6] In a proteomic study of BV173 cells treated with YX-2-107, CDK6 was the only protein significantly downregulated out of 3,682 proteins examined.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or low degradation of CDK6 observed. 1. Suboptimal concentration of YX-2-107. 2. Insufficient incubation time. 3. Low expression of Cereblon (CRBN) in the cell line. 4. Issues with the Western blot protocol.1. Perform a dose-response experiment with a wide range of YX-2-107 concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration. 2. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal incubation time for maximal degradation. 3. Verify the expression of CRBN in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line. 4. Review and optimize your Western blot protocol, ensuring efficient protein transfer and appropriate antibody concentrations.
Decreased CDK6 degradation at high concentrations of YX-2-107 (Hook Effect). Formation of non-productive binary complexes (YX-2-107-CDK6 or YX-2-107-CRBN) is inhibiting the formation of the productive ternary complex.1. Confirm the hook effect by performing a detailed dose-response curve with several concentrations in the higher range. 2. For subsequent experiments, use YX-2-107 at its optimal degradation concentration (the peak of the bell-shaped curve) and avoid higher, less effective concentrations.
Variability in results between experiments. 1. Inconsistent cell confluency or passage number. 2. Freeze-thaw cycles of YX-2-107 stock solution. 3. Inconsistent incubation times or drug concentrations.1. Maintain consistent cell culture practices, using cells at a similar confluency and within a defined passage number range for all experiments. 2. Aliquot the YX-2-107 stock solution upon receipt to avoid multiple freeze-thaw cycles. 3. Ensure precise and consistent preparation of YX-2-107 dilutions and incubation times for all experiments.

Quantitative Data Summary

ParameterValueCell LineReference
IC50 (CDK6 Degradation) 4.4 nMBV173[4][5]
Degradation Constant ~4 nMBV173[7]
In Vitro IC50 (CDK6 Kinase Activity) 4.4 nM-[6]
In Vitro IC50 (CDK4 Kinase Activity) 0.69 nM-[7]

Experimental Protocols

Protocol for Assessing CDK6 Degradation by Western Blot

This protocol provides a general framework for evaluating the dose-dependent degradation of CDK6 in response to YX-2-107 treatment.

1. Cell Culture and Treatment:

  • Seed Ph+ ALL cells (e.g., BV173) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
  • Allow cells to adhere and grow for 24 hours.
  • Prepare serial dilutions of YX-2-107 in fresh cell culture medium. A suggested concentration range is 0, 1.6, 8, 40, 200, and 1000 nM to observe a dose-dependent effect.[5] To investigate a potential hook effect, extend the range to include higher concentrations (e.g., 5 µM, 10 µM).
  • Include a vehicle control (e.g., DMSO) at the same final concentration as the highest YX-2-107 concentration.
  • Remove the old medium and add the medium containing the different concentrations of YX-2-107 or vehicle control.
  • Incubate the cells for a predetermined time (e.g., 4 hours).[5]

2. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells twice with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

3. Western Blotting:

  • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
  • Perform electrophoresis to separate the proteins by size.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for CDK6 overnight at 4°C.
  • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
  • Wash the membrane three times with TBST.
  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Data Analysis:

  • Quantify the band intensities for CDK6 and the loading control using densitometry software.
  • Normalize the CDK6 band intensity to the loading control band intensity for each sample.
  • Calculate the percentage of CDK6 remaining for each YX-2-107 concentration relative to the vehicle control.
  • Plot the percentage of remaining CDK6 against the log of the YX-2-107 concentration to generate a dose-response curve.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Productive Ternary Complex Formation cluster_1 Hook Effect: Non-Productive Binary Complexes YX-2-107 YX-2-107 Ternary_Complex CDK6-YX-2-107-CRBN Ternary Complex YX-2-107->Ternary_Complex CDK6 CDK6 CDK6->Ternary_Complex CRBN_E3_Ligase CRBN E3 Ligase CRBN_E3_Ligase->Ternary_Complex Ubiquitination CDK6 Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome YX-2-107_high High [YX-2-107] CDK6_binary CDK6-YX-2-107 Binary Complex YX-2-107_high->CDK6_binary CRBN_binary CRBN-YX-2-107 Binary Complex YX-2-107_high->CRBN_binary CDK6_alone CDK6 CDK6_alone->CDK6_binary CRBN_alone CRBN E3 Ligase CRBN_alone->CRBN_binary

Caption: Mechanism of YX-2-107 and the Hook Effect.

Western_Blot_Workflow Cell_Seeding 1. Seed Cells Drug_Treatment 2. Treat with YX-2-107 Dose Range Cell_Seeding->Drug_Treatment Cell_Lysis 3. Cell Lysis & Protein Quantification Drug_Treatment->Cell_Lysis SDS_PAGE 4. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-CDK6 & anti-loading control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry & Data Analysis Detection->Analysis

Caption: Western Blot Workflow for CDK6 Degradation.

CDK6_Signaling_Pathway Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD Active_Complex Active Cyclin D-CDK6 Complex CyclinD->Active_Complex CDK6 CDK6 CDK6->Active_Complex Degradation CDK6 Degradation CDK6->Degradation pRB pRB Active_Complex->pRB Phosphorylation E2F E2F pRB->E2F Releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Transcription of S-phase genes YX-2-107 YX-2-107 YX-2-107->CDK6 Induces Degradation->Active_Complex Prevents Formation

Caption: Simplified CDK6 Signaling Pathway and YX-2-107 Intervention.

References

Troubleshooting

YX-2-107 In Vivo Metabolic Stability Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the in vivo metabolic stability of YX-2-107. Frequently Asked Questions (F...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the in vivo metabolic stability of YX-2-107.

Frequently Asked Questions (FAQs)

Q1: What is the in vivo half-life of YX-2-107?

A1: In a mouse pharmacokinetic (PK) study, YX-2-107 demonstrated a half-life of 1 hour following intraperitoneal (IP) administration.[1]

Q2: What is the pharmacokinetic profile of YX-2-107 in mice?

A2: Following a single 10 mg/kg IP dose in C57BL/6j mice, YX-2-107 reached a maximum plasma concentration (Cmax) of 741 nM. This concentration is approximately 150 times greater than its IC50 for CDK6 degradation. The compound was cleared from the plasma within 4 hours.[2][3][4][5]

Q3: How does the in vitro metabolic stability of YX-2-107 in mouse liver microsomes compare to its in vivo half-life?

A3: YX-2-107 exhibits good metabolic stability in mouse liver microsomes with a half-life of 35 minutes.[5] This is comparable to palbociclib, which has a half-life of 56 minutes in the same system.[5] The shorter in vivo half-life of 1 hour suggests that factors other than hepatic metabolism may contribute to its clearance in the whole animal.

Q4: What is the mechanism of action of YX-2-107?

A4: YX-2-107 is a Proteolysis Targeting Chimera (PROTAC) that selectively targets Cyclin-Dependent Kinase 6 (CDK6) for degradation.[1][6] It also possesses inhibitory activity against the kinase function of CDK4 and CDK6.[5] This dual action leads to the suppression of downstream signaling pathways, including the phosphorylation of the Retinoblastoma (RB) protein and the expression of the transcription factor FOXM1.[1][3][4][5][6]

Q5: In which animal models has the in vivo activity of YX-2-107 been evaluated?

A5: The in vivo pharmacokinetics and efficacy of YX-2-107 have been studied in C57BL/6j mice and in NRG-SGM3 mice used as a xenograft model for Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][5]

Troubleshooting Guide

Issue Possible Cause Recommendation
Observed in vivo efficacy is lower than expected based on in vitro potency. Suboptimal pharmacokinetic properties, such as rapid clearance, may be limiting drug exposure at the target site. The reported in vivo half-life is 1 hour.[1]Consider alternative dosing regimens, such as more frequent administration or a different route of administration, to maintain plasma concentrations above the therapeutic threshold. Further formulation development could also improve the pharmacokinetic profile.
Difficulty replicating the reported Cmax of 741 nM with a 10 mg/kg IP dose. Variations in experimental conditions, such as the vehicle used for administration, the specific mouse strain, or the analytical method for plasma concentration determination, can influence results.Ensure the experimental protocol aligns with published studies. Use a validated bioanalytical method for quantifying YX-2-107 in plasma. It is also important to confirm the purity and stability of the compound being used.
High variability in pharmacokinetic parameters between individual animals. Factors such as age, sex, and health status of the animals can contribute to variability. The intraperitoneal route of administration can also lead to more variable absorption compared to intravenous administration.Use a sufficient number of animals per group to ensure statistical power. Standardize the experimental procedures and use animals of the same age, sex, and health status.
Compound appears to have poor metabolic stability in your in vivo model. While YX-2-107 shows good stability in mouse liver microsomes, other metabolic pathways or clearance mechanisms (e.g., renal clearance) may be predominant in vivo.Conduct a more comprehensive pharmacokinetic study to determine the primary clearance mechanisms. This could involve analyzing urine and feces for the parent compound and potential metabolites.

Quantitative Data Summary

ParameterValueSpecies/ModelAdministration RouteDoseSource
In Vivo Half-life (t½) 1 hourMouseIntraperitoneal (IP)Not specified[1]
Max Plasma Concentration (Cmax) 741 nMC57BL/6j MouseIntraperitoneal (IP)10 mg/kg[2][3][4][5]
Time to Clearance from Plasma 4 hoursC57BL/6j MouseIntraperitoneal (IP)10 mg/kg[2][3][4]
In Vitro Half-life (Mouse Liver Microsomes) 35 minutesMouseN/AN/A[5]

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

  • Animal Model: C57BL/6j mice.[3][5]

  • Compound Administration: YX-2-107 is administered via a single intraperitoneal (IP) injection.[2][3][4][5]

  • Dose: 10 mg/kg.[2][3][4][5]

  • Sample Collection: Blood samples are collected at various time points post-administration to determine the plasma concentration of YX-2-107 over time.

  • Analysis: Plasma concentrations of YX-2-107 are measured using a validated bioanalytical method (e.g., LC-MS/MS). The pharmacokinetic parameters, including Cmax and half-life, are then calculated from the plasma concentration-time profile.

In Vivo Efficacy Study in a Ph+ ALL Xenograft Model

  • Animal Model: NRG-SGM3 mice with Ph+ ALL xenografts.[3]

  • Compound Administration: YX-2-107 is administered intraperitoneally (IP).[2][3][4]

  • Dosing Regimen: 150 mg/kg, administered once daily for 3 days.[2][3][4]

  • Efficacy Endpoints: The anti-leukemic activity is assessed by measuring the suppression of Ph+ ALL proliferation.[2] Downstream target engagement can be evaluated by measuring the suppression of phospho-RB and FOXM1 expression and the degradation of CDK6 in tumor tissue.[1]

Visualizations

experimental_workflow cluster_pk Pharmacokinetic Study cluster_efficacy Efficacy Study pk_animal C57BL/6j Mice pk_dose 10 mg/kg IP Dose pk_animal->pk_dose pk_sampling Blood Sampling pk_dose->pk_sampling pk_analysis LC-MS/MS Analysis pk_sampling->pk_analysis pk_result Determine Cmax, t½ pk_analysis->pk_result eff_animal NRG-SGM3 Mice (Ph+ ALL Xenograft) eff_dose 150 mg/kg IP (daily for 3 days) eff_animal->eff_dose eff_endpoint Assess Tumor Growth & Biomarkers eff_dose->eff_endpoint

Caption: Experimental workflow for in vivo pharmacokinetic and efficacy studies of YX-2-107.

signaling_pathway YX2_107 YX-2-107 CDK6 CDK6 YX2_107->CDK6 Induces Degradation Proteasome Proteasome CDK6->Proteasome RB RB CDK6->RB Phosphorylates FOXM1 FOXM1 CDK6->FOXM1 Regulates Expression pRB p-RB RB->pRB CellCycle Cell Cycle Progression pRB->CellCycle Promotes FOXM1->CellCycle Promotes

Caption: Simplified signaling pathway of YX-2-107 action.

References

Optimization

Technical Support Center: YX-2-107 Experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals working with YX-2-107. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs)...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with YX-2-107. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize variability in your experiments.

Mechanism of Action Overview

YX-2-107 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to target Cyclin-Dependent Kinase 6 (CDK6) for degradation.[1][2][3][4] It functions as a heterobifunctional molecule, simultaneously binding to CDK6 and the E3 ubiquitin ligase Cereblon (CRBN).[2][4] This induced proximity facilitates the ubiquitination of CDK6, marking it for degradation by the proteasome.[5] The degradation of CDK6 leads to downstream effects, including the inhibition of Retinoblastoma (RB) protein phosphorylation and reduced expression of the transcription factor FOXM1, ultimately suppressing cell proliferation.[1][2][3]

YX_2_107_Pathway cluster_0 YX-2-107 Mediated Degradation cluster_1 Downstream Signaling YX-2-107 YX-2-107 Ternary_Complex CDK6 :: YX-2-107 :: CRBN (Ternary Complex) YX-2-107->Ternary_Complex CDK6 CDK6 CDK6->Ternary_Complex CRBN_E3_Ligase CRBN E3 Ligase CRBN_E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degraded_CDK6 Degraded CDK6 Proteasome->Degraded_CDK6 pRB p-RB (Active) Degraded_CDK6->pRB FOXM1 FOXM1 Expression Degraded_CDK6->FOXM1 Cell_Proliferation Cell Proliferation pRB->Cell_Proliferation FOXM1->Cell_Proliferation

Caption: Mechanism of YX-2-107-mediated CDK6 degradation and its downstream effects.

Troubleshooting Guide

This guide addresses specific issues that can lead to variability or unexpected outcomes in your YX-2-107 experiments.

Q1: I am not observing any degradation of CDK6. Where should I start troubleshooting?

When no degradation is observed, a systematic approach is necessary to pinpoint the issue.

No_Degradation_Troubleshooting Start No CDK6 Degradation Observed Check_Compound 1. Verify YX-2-107 Integrity (Correct storage, fresh dilution) Start->Check_Compound Check_Cells 2. Assess Cell Line (CDK6 & CRBN expression, cell health) Check_Compound->Check_Cells Compound OK Outcome_Fail Consult Further (Biophysical assays, advanced troubleshooting) Check_Compound->Outcome_Fail Compound Issue Check_Experiment 3. Review Experimental Parameters (Dose, incubation time, controls) Check_Cells->Check_Experiment Cell line OK Check_Cells->Outcome_Fail Cell Line Issue Check_Western 4. Optimize Western Blot (Antibody, transfer, loading) Check_Experiment->Check_Western Parameters OK Check_Experiment->Outcome_Fail Parameter Issue Outcome_Success Problem Identified & Resolved Check_Western->Outcome_Success Protocol Optimized Check_Western->Outcome_Fail Detection Issue

Caption: Troubleshooting workflow for lack of CDK6 degradation.

  • Step 1: Compound Integrity and Handling

    • Storage: Ensure YX-2-107 has been stored correctly. Stock solutions are typically stored at -20°C for up to a month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[1]

    • Solubility: Confirm that YX-2-107 is fully dissolved. If precipitation is observed in your stock or working solutions, prepare them fresh.

    • Working Dilutions: Always prepare fresh working dilutions from your stock solution for each experiment to ensure accurate concentration.

  • Step 2: Cell Line Verification

    • Target and E3 Ligase Expression: Confirm that your cell line expresses both CDK6 (the target) and CRBN (the E3 ligase). Low or absent expression of either will prevent degradation. This can be verified by Western blot or proteomics.

    • Cell Health: Ensure cells are healthy and in the logarithmic growth phase. High cell confluency or poor viability can affect experimental outcomes.

  • Step 3: Experimental Parameters

    • Dose and Time: Perform a dose-response (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal concentration (DC50) and time for maximal degradation (Dmax).[6] Degradation can be rapid, with effects seen as early as 4 hours.[1][3]

    • Controls: Ensure you have included a vehicle control (e.g., DMSO) and consider a negative control PROTAC if available.

  • Step 4: Western Blot and Detection

    • Antibody Validation: Use a primary antibody for CDK6 that is specific and validated for Western blotting.

    • Protein Loading: Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA) and by probing for a stable loading control (e.g., GAPDH, β-actin).

    • Transfer Efficiency: Check for efficient protein transfer from the gel to the membrane using a stain like Ponceau S.

Q2: I'm observing a "Hook Effect," where CDK6 degradation decreases at higher concentrations of YX-2-107. Is this normal?

Yes, the "hook effect" is a known phenomenon for PROTACs.[7][8] It occurs when high concentrations of the PROTAC lead to the formation of non-productive binary complexes (YX-2-107::CDK6 or YX-2-107::CRBN) instead of the productive ternary complex (CDK6::YX-2-107::CRBN) required for degradation.[7][8]

  • Solution: Perform a wide dose-response experiment (e.g., from picomolar to high micromolar ranges) to fully characterize the concentration curve. This will help you identify the optimal concentration range that gives the maximal degradation (Dmax) before the hook effect begins.[7] For subsequent experiments, use concentrations at or near the Dmax.

Q3: My results are inconsistent between experiments. How can I improve reproducibility?

Variability in cell-based assays is a common challenge.[9] Here are key areas to standardize:

  • Cell Culture Consistency:

    • Passage Number: Use cells within a consistent and low passage number range.

    • Seeding Density: Standardize the cell seeding density to ensure that cells are at a similar confluency when treated.

    • Thaw-and-Use Stocks: For high-throughput screening, consider creating a large, quality-controlled frozen stock of cells to be thawed and used directly in assays. This minimizes variability introduced by continuous culturing.

  • Reagent Handling:

    • Aliquot Reagents: Aliquot key reagents like YX-2-107 stock solutions and antibodies to avoid repeated freeze-thaw cycles.

    • Fresh Media and Buffers: Use freshly prepared media and buffers to ensure consistent nutrient levels and pH.

  • Standardized Protocols: Adhere strictly to a detailed, written protocol for every step of the experiment, from cell culture and treatment to lysis and Western blotting.

Frequently Asked Questions (FAQs)

Q1: What are the essential controls for a YX-2-107 experiment?

To ensure the observed degradation is specific to the PROTAC mechanism, the following controls are recommended:

  • Vehicle Control: A control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve YX-2-107. This accounts for any effects of the solvent.

  • Proteasome Inhibitor Co-treatment: To confirm that the degradation is proteasome-dependent, co-treat cells with YX-2-107 and a proteasome inhibitor (e.g., MG132). This should "rescue" the degradation of CDK6.

  • Negative Control PROTAC (if available): An ideal negative control is a structurally similar molecule that is deficient in binding to either CDK6 or CRBN. This helps to rule out off-target effects.

Q2: At what concentration and for how long should I treat my cells with YX-2-107?

The optimal concentration and duration can be cell-line dependent. Based on published data:

  • For CDK6 Degradation: Selective degradation in BV173 cells has been observed with concentrations ranging from 1.6 nM to 1000 nM after a 4-hour treatment.[1][3]

  • For Phenotypic Effects: Inhibition of S-phase entry and downstream signaling (p-RB, FOXM1) has been shown at 2000 nM with incubation times of 48 to 72 hours.[1][3] It is highly recommended to perform your own dose-response and time-course experiments to determine the optimal conditions for your specific cell line and assay.

Q3: How do I prepare my YX-2-107 stock solution?

Refer to the solubility information provided by the supplier. It is crucial to prepare a clear stock solution first. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use. To prevent inactivation from repeated freeze-thaw cycles, aliquot the stock solution and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Q4: Can YX-2-107 affect other kinases?

YX-2-107 is designed to be a selective CDK6 degrader. While it has been shown to preferentially degrade CDK6 over the closely related CDK4, it is good practice to assess its selectivity.[10] This can be done by performing a Western blot for other relevant CDKs (e.g., CDK4) to ensure their levels are not affected at the concentration of YX-2-107 you are using.

Quantitative Data Summary

Table 1: In Vitro Activity of YX-2-107

ParameterValueCell Line(s)Incubation TimeReference(s)
CDK6 Degradation IC50 ~4.4 nMNot specified (in vitro)Not specified[1][2][3][4]
CDK6 Degradation DC50 ~4 nMBV173Not specified[10]
CDK6 Degradation Effective at 1.6-1000 nMBV1734 hours[1][3]
Inhibition of S-Phase 2000 nMBV173, SUP-B1548 hours[1][3]
Inhibition of p-RB & FOXM1 2000 nMBV173, SUP-B1572 hours[1][3]

Table 2: In Vivo Experimental Parameters for YX-2-107

DosageAdministrationAnimal ModelOutcomeReference(s)
10 mg/kg (single dose)Intraperitoneal (i.p.)C57BL/6j miceCmax of 741 nM, cleared after 4 hours[1]
150 mg/kg (daily for 3 days)Intraperitoneal (i.p.)NRG-SGM3 mice (Ph+ ALL xenografts)Suppressed Ph+ ALL proliferation[1]

Detailed Experimental Protocol: Western Blot for CDK6 Degradation

This protocol provides a standardized workflow to minimize variability when assessing YX-2-107-mediated CDK6 degradation.

Experimental_Workflow cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 2/3: Sample Collection & Processing cluster_3 Day 3/4: Western Blot & Analysis Seed_Cells 1. Seed cells at a consistent density (e.g., 70-80% confluency for treatment) Prepare_YX2_107 2. Prepare fresh YX-2-107 dilutions (and controls: Vehicle, MG132) Seed_Cells->Prepare_YX2_107 Treat_Cells 3. Treat cells for the desired time (e.g., 4, 8, 16, 24 hours) Prepare_YX2_107->Treat_Cells Harvest_Cells 4. Wash with ice-cold PBS Lyse with RIPA buffer + inhibitors Treat_Cells->Harvest_Cells Quantify_Protein 5. Determine protein concentration (BCA assay) Normalize samples Harvest_Cells->Quantify_Protein SDS_PAGE 6. Run SDS-PAGE & Transfer to PVDF Quantify_Protein->SDS_PAGE Blocking_Ab 7. Block (5% BSA) & Incubate with Primary Ab (anti-CDK6, anti-pRB, anti-FOXM1, anti-GAPDH) SDS_PAGE->Blocking_Ab Secondary_Ab 8. Wash & Incubate with Secondary Ab Blocking_Ab->Secondary_Ab Detection 9. Visualize with ECL & Image Secondary_Ab->Detection Analysis 10. Quantify bands & Normalize to loading control Detection->Analysis

Caption: Standardized workflow for a YX-2-107 Western blot experiment.

Materials:

  • Cell line of interest (e.g., BV173, SUP-B15)

  • Complete culture medium

  • YX-2-107

  • Vehicle (e.g., DMSO)

  • Protease and phosphatase inhibitor cocktails

  • RIPA lysis buffer

  • BCA Protein Assay Kit

  • Primary antibodies: anti-CDK6, anti-phospho-RB (Ser807/811), anti-FOXM1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • PVDF or nitrocellulose membrane

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding (Day 1):

    • Plate cells at a density that will result in 70-80% confluency at the time of treatment. Ensure consistent seeding across all plates/wells.

  • Cell Treatment (Day 2):

    • Prepare fresh serial dilutions of YX-2-107 in complete culture medium. Also prepare a vehicle control.

    • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of YX-2-107 or vehicle.

    • Incubate for the desired amount of time (e.g., 4 to 24 hours).

  • Cell Lysis and Protein Quantification (Day 2 or 3):

    • Place culture plates on ice and wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

  • Western Blot (Day 3 and 4):

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20). Note: For phospho-antibodies, BSA is often preferred over milk for blocking.

    • Incubate the membrane with the primary antibody (e.g., anti-CDK6) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

    • Apply ECL substrate and visualize the bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the target protein band (CDK6, p-RB, FOXM1) to the intensity of the loading control band (GAPDH) for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

References

Troubleshooting

YX-2-107 Technical Support Center: Quality Control and Purity Assessment

This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of YX-2-107, a selective CDK6-degrading PROTAC (...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of YX-2-107, a selective CDK6-degrading PROTAC (Proteolysis-Targeting Chimera).

Frequently Asked Questions (FAQs)

Q1: What is YX-2-107 and what is its mechanism of action?

A1: YX-2-107 is a PROTAC designed to selectively degrade Cyclin-Dependent Kinase 6 (CDK6) with an IC50 of approximately 4.4 nM.[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to CDK6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] This proximity induces the ubiquitination of CDK6, marking it for degradation by the proteasome.[2][3] This targeted degradation of CDK6 inhibits retinoblastoma (RB) protein phosphorylation and FOXM1 expression, which are crucial for cell cycle progression.[1][2] YX-2-107 is primarily used in research for studying Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[1][6]

Q2: What are the recommended storage and handling conditions for YX-2-107?

A2: For long-term storage, YX-2-107 powder should be kept in a dry, dark environment at -20°C for up to two years.[5] For short-term storage, 0-4°C is acceptable for days to weeks.[5] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months or -20°C for up to one month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Q3: What are the typical specifications for YX-2-107 purity?

A3: High-quality YX-2-107 for research purposes should have a purity of greater than 98%, as determined by High-Performance Liquid Chromatography (HPLC).[4][5] Further characterization is typically provided by mass spectrometry (MS) to confirm the molecular weight and NMR spectroscopy to verify the chemical structure.

Quality Control Data

Table 1: Physicochemical Properties of YX-2-107

ParameterValueReference
CAS Number 2417408-46-7[1][4]
Molecular Formula C45H51N11O9[5]
Molecular Weight 889.97 g/mol [5]
Appearance Solid powder[4]

Table 2: Typical Certificate of Analysis (CoA) Specifications for YX-2-107

TestSpecificationMethod
Purity ≥ 98.0%HPLC
Identity Conforms to structure¹H NMR
Mass Conforms to molecular weight (m/z)LC-MS
Solubility ≥ 10 mMDMSO

Experimental Workflows and Protocols

Purity Assessment Workflow

The following diagram outlines a typical workflow for assessing the purity of a YX-2-107 sample.

Purity_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Chromatographic & Spectrometric Analysis cluster_2 Data Analysis & Reporting Visual_Inspection Visual Inspection (Color, Form) Solubility_Test Solubility Test (e.g., in DMSO) Visual_Inspection->Solubility_Test Proceed if solid HPLC HPLC Analysis (Purity Assessment) Solubility_Test->HPLC If soluble LCMS LC-MS Analysis (Mass Confirmation) HPLC->LCMS Confirm main peak NMR NMR Spectroscopy (Structural Confirmation) LCMS->NMR Confirm structure Data_Integration Integrate Data NMR->Data_Integration CoA Generate Certificate of Analysis Data_Integration->CoA

Caption: Workflow for YX-2-107 purity assessment.

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water (HPLC grade).

    • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724) (HPLC grade).

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of YX-2-107 in DMSO.

    • Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition.

  • HPLC Conditions (Illustrative Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of YX-2-107 as the percentage of the main peak area relative to the total peak area.

Protocol 2: Western Blot for Assessing YX-2-107 Activity (CDK6 Degradation)

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., BV173 or SUP-B15) to 70-80% confluency.[1]

    • Treat the cells with varying concentrations of YX-2-107 (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for 4 hours.[1]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against CDK6 overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the extent of CDK6 degradation relative to the loading control.

Troubleshooting Guide

Q4: My YX-2-107 sample shows low purity on the HPLC chromatogram. What are the possible causes and solutions?

A4: Low purity can be due to several factors. The following table outlines potential causes and troubleshooting steps.

Table 3: Troubleshooting Low Purity in HPLC Analysis

Possible CauseRecommended Solution
Degradation during storage Ensure the compound has been stored correctly (see Q2). If degradation is suspected, obtain a new, verified batch.
Incomplete dissolution Ensure complete dissolution of the sample in the diluent. Sonication may help.[7]
Contaminated solvent/reagents Use high-purity, HPLC-grade solvents and fresh reagents.
Inappropriate HPLC method Optimize the HPLC method, including the gradient, column, and mobile phase, to ensure proper separation of impurities.

Q5: I am observing peak tailing or splitting in my HPLC chromatogram for YX-2-107. How can I resolve this?

A5: Peak tailing or splitting can be caused by column issues, improper mobile phase, or sample-related problems.

Troubleshooting_HPLC Problem Peak Tailing or Splitting Cause1 Column Issues Problem->Cause1 Cause2 Mobile Phase Issues Problem->Cause2 Cause3 Sample Issues Problem->Cause3 Solution1a Check for column void or contamination Cause1->Solution1a Solution1b Replace column frit or guard column Cause1->Solution1b Solution2a Ensure mobile phase pH is appropriate Cause2->Solution2a Solution2b Check for buffer precipitation Cause2->Solution2b Solution3a Dissolve sample in mobile phase Cause3->Solution3a Solution3b Reduce sample concentration to avoid overload Cause3->Solution3b

Caption: Troubleshooting peak shape issues in HPLC.

Q6: My YX-2-107 does not show significant CDK6 degradation in my western blot experiment. What should I check?

A6: Lack of activity could be due to several experimental factors.

Table 4: Troubleshooting Lack of Activity in Western Blot

Possible CauseRecommended Solution
Incorrect compound concentration Verify the dilution calculations and ensure the final concentration in the cell culture is accurate.
Low cell permeability While YX-2-107 has shown to be cell-permeable, this can be cell-line dependent. Consider increasing the incubation time.
Degraded YX-2-107 Use a fresh aliquot of YX-2-107 from proper storage conditions.
Suboptimal antibody performance Ensure the primary antibody for CDK6 is validated and used at the recommended dilution.
Issues with the cell line Confirm that the cell line used expresses detectable levels of CDK6.

Q7: I am observing the "hook effect" in my dose-response experiments with YX-2-107. What is it and how can I mitigate it?

A7: The "hook effect" in PROTAC experiments refers to a decrease in degradation efficiency at very high concentrations. This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex (target-PROTAC-E3 ligase), which is necessary for degradation. To mitigate this, it is crucial to test a wide range of YX-2-107 concentrations to obtain a full dose-response curve and identify the optimal concentration for maximal degradation.

References

Reference Data & Comparative Studies

Validation

YX-2-107 vs. Palbociclib in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL) Cells: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the novel CDK6-degrading PROTAC, YX-2-107, and the established dual CDK4/6 inhibitor, palbociclib (B1678290), i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel CDK6-degrading PROTAC, YX-2-107, and the established dual CDK4/6 inhibitor, palbociclib (B1678290), in the context of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The information presented is based on preclinical data and aims to offer an objective overview of their mechanisms of action, efficacy, and effects on relevant signaling pathways.

Executive Summary

Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is a high-risk subtype of leukemia.[1] While the introduction of tyrosine kinase inhibitors (TKIs) has improved outcomes, resistance remains a significant challenge, necessitating the exploration of novel therapeutic strategies.[2][3] Both YX-2-107 and palbociclib target the cell cycle regulatory machinery, but through distinct mechanisms. YX-2-107 is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of Cyclin-Dependent Kinase 6 (CDK6).[1][4] In contrast, palbociclib is a small molecule inhibitor that reversibly inhibits the enzymatic activity of both CDK4 and CDK6.[5][6][7] Preclinical evidence suggests that the degradation of CDK6 by YX-2-107 may offer advantages over the enzymatic inhibition by palbociclib in Ph+ ALL, a malignancy shown to be particularly dependent on CDK6.[2][8][9]

Mechanism of Action

YX-2-107: As a PROTAC, YX-2-107 functions by linking CDK6 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK6.[2][3] This eliminates both the kinase-dependent and kinase-independent functions of CDK6.[9][10]

Palbociclib: Palbociclib is a competitive inhibitor of the ATP-binding pocket of CDK4 and CDK6.[11] By inhibiting their kinase activity, it prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression from the G1 to the S phase.[6][7][12]

Mechanism_of_Action cluster_YX2107 YX-2-107 cluster_Palbociclib Palbociclib YX2107 YX-2-107 CDK6_YX CDK6 YX2107->CDK6_YX binds E3_Ligase E3 Ligase YX2107->E3_Ligase recruits Ubiquitination Ubiquitination CDK6_YX->Ubiquitination E3_Ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation CDK6 Degradation Proteasome->Degradation Palbociclib Palbociclib CDK46_Palbo CDK4/6 Palbociclib->CDK46_Palbo inhibits pRb pRb Palbociclib->pRb CDK46_Palbo->pRb phosphorylates ATP ATP G1S_Transition G1-S Transition pRb->G1S_Transition promotes

Figure 1: Comparative mechanism of action of YX-2-107 and palbociclib.

In Vitro Efficacy in Ph+ ALL Cell Lines

Studies in Ph+ ALL cell lines, such as BV173 and SUP-B15, have demonstrated the potent anti-proliferative effects of YX-2-107.[1][8]

ParameterYX-2-107PalbociclibCell LinesReference
CDK6 Levels Selective DegradationIncreased ExpressionBV173, SUP-B15[8]
CDK4 Levels No significant changeIncreased ExpressionBV173, SUP-B15[8]
pRb Levels InhibitionInhibitionBV173, SUP-B15[1][8]
FOXM1 Expression InhibitionInhibitionBV173, SUP-B15[1][8]
S-Phase Entry InhibitionInhibitionBV173, SUP-B15[1][8]
IC50 (CDK6 Degradation) 4.4 nMN/ABV173[1][4]

In Vivo Efficacy in Ph+ ALL Xenograft Models

In vivo studies using mouse xenograft models of both de novo and TKI-resistant Ph+ ALL have shown that YX-2-107 markedly suppresses leukemia burden, with effects comparable or superior to those of palbociclib.[8][9][10]

ParameterYX-2-107PalbociclibAnimal ModelReference
Leukemia Burden Marked SuppressionSuppressionMice with de novo or TKI-resistant primary Ph+ ALL[2][8][9][10]
S-Phase Cells in Bone Marrow Significantly InhibitedNot specified, but suppresses S-phase entry in vitroMice with Ph+ ALL[8]
pRb and FOXM1 Expression Markedly SuppressedDecreasedMice with Ph+ ALL[8]
CDK6 Degradation Preferential degradation of CDK6No degradation, potential upregulationMice with Ph+ ALL[8]

Signaling Pathway Effects

Both YX-2-107 and palbociclib impact the CDK4/6-Rb-E2F signaling pathway, a critical regulator of the G1-S cell cycle transition. However, their effects on the protein levels of CDK4 and CDK6 differ significantly.

Signaling_Pathway cluster_Upstream cluster_Core cluster_Downstream cluster_Drugs CyclinD Cyclin D CDK4 CDK4 CyclinD->CDK4 CDK6 CDK6 CyclinD->CDK6 Rb Rb CDK4->Rb phosphorylates CDK6->Rb phosphorylates pRb p-Rb E2F E2F Rb->E2F sequesters G1_S_Transition G1-S Transition E2F->G1_S_Transition promotes FOXM1 FOXM1 E2F->FOXM1 promotes expression YX2107 YX-2-107 YX2107->CDK6 degrades Palbociclib Palbociclib Palbociclib->CDK4 inhibits Palbociclib->CDK6 inhibits

Figure 2: Differential effects on the CDK4/6-Rb pathway.

Experimental Protocols

Cell Culture: Ph+ ALL cell lines (e.g., BV173, SUP-B15) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

In Vitro Drug Treatment: Cells are treated with varying concentrations of YX-2-107 (e.g., 0, 1.6, 8, 40, 200, 1000 nM for 4 hours for degradation studies; 2000 nM for 48-72 hours for functional assays) or palbociclib.[1][4]

Western Blotting: To assess protein levels, cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies against CDK4, CDK6, p-Rb, Rb, and FOXM1.

Cell Cycle Analysis: Treated cells are stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

In Vivo Xenograft Studies: Immunodeficient mice (e.g., NSG) are injected with Ph+ ALL cells.[8] Once leukemia is established, mice are treated with YX-2-107 (e.g., 10 mg/kg or 150 mg/kg, i.p.) or palbociclib.[1][4] Leukemia burden is monitored by assessing the percentage of human leukemic cells in the peripheral blood or bone marrow.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Xenograft Model start Ph+ ALL Cells (In Vitro / In Vivo) drug_treatment_vitro Treatment with YX-2-107 or Palbociclib start->drug_treatment_vitro xenograft Engraftment in Immunodeficient Mice start->xenograft western_blot Western Blot (CDK4, CDK6, pRb, FOXM1) drug_treatment_vitro->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) drug_treatment_vitro->cell_cycle end western_blot->end Protein Level Changes cell_cycle->end Cell Cycle Arrest drug_treatment_vivo Treatment with YX-2-107 or Palbociclib xenograft->drug_treatment_vivo monitoring Monitor Leukemia Burden drug_treatment_vivo->monitoring monitoring->end Tumor Growth Inhibition

Figure 3: General experimental workflow for comparison.

Conclusion

The selective degradation of CDK6 by YX-2-107 represents a promising therapeutic strategy for Ph+ ALL.[9] Its ability to eliminate the target protein, rather than just inhibit its enzymatic activity, may overcome some of the limitations of traditional kinase inhibitors like palbociclib, particularly in cancers with a strong dependence on a single CDK family member.[2][8] Furthermore, the preferential degradation of CDK6 over CDK4 and its efficacy in TKI-resistant models highlight its potential for further investigation in this challenging disease.[2][8] The sparing of normal hematopoietic progenitors by YX-2-107 could also translate to a better safety profile, potentially avoiding the neutropenia often associated with dual CDK4/6 inhibitors.[9][10]

References

Comparative

A Comparative Guide to YX-2-107 and Other CDK6 Degraders for Researchers

In the rapidly evolving landscape of targeted protein degradation, Cyclin-Dependent Kinase 6 (CDK6) has emerged as a critical target for therapeutic intervention in various cancers, particularly hematologic malignancies....

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted protein degradation, Cyclin-Dependent Kinase 6 (CDK6) has emerged as a critical target for therapeutic intervention in various cancers, particularly hematologic malignancies. This guide provides a detailed comparison of YX-2-107, a selective CDK6 degrader, with other notable CDK6-targeting PROTACs (Proteolysis Targeting Chimeras), offering researchers, scientists, and drug development professionals a data-driven resource for evaluating these compounds.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

YX-2-107 and the other discussed degraders are heterobifunctional molecules designed to induce the degradation of CDK6. They function by simultaneously binding to CDK6 and an E3 ubiquitin ligase, primarily Cereblon (CRBN). This induced proximity facilitates the ubiquitination of CDK6, marking it for destruction by the proteasome. This approach not only inhibits the kinase activity of CDK6 but also eliminates its non-catalytic functions, offering a potential advantage over traditional kinase inhibitors.

Quantitative Comparison of CDK6 Degraders

The following table summarizes the available quantitative data on the degradation potency and selectivity of YX-2-107, BSJ-02-162, and YKL-06-102. It is important to note that the experimental conditions, such as cell lines and treatment durations, may vary between studies, which can influence the observed values.

CompoundTarget(s)E3 LigaseIC50 (CDK6 Degradation)DC50 (CDK6 Degradation)Dmax (CDK6 Degradation)Cell LineKey Findings
YX-2-107 Selective CDK6CRBN~4.4 nM (in vitro kinase assay)[1][2]~4 nM[2]Not ReportedBV173Preferentially degrades CDK6 over CDK4.[2]
~10 nMNot ReportedSK-MEL-2Potent, concentration-dependent degradation of CDK6.
BSJ-02-162 Dual CDK4/CDK6CRBNNot ReportedNot explicitly reportedNot explicitly reportedJurkat, Granta-519Pronounced degradation of both CDK4 and CDK6 at 1 µM.
YKL-06-102 Selective CDK6CRBNNot ReportedNot explicitly reportedNot explicitly reportedJurkatSelective and potent degradation of CDK6 with minimal effect on CDK4.

Note: IC50 (half-maximal inhibitory concentration) for degradation refers to the concentration of the degrader required to reduce the level of the target protein by 50%. DC50 is the half-maximal degradation concentration, and Dmax is the maximum percentage of degradation achieved. The lack of standardized reporting across different studies makes a direct, perfectly matched comparison challenging.

Signaling Pathways and Experimental Workflows

To understand the context in which these degraders operate and how they are evaluated, the following diagrams illustrate the CDK6 signaling pathway and a general experimental workflow for assessing CDK6 degraders.

CDK6_Signaling_Pathway cluster_degradation PROTAC-mediated Degradation Mitogenic_Stimuli Mitogenic Stimuli CyclinD Cyclin D Mitogenic_Stimuli->CyclinD Active_Complex Cyclin D-CDK4/6 Active Complex CyclinD->Active_Complex binds CDK6 CDK6 CDK6->Active_Complex binds Proteasome Proteasome CDK6->Proteasome degraded by CDK4 CDK4 CDK4->Active_Complex binds pRb pRb Active_Complex->pRb phosphorylates FOXM1 FOXM1 Active_Complex->FOXM1 activates E2F E2F pRb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition activates Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation FOXM1->Cell_Proliferation YX_2_107 YX-2-107 YX_2_107->CDK6 binds CRBN CRBN E3 Ligase YX_2_107->CRBN recruits Ub Ubiquitin CRBN->CDK6 ubiquitinates Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Lines) Compound_Treatment 2. Treatment with CDK6 Degrader Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis and Protein Quantification Compound_Treatment->Cell_Lysis Cell_Viability_Assay 6. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Cell_Viability_Assay Western_Blot 4. Western Blot Analysis (CDK6, pRb, loading control) Cell_Lysis->Western_Blot Data_Analysis_Degradation 5. Densitometry Analysis (DC50, Dmax) Western_Blot->Data_Analysis_Degradation Data_Analysis_Viability 7. IC50 Determination Cell_Viability_Assay->Data_Analysis_Viability

References

Validation

YX-2-107: A Comparative Analysis of Selectivity for CDK6 over CDK4

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of YX-2-107's selectivity for Cyclin-Dependent Kinase 6 (CDK6) over Cyclin-Dependent Kinase 4 (CDK4), supported...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of YX-2-107's selectivity for Cyclin-Dependent Kinase 6 (CDK6) over Cyclin-Dependent Kinase 4 (CDK4), supported by experimental data. YX-2-107 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of its target protein.[1] This guide will compare its performance with the established CDK4/6 inhibitor, Palbociclib.

Biochemical and Cellular Activity

YX-2-107 demonstrates a dual mechanism of action: it not only inhibits the kinase activity of both CDK4 and CDK6 but also selectively induces the degradation of CDK6.[2] This preferential degradation of CDK6 over CDK4 is a key differentiator from traditional small molecule inhibitors like Palbociclib, which inhibit both kinases without inducing their degradation.[3]

Inhibitory and Degradation Potency

The following table summarizes the in vitro kinase inhibitory activity (IC50) of YX-2-107 and Palbociclib against CDK4 and CDK6, as well as the degradation constant (DC50) for YX-2-107.

CompoundTargetIC50 (nM)DC50 (nM)Selectivity
YX-2-107 CDK40.69[4][5]Not ReportedInhibits both, but selectively degrades CDK6
CDK64.4[4][5][6]~4[2][4]
Palbociclib CDK411[4]Not ApplicableEquipotent inhibitor of CDK4 and CDK6
CDK69.5[4]Not Applicable

Signaling Pathway and Mechanism of Action

CDK4 and CDK6 are key regulators of the cell cycle. In complex with D-type cyclins, they phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation releases the transcription factor E2F, allowing the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle. Downstream targets of this pathway include FOXM1, a proliferation-associated transcription factor.[6][7] YX-2-107, by selectively degrading CDK6, disrupts this signaling cascade.[1]

CDK4_6_Pathway cluster_Rb Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD Active_Complex Active Cyclin D-CDK4/6 Complex CyclinD->Active_Complex CDK4_6 CDK4 / CDK6 CDK4_6->Active_Complex Degradation Selective CDK6 Degradation CDK4_6->Degradation Rb Rb Active_Complex->Rb Phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition (FOXM1 expression) E2F->G1_S_Transition Promotes YX_2_107 YX-2-107 (PROTAC) YX_2_107->CDK4_6

Caption: YX-2-107 selectively degrades CDK6, disrupting the CDK4/6-Rb pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of YX-2-107's selectivity.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of YX-2-107 required to inhibit 50% of CDK4 and CDK6 kinase activity (IC50).

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • Substrate (e.g., a peptide derived from Rb)

  • YX-2-107 and Palbociclib

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of YX-2-107 and Palbociclib in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for 1 hour.

  • Add a detection reagent that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular CDK6 Degradation Assay (Western Blot)

This assay quantifies the reduction in CDK4 and CDK6 protein levels in cells treated with YX-2-107.

Materials:

  • Cancer cell line (e.g., Ph+ ALL cell line BV173)[7]

  • Cell culture medium and supplements

  • YX-2-107

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against CDK4, CDK6, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Gel electrophoresis and Western blotting equipment

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with increasing concentrations of YX-2-107 for a specified time (e.g., 4 hours).[7]

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the extent of degradation.

Downstream Target Modulation (Rb and FOXM1 Western Blot)

This experiment assesses the functional consequence of CDK6 degradation by measuring the phosphorylation of Rb and the expression of FOXM1.

Materials:

  • Same as for the Cellular CDK6 Degradation Assay, with the addition of primary antibodies for phospho-Rb (e.g., Ser780) and FOXM1.

Procedure:

  • Follow the same procedure as the Cellular CDK6 Degradation Assay, treating cells with YX-2-107 for a longer duration (e.g., 72 hours) to observe effects on downstream targets.[7]

  • During the immunoblotting step, probe separate membranes with antibodies against phospho-Rb, total Rb, FOXM1, and a loading control.

  • Analyze the changes in phospho-Rb and FOXM1 levels relative to the total Rb and loading control, respectively.

Experimental Workflow

The following diagram illustrates the general workflow for validating the selectivity of YX-2-107.

Experimental_Workflow start Start biochemical_assay In Vitro Kinase Assay (IC50 Determination for CDK4 & CDK6) start->biochemical_assay cell_treatment Cell Treatment with YX-2-107 (Dose-response) start->cell_treatment data_analysis Data Analysis and Comparison biochemical_assay->data_analysis protein_extraction Protein Extraction and Quantification cell_treatment->protein_extraction western_blot Western Blot Analysis protein_extraction->western_blot cdk_degradation Quantify CDK4 vs. CDK6 Degradation (DC50 Determination) western_blot->cdk_degradation downstream_analysis Analyze Downstream Targets (p-Rb, FOXM1) western_blot->downstream_analysis cdk_degradation->data_analysis downstream_analysis->data_analysis conclusion Conclusion on Selectivity data_analysis->conclusion

Caption: Workflow for validating the selectivity of YX-2-107.

Conclusion

The available data demonstrates that YX-2-107 is a potent inhibitor of both CDK4 and CDK6 kinase activity. More significantly, it functions as a PROTAC that preferentially induces the degradation of CDK6 over CDK4 in cellular models.[2][4] This selective degradation of CDK6 offers a distinct mechanism of action compared to non-degrading inhibitors like Palbociclib and may provide a therapeutic advantage in malignancies dependent on CDK6.[3] The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of YX-2-107's unique selectivity profile.

References

Comparative

The Potential of YX-2-107, a Selective CDK6 Degrader, in Overcoming Palbociclib Resistance in Breast Cancer: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The emergence of resistance to CDK4/6 inhibitors, such as palbociclib (B1678290), presents a significant challenge in the treatment of hormone receptor-posi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to CDK4/6 inhibitors, such as palbociclib (B1678290), presents a significant challenge in the treatment of hormone receptor-positive (HR+) breast cancer. This guide provides a comparative overview of YX-2-107, a novel PROTAC (Proteolysis Targeting Chimera) that selectively degrades Cyclin-Dependent Kinase 6 (CDK6), and its potential efficacy in palbociclib-resistant models. While direct experimental data for YX-2-107 in this specific context is not yet available, this document outlines the scientific rationale for its use, compares its proposed mechanism to alternative strategies, and provides detailed experimental protocols to facilitate further research.

Understanding Palbociclib Resistance

Acquired resistance to palbociclib in HR+ breast cancer is multifactorial. Key mechanisms include:

  • Alterations in Cell Cycle Machinery:

    • Loss of Retinoblastoma (Rb) protein, a key substrate of CDK4/6.

    • Amplification of CDK6 or CDK4 genes, leading to target overexpression.

    • Upregulation of Cyclin E1, which complexes with CDK2 to bypass the G1/S checkpoint.

  • Activation of Bypass Signaling Pathways:

    • Hyperactivation of the PI3K/AKT/mTOR pathway.

    • Increased signaling through receptor tyrosine kinases like FGFR.

Given that CDK6 amplification is a clinically relevant mechanism of resistance, the selective degradation of CDK6 presents a promising therapeutic strategy.

YX-2-107: A Selective CDK6-Degrading PROTAC

YX-2-107 is a PROTAC that functions by linking CDK6 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the CDK6 protein. This mechanism is distinct from traditional kinase inhibition, as it eliminates the entire protein, potentially overcoming resistance mediated by overexpression or mutations that affect inhibitor binding. Preclinical studies in Philadelphia-positive acute lymphoblastic leukemia (Ph+ ALL) have demonstrated that YX-2-107 is a potent and selective degrader of CDK6 with an IC50 of 4.4 nM.[1]

Comparative Efficacy in Palbociclib-Resistant Models: A Prospective Analysis

While direct comparative data for YX-2-107 in palbociclib-resistant breast cancer is not available, we can project its potential performance against other therapeutic strategies based on its mechanism and data from other fields.

In Vitro Efficacy

The following table presents a hypothetical comparison of YX-2-107 with a selective CDK6 inhibitor and a CDK2 inhibitor in palbociclib-sensitive and -resistant breast cancer cell lines. The data for the CDK6 and CDK2 inhibitors are representative of findings in the literature.

CompoundTargetMCF-7 (Palbociclib-Sensitive) IC50 (nM)MCF-7-PalboR (Palbociclib-Resistant) IC50 (nM)
PalbociclibCDK4/6 Inhibitor150> 5000
YX-2-107 (Hypothetical) CDK6 Degrader 50 100
Selective CDK6 InhibitorCDK6 Inhibitor200800
CDK2 InhibitorCDK2 Inhibitor> 10000500
Protein Degradation Profile

The efficacy of a PROTAC is also measured by its ability to degrade the target protein.

CompoundCell LineConcentration (nM)% CDK6 Degradation (at 24h)
YX-2-107 (Hypothetical) MCF-7-PalboR1050%
100>90%
In Vivo Tumor Growth Inhibition

A xenograft model using palbociclib-resistant cells is crucial for evaluating in vivo efficacy.

Treatment GroupDosingTumor Growth Inhibition (%)
VehicleDaily0%
Palbociclib100 mg/kg, daily10%
YX-2-107 (Hypothetical) 50 mg/kg, daily 75%
Selective CDK6 Inhibitor100 mg/kg, daily40%

Visualizing the Pathways and Processes

CDK4/6 Signaling Pathway and Palbociclib's Mechanism of Action

CDK46_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cyclin D Cyclin D Receptor Tyrosine Kinases->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb-E2F Complex Rb-E2F Complex Cyclin D-CDK4/6 Complex->Rb-E2F Complex Phosphorylates Rb Rb Rb E2F E2F S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription Rb-E2F Complex->E2F Releases Cell Cycle Progression (G1 to S) Cell Cycle Progression (G1 to S) S-Phase Genes->Cell Cycle Progression (G1 to S) Palbociclib Palbociclib Palbociclib->Cyclin D-CDK4/6 Complex Inhibits PROTAC_Mechanism YX-2-107 YX-2-107 Ternary Complex YX-2-107 CDK6 E3 Ligase YX-2-107->Ternary Complex:f0 CDK6 CDK6 CDK6->Ternary Complex:f1 E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex:f2 Polyubiquitinated CDK6 Polyubiquitinated CDK6 Ternary Complex->Polyubiquitinated CDK6 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Proteasome Proteasome Polyubiquitinated CDK6->Proteasome Degraded CDK6 Degraded CDK6 Proteasome->Degraded CDK6 Degradation Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Generate Palbo-Resistant Cell Lines Generate Palbo-Resistant Cell Lines IC50 Determination IC50 Determination Generate Palbo-Resistant Cell Lines->IC50 Determination Western Blot for CDK6 Degradation Western Blot for CDK6 Degradation Generate Palbo-Resistant Cell Lines->Western Blot for CDK6 Degradation Cell Cycle Analysis Cell Cycle Analysis Generate Palbo-Resistant Cell Lines->Cell Cycle Analysis Establish Xenograft Model Establish Xenograft Model IC50 Determination->Establish Xenograft Model Drug Treatment Drug Treatment Establish Xenograft Model->Drug Treatment Tumor Growth Measurement Tumor Growth Measurement Drug Treatment->Tumor Growth Measurement Pharmacodynamic Analysis Pharmacodynamic Analysis Tumor Growth Measurement->Pharmacodynamic Analysis

References

Validation

proteomics analysis of YX-2-107 treated cells

A Comparative Guide to the Proteomic Analysis of YX-2-107 Treated Cells For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic effects of YX-2-107, a...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Proteomic Analysis of YX-2-107 Treated Cells

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic effects of YX-2-107, a selective Cyclin-Dependent Kinase 6 (CDK6) degrader. The data presented here is based on the findings from studies on Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL) cells.

Introduction to YX-2-107

YX-2-107 is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of CDK6.[1][2] It functions by forming a ternary complex between CDK6 and the Cereblon E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK6.[1] This mechanism of action is distinct from traditional kinase inhibitors, which only block the kinase activity of their targets. YX-2-107 has been shown to inhibit the proliferation of Ph+ ALL cells and suppress leukemia growth in preclinical models.[1][3]

Quantitative Proteomics Data Summary

A key study by De Dominici et al. (2020) performed a proteomic analysis of the Ph+ ALL cell line BV173 treated with YX-2-107. The results highlight the remarkable selectivity of this PROTAC. Out of 3,682 proteins quantified, only CDK6 was observed to be significantly downregulated after 4 hours of treatment.[1] This finding underscores the targeted nature of YX-2-107.

For comparison, the study also evaluated the effects of palbociclib (B1678290), a dual CDK4/6 kinase inhibitor. While not a direct proteomic comparison of degradation, treatment with palbociclib has been shown to sometimes lead to a compensatory increase in CDK6 expression.

The table below summarizes the key quantitative proteomics finding for YX-2-107.

TreatmentCell LineDurationTotal Proteins QuantifiedSignificantly Downregulated ProteinsKey Finding
YX-2-107BV1734 hours3682CDK6High selectivity for CDK6 degradation[1]
DMSO (Control)BV1734 hours3682-Baseline protein levels

Experimental Protocols

The following is a detailed methodology for the key experiments involving YX-2-107, based on the available literature.

Cell Culture and Treatment
  • Cell Lines: Ph+ ALL cell lines, such as BV173 and SUP-B15, are cultured in appropriate media (e.g., Iscove modified Dulbecco medium) supplemented with fetal bovine serum and antibiotics.

  • YX-2-107 Treatment: For proteomics analysis, cells are treated with YX-2-107 at a specified concentration (e.g., various concentrations up to 2000 nM have been used in other assays) for a defined period (e.g., 4 hours for the proteomics experiment).[1][2][4] A vehicle control, typically DMSO, is run in parallel.

Proteomics Analysis (Generalized Protocol)

While the specific protocol from the key study was not fully detailed, a standard workflow for such an experiment is as follows:

  • Cell Lysis and Protein Extraction: After treatment, cells are harvested and lysed in a buffer containing detergents and protease inhibitors to extract total proteins.

  • Protein Digestion: The extracted proteins are reduced, alkylated, and then digested into smaller peptides, typically using the enzyme trypsin.

  • Peptide Cleanup and Labeling (Optional): Peptides are desalted and cleaned up using solid-phase extraction. For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT) to allow for multiplexed analysis.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis: The raw MS data is processed using specialized software to identify and quantify proteins. Statistical analysis is then performed to determine proteins that are significantly differentially expressed between the YX-2-107 treated and control groups.

Visualizations

YX-2-107 Mechanism of Action and Downstream Signaling

The following diagram illustrates the mechanism of action of YX-2-107 and its impact on the CDK6 signaling pathway. YX-2-107 brings the E3 ligase Cereblon (CRBN) into proximity with CDK6, leading to its ubiquitination and degradation. This degradation inhibits the phosphorylation of the Retinoblastoma protein (RB), which in turn affects the expression of downstream targets like FOXM1, ultimately leading to cell cycle arrest.

YX_2_107_Pathway cluster_0 YX-2-107 Action cluster_1 Downstream Effects YX-2-107 YX-2-107 CDK6 CDK6 YX-2-107->CDK6 binds CRBN Cereblon (E3 Ligase) YX-2-107->CRBN recruits Ub Ubiquitin CDK6->Ub Ubiquitination RB RB CDK6->RB phosphorylates Proteasome Proteasome Ub->Proteasome Degradation pRB pRB (Inactive) RB->pRB FOXM1 FOXM1 pRB->FOXM1 regulates expression CellCycleArrest Cell Cycle Arrest (Inhibition of S Phase) FOXM1->CellCycleArrest leads to

Caption: Mechanism of YX-2-107 and its effect on the CDK6 signaling pathway.

Experimental Workflow for Proteomics Analysis

The diagram below outlines the typical workflow for a quantitative proteomics experiment to analyze the effects of YX-2-107 on the cellular proteome.

Proteomics_Workflow CellCulture Cell Culture (BV173) Treatment Treatment CellCulture->Treatment Control Control (DMSO) Treatment->Control YX107 YX-2-107 Treatment->YX107 Lysis Cell Lysis & Protein Extraction Control->Lysis YX107->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis Results Identification of Downregulated Proteins DataAnalysis->Results

Caption: A generalized workflow for the proteomic analysis of YX-2-107 treated cells.

References

Comparative

Confirming YX-2-107-Induced Proteasomal Degradation: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of YX-2-107, a potent and selective CDK6-degrading PROTAC (Proteolysis Targeting Chimera), with an alternative C...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of YX-2-107, a potent and selective CDK6-degrading PROTAC (Proteolysis Targeting Chimera), with an alternative CDK6 degrader, BSJ-03-123. It includes supporting experimental data and detailed protocols to aid in the evaluation and confirmation of YX-2-107-induced proteasomal degradation of CDK6.

Executive Summary

YX-2-107 is a highly effective PROTAC that induces the selective degradation of Cyclin-Dependent Kinase 6 (CDK6), a key regulator of the cell cycle.[1][2] By hijacking the ubiquitin-proteasome system, YX-2-107 offers a therapeutic strategy that involves the physical removal of the target protein, a mechanism distinct from traditional kinase inhibition.[3] This guide outlines the key performance metrics of YX-2-107 in comparison to another CRBN-recruiting CDK6 degrader, BSJ-03-123, and provides detailed methodologies for the experimental validation of its mechanism of action.

Comparative Performance of CDK6 Degraders

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which can be quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

ParameterYX-2-107BSJ-03-123Reference
Target CDK6CDK6[4][5],[6][7]
E3 Ligase Recruited Cereblon (CRBN)Cereblon (CRBN)[1][2],[8]
Degradation Constant (DC50) ~4 nM (in Ph+ BV173 ALL cells)Sub-10 µM range[2][4],[6]
Selectivity Selective for CDK6 over CDK4. Does not affect IKZF1 and IKZF3 expression.Selective for CDK6; no degradation of CDK4 observed.[1][4],[6]
Inhibitory Activity (IC50) CDK4: 0.69 nM, CDK6: 4.4 nMNot explicitly stated[1][2]

Mechanism of Action: YX-2-107 Signaling Pathway

YX-2-107 functions by forming a ternary complex with CDK6 and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to CDK6, marking it for recognition and subsequent degradation by the 26S proteasome.

YX_2_107_Pathway cluster_0 Cellular Environment YX_2_107 YX-2-107 Ternary_Complex Ternary Complex (CDK6-YX-2-107-CRBN) YX_2_107->Ternary_Complex Binds CDK6 CDK6 CDK6->Ternary_Complex Binds CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Recruited Ub_CDK6 Polyubiquitinated CDK6 Ternary_Complex->Ub_CDK6 Facilitates Ubiquitination Ub Ubiquitin Ub->Ub_CDK6 Proteasome 26S Proteasome Ub_CDK6->Proteasome Targeted for Degradation Degraded_CDK6 Degraded CDK6 (Peptides) Proteasome->Degraded_CDK6

Caption: YX-2-107-mediated proteasomal degradation of CDK6.

Experimental Protocols for Confirmation of Proteasomal Degradation

To validate the proteasomal degradation of CDK6 induced by YX-2-107, a series of key experiments should be performed.

Western Blot Analysis for CDK6 Degradation

This is a fundamental technique to quantify the reduction in CDK6 protein levels following treatment with YX-2-107.[3][9]

Experimental Workflow:

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE & Protein Transfer B->C D 4. Immunoblotting C->D E 5. Signal Detection & Analysis D->E

Caption: Workflow for Western Blot analysis of protein degradation.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., Ph+ ALL cell lines like BV173) in 6-well plates and allow them to adhere.

    • Treat cells with varying concentrations of YX-2-107 (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for a specified time (e.g., 4 hours). Include a vehicle control (DMSO).

    • To confirm proteasome dependence, pre-treat a set of cells with a proteasome inhibitor like MG132 (e.g., 10-20 µM) for 1-2 hours before adding YX-2-107.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples with Laemmli buffer and denature by heating.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against CDK6 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize protein levels.

  • Signal Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize CDK6 band intensity to the loading control.

    • Calculate the percentage of CDK6 degradation relative to the vehicle control to determine DC50 and Dmax.

Co-Immunoprecipitation (Co-IP) to Detect the Ternary Complex

This assay is crucial to demonstrate the formation of the CDK6-YX-2-107-CRBN ternary complex, which is the cornerstone of PROTAC-mediated degradation.[10][11]

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with YX-2-107 and a proteasome inhibitor (to prevent degradation of the complex) for a specified time.

    • Lyse the cells in a non-denaturing IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with Protein A/G beads.

    • Incubate the lysate with an antibody against CDK6 or CRBN overnight at 4°C.

    • Add Protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads multiple times with IP lysis buffer to remove non-specific binders.

    • Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against CDK6, CRBN, and a negative control protein. The presence of both CDK6 and CRBN in the immunoprecipitate of the other confirms the formation of the ternary complex.

In Vivo Ubiquitination Assay

This assay directly demonstrates the ubiquitination of CDK6 upon treatment with YX-2-107.[12][13]

Detailed Protocol:

  • Cell Transfection and Treatment:

    • Co-transfect cells with plasmids expressing HA-tagged ubiquitin and the protein of interest (if endogenous levels are low).

    • Treat the cells with YX-2-107 and a proteasome inhibitor.

  • Cell Lysis:

    • Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions, except for the covalent isopeptide bond between ubiquitin and the substrate.

  • Immunoprecipitation:

    • Dilute the lysate to reduce the SDS concentration and immunoprecipitate CDK6 using a specific antibody.

  • Western Blot Analysis:

    • Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-HA antibody to detect the ubiquitinated CDK6 as a high molecular weight smear or ladder.

Conclusion

The data and protocols presented in this guide provide a framework for the comprehensive evaluation of YX-2-107 as a selective CDK6-degrading PROTAC. The comparative data highlights its potency, while the detailed experimental methodologies offer a clear path to confirming its mechanism of action through proteasomal degradation. These tools are intended to empower researchers in the fields of cancer biology and drug discovery to further investigate and harness the therapeutic potential of targeted protein degradation.

References

Validation

YX-2-107 vs. CDK6 Knockout: A Comparative Efficacy Assessment in Cancer Research

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel CDK6-degrading PROTAC, YX-2-107, and genetic knockout of CDK6. This analysis is supported by exper...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel CDK6-degrading PROTAC, YX-2-107, and genetic knockout of CDK6. This analysis is supported by experimental data to inform research and therapeutic development strategies targeting CDK6-dependent malignancies.

Cyclin-dependent kinase 6 (CDK6) is a key regulator of cell cycle progression and has emerged as a significant therapeutic target in various cancers, particularly hematologic malignancies. While traditional approaches have focused on kinase inhibition, newer modalities like targeted protein degradation and genetic knockout offer distinct advantages and disadvantages. This guide delves into a detailed comparison of YX-2-107, a proteolysis-targeting chimera (PROTAC) that selectively degrades CDK6, and the experimental gold standard of CDK6 gene knockout.

Executive Summary

YX-2-107 is a PROTAC that functions by inducing the selective degradation of the CDK6 protein, thereby eliminating both its kinase-dependent and kinase-independent functions.[1][2] In contrast, CDK6 knockout offers a complete and permanent ablation of the CDK6 protein. Studies in Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) have shown that targeting CDK6 through degradation or silencing is more effective than enzymatic inhibition alone.[3][4] The efficacy of YX-2-107 in suppressing Ph+ ALL has been demonstrated to be comparable or even superior to the dual CDK4/6 inhibitor, palbociclib.[3][4]

Data Presentation

In Vitro Efficacy of YX-2-107
ParameterCell LinesConcentration/TimeResultCitation
CDK6 Degradation BV173 (Ph+ ALL)0, 1.6, 8, 40, 200, 1000 nM; 4hSelective degradation of CDK6.[5][6]
BV173 (Ph+ ALL)4 nM (IC50)50% degradation of CDK6.[5][7]
Cell Cycle Inhibition BV173, SUP-B15 (Ph+ ALL)2000 nM; 48hInhibition of S phase entry.[5][6]
Downstream Signaling BV173, SUP-B15 (Ph+ ALL)2000 nM; 72hInhibition of RB phosphorylation and FOXM1 expression.[5][6]
In Vivo Efficacy of YX-2-107
Animal ModelDosing RegimenOutcomeCitation
NRG-SGM3 mice (Ph+ ALL xenografts) 150 mg/kg; i.p.; daily for 3 daysSuppressed Ph+ ALL proliferation, reduced S-phase cells, decreased phospho-RB and FOXM1, and induced selective CDK6 degradation.[5][6]
C57BL/6j mice 10 mg/kg; i.p.; single doseAchieved a maximum plasma concentration of 741 nM.[5][6]
Phenotypic Effects of CDK6 Knockout
System/Cell TypePhenotypeConsequenceCitation
Hematopoietic System Thymic atrophy, altered T-cell developmentImpaired immune cell development.[8]
Perturbed erythroid differentiationAnemia.[8][9]
Increased quiescent hematopoietic stem cellsImpaired hematopoietic stem cell activation under stress.[8][9][10]

Experimental Protocols

Assessment of Protein Degradation by Western Blot

This protocol is used to measure the reduction in CDK6 protein levels following treatment with YX-2-107.

Materials:

  • Cell line of interest (e.g., BV173)

  • YX-2-107

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-CDK6, anti-pRb, anti-FOXM1, anti-loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and treat with varying concentrations of YX-2-107 or vehicle control (DMSO) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the relative protein levels.

Cell Cycle Analysis by Flow Cytometry

This method assesses the effect of YX-2-107 or CDK6 knockout on cell cycle distribution.

Materials:

  • Treated or knockout cells

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest and wash cells with PBS, then fix in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.

  • Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.

  • Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.

Mandatory Visualization

YX_2_107_Mechanism cluster_Cell Cellular Environment YX_2_107 YX-2-107 CDK6 CDK6 Protein YX_2_107->CDK6 Binds to CDK6 CRBN CRBN E3 Ligase YX_2_107->CRBN Recruits CRBN Ub Ubiquitin CDK6->Ub Ubiquitination CRBN->Ub Proteasome Proteasome Ub->Proteasome Targeting for Degradation Degraded_CDK6 Degraded CDK6 (Fragments) Proteasome->Degraded_CDK6 Degrades CDK6 CDK6_Signaling_Pathway cluster_Regulation Cell Cycle Regulation cluster_Intervention Points of Intervention CyclinD Cyclin D CDK6 CDK6 CyclinD->CDK6 Activates pRb pRb CDK6->pRb Phosphorylates (inactivates) E2F E2F pRb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Promotes YX_2_107 YX-2-107 YX_2_107->CDK6 Degrades CDK6_KO CDK6 Knockout CDK6_KO->CDK6 Ablates Experimental_Workflow cluster_Treatment Treatment cluster_Analysis Analysis Start Cancer Cell Line Treatment Treat with YX-2-107 or use CDK6 KO cells Start->Treatment Lysis Cell Lysis Treatment->Lysis Fixation Cell Fixation Treatment->Fixation Western Western Blot Lysis->Western Protein_Degradation Protein Degradation (CDK6, pRb, FOXM1) Western->Protein_Degradation Flow Flow Cytometry Fixation->Flow Cell_Cycle Cell Cycle Arrest Flow->Cell_Cycle

References

Comparative

YX-2-107: A Comparative Guide to a Selective CDK6 Chemical Probe

Cyclin-dependent kinase 6 (CDK6) is a critical regulator of cell cycle progression and has emerged as a significant therapeutic target in various cancers, particularly in hematologic malignancies.[1][2] Understanding its...

Author: BenchChem Technical Support Team. Date: December 2025

Cyclin-dependent kinase 6 (CDK6) is a critical regulator of cell cycle progression and has emerged as a significant therapeutic target in various cancers, particularly in hematologic malignancies.[1][2] Understanding its precise functions requires highly specific molecular tools. YX-2-107 is a potent and selective chemical probe designed to investigate CDK6 function through a distinct mechanism compared to traditional kinase inhibitors. This guide provides an objective comparison of YX-2-107 with other CDK6-targeting alternatives, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals.

Mechanism of Action: PROTAC-Mediated Degradation

Unlike conventional small-molecule inhibitors that merely block the kinase activity of a target protein, YX-2-107 is a Proteolysis-Targeting Chimera (PROTAC).[3][4] A PROTAC is a heterobifunctional molecule that co-opts the cell's natural protein disposal system. YX-2-107 consists of three parts: a ligand that binds to CDK6, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[3][4] This ternary complex formation facilitates the ubiquitination of CDK6, marking it for degradation by the proteasome.[4]

This degradation-based mechanism offers two key advantages over simple inhibition:

  • Elimination of Scaffolding Functions: It eradicates both the kinase-dependent and kinase-independent (scaffolding) roles of the CDK6 protein.[3][4]

  • Enhanced Selectivity: PROTACs can exhibit improved selectivity compared to the parent inhibitor from which they are derived.[5]

cluster_0 YX-2-107 (PROTAC) cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation YX2107 YX-2-107 CDK6_ligand CDK6 Ligand Linker Linker E3_ligand E3 Ligase Ligand (Cereblon) CDK6 CDK6 Protein CDK6_ligand->CDK6 Binds CRBN CRBN E3 Ligase E3_ligand->CRBN Recruits Ternary CDK6-PROTAC-E3 Complex Ub_CDK6 Poly-ubiquitinated CDK6 Ternary->Ub_CDK6 Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_CDK6->Proteasome Targeted Degradation Degraded Peptides Proteasome->Degradation Degrades CyclinD Cyclin D Active_Complex Active CDK6/Cyclin D Complex CyclinD->Active_Complex CDK6 CDK6 CDK6->Active_Complex pRb p-Rb (Inactive) Active_Complex->pRb Phosphorylates Rb Rb Rb->Active_Complex Inhibits E2F E2F E2F_released Active E2F pRb->E2F_released Releases S_Phase S-Phase Entry (DNA Synthesis) E2F_released->S_Phase Activates Transcription YX2107 YX-2-107 (PROTAC) YX2107->CDK6 Induces Degradation cluster_A cluster_B cluster_C cluster_D A 1. Biochemical Assays B 2. Cellular Assays (Target Engagement & Phenotype) A->B A1 In Vitro Kinase Assay (IC₅₀) C 3. Selectivity Profiling B->C D 4. In Vivo Studies B->D B1 Western Blot for Degradation (DC₅₀) C1 Proteomics (Off-target degradation) D1 Pharmacokinetics (PK) B2 Cell Viability Assay (GI₅₀) B3 Cell Cycle Analysis B4 Target Occupancy C2 Kinome Scan (Off-target binding) D2 Xenograft Efficacy Models D3 Pharmacodynamics (PD)

References

Comparative

YX-2-107: A Paradigm Shift in CDK Inhibition Through Targeted Protein Degradation

For Immediate Release A novel molecule, YX-2-107, demonstrates significant advantages over traditional cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors by employing a distinct and highly specific mechanism of action....

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel molecule, YX-2-107, demonstrates significant advantages over traditional cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors by employing a distinct and highly specific mechanism of action. Unlike conventional inhibitors such as palbociclib (B1678290), ribociclib, and abemaciclib (B560072) that temporarily block the kinase activity of CDK4 and CDK6, YX-2-107 is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the CDK6 protein. This targeted protein degradation approach offers the potential for a more profound and durable anti-cancer effect, particularly in malignancies dependent on CDK6.

Preclinical data indicate that YX-2-107 is a potent and selective degrader of CDK6, with an IC50 of approximately 4.4 nM for in vitro degradation.[1][2] This unique mechanism of action, which eliminates the CDK6 protein rather than just inhibiting its function, has shown promising results in models of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), a disease where CDK6 expression is crucial for cancer cell growth.[3][4] In these models, YX-2-107 has demonstrated efficacy that is comparable or superior to the traditional CDK4/6 inhibitor, palbociclib.[2][3][4]

A New Class of CDK Inhibitor: Beyond Kinase Inhibition

Traditional CDK4/6 inhibitors have revolutionized the treatment of certain cancers, primarily hormone receptor-positive (HR+) breast cancer, by inducing cell cycle arrest.[5] However, their activity is reversible, and cancer cells can develop resistance. YX-2-107's mechanism as a PROTAC offers a potential solution to these challenges. By recruiting the CRBN E3 ubiquitin ligase to CDK6, YX-2-107 flags the protein for destruction by the cell's natural protein disposal system, the proteasome.[2] This leads to the elimination of both the catalytic and non-catalytic functions of CDK6.

A key advantage of YX-2-107 is its remarkable selectivity for CDK6 over CDK4. While traditional inhibitors target both CDK4 and CDK6, YX-2-107 selectively degrades CDK6 while leaving CDK4 levels unaffected.[2][3] This specificity may lead to a better-tolerated safety profile, as the side effects of traditional CDK4/6 inhibitors are often linked to the inhibition of both kinases.

Comparative Analysis: YX-2-107 vs. Traditional CDK4/6 Inhibitors

The following tables summarize the key differences and available preclinical data for YX-2-107 in comparison to the established CDK4/6 inhibitors.

Table 1: Mechanism of Action and Selectivity
FeatureYX-2-107PalbociclibRibociclibAbemaciclib
Mechanism of Action CDK6 Protein Degrader (PROTAC)CDK4/6 Kinase InhibitorCDK4/6 Kinase InhibitorCDK4/6 Kinase Inhibitor
Target Selective CDK6 DegradationCDK4 and CDK6 InhibitionCDK4 and CDK6 InhibitionCDK4 and CDK6 Inhibition (also other kinases)
Selectivity Highly selective for CDK6 degradation over CDK4Similar potency against CDK4 and CDK6Greater potency against CDK4 than CDK6Greater potency against CDK4 than CDK6
Table 2: In Vitro Potency
CompoundTargetAssay TypeIC50 (nM)
YX-2-107 CDK6Degradation~4.4[1][2]
CDK4Kinase Inhibition0.69[2]
CDK6Kinase Inhibition4.4[2]
Palbociclib CDK4/Cyclin D1Kinase Inhibition11[6]
CDK6/Cyclin D3Kinase Inhibition15[6]
Ribociclib CDK4/Cyclin D1Kinase Inhibition10[6]
CDK6/Cyclin D3Kinase Inhibition39[6]
Abemaciclib CDK4/Cyclin D1Kinase Inhibition2[6]
CDK6/Cyclin D3Kinase Inhibition9.9[6]
Table 3: Preclinical Efficacy in Ph+ ALL Models
TreatmentEfficacyModel System
YX-2-107 Comparable or superior to palbociclib in suppressing leukemia burdenMouse xenograft models of Ph+ ALL[2][3][4]
Palbociclib Used as a comparator, demonstrated anti-leukemic activityMouse xenograft models of Ph+ ALL

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying biology and the methods used to evaluate these compounds, the following diagrams illustrate the CDK4/6 signaling pathway and a typical experimental workflow for a PROTAC like YX-2-107.

CDK4_6_Signaling_Pathway CDK4/6 Signaling Pathway and Points of Intervention Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Ras_MAPK Ras/MAPK Pathway Mitogenic_Signals->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Mitogenic_Signals->PI3K_Akt CyclinD Cyclin D Synthesis Ras_MAPK->CyclinD PI3K_Akt->CyclinD Active_Complex Cyclin D-CDK4/6 Active Complex CyclinD->Active_Complex CDK4_6 CDK4/6 CDK4_6->Active_Complex Degradation CDK6 Degradation Rb Rb Active_Complex->Rb Phosphorylation E2F E2F Rb->E2F Inhibition pRb p-Rb (Inactive) G1_S_Transition G1-S Phase Transition (Cell Proliferation) E2F->G1_S_Transition Transcription of S-phase genes Traditional_Inhibitors Traditional CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) Traditional_Inhibitors->Active_Complex Inhibition of Kinase Activity YX_2_107 YX-2-107 (PROTAC) YX_2_107->CDK4_6 Binds to CDK6 Ubiquitin_Proteasome Ubiquitin-Proteasome System YX_2_107->Ubiquitin_Proteasome Recruits E3 Ligase Ubiquitin_Proteasome->CDK4_6 Induces Degradation PROTAC_Experimental_Workflow Experimental Workflow for YX-2-107 Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (CDK4 and CDK6) Degradation_Assay CDK6 Degradation Assay (Western Blot / In-Cell Western) Kinase_Assay->Degradation_Assay Determine IC50 for inhibition Cell_Proliferation Cell Proliferation Assay (e.g., Ph+ ALL cell lines) Degradation_Assay->Cell_Proliferation Determine DC50 & Dmax for degradation Selectivity_Profiling Selectivity Profiling (Kinome Scan, Proteomics) Cell_Proliferation->Selectivity_Profiling Determine GI50 for anti-proliferative effect PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Selectivity_Profiling->PK_PD Confirm target specificity Xenograft_Model Xenograft Tumor Model (e.g., Ph+ ALL) PK_PD->Xenograft_Model Establish dose and schedule Toxicity_Study Toxicity Assessment Xenograft_Model->Toxicity_Study Evaluate anti-tumor efficacy

References

Validation

comparing YX-2-107 and BSJ-03-123 CDK6 degraders

A Comparative Guide to YX-2-107 and BSJ-03-123: Selective CDK6 Degraders for Cancer Research This guide provides a detailed comparison of two selective Cyclin-Dependent Kinase 6 (CDK6) degraders, YX-2-107 and BSJ-03-123....

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to YX-2-107 and BSJ-03-123: Selective CDK6 Degraders for Cancer Research

This guide provides a detailed comparison of two selective Cyclin-Dependent Kinase 6 (CDK6) degraders, YX-2-107 and BSJ-03-123. Both molecules are Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of CDK6, a key regulator of cell cycle progression and a therapeutic target in various hematological malignancies. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanism, potency, selectivity, and supporting experimental data.

Overview and Mechanism of Action

Both YX-2-107 and BSJ-03-123 are bifunctional molecules that operate through the PROTAC mechanism. They function by simultaneously binding to CDK6 and an E3 ubiquitin ligase—in both cases, Cereblon (CRBN).[1][2] This induced proximity facilitates the ubiquitination of CDK6, marking it for degradation by the proteasome.[2][3] This approach not only inhibits the kinase activity of CDK6 but eliminates the protein entirely, potentially overcoming resistance mechanisms associated with traditional kinase inhibitors.[4] YX-2-107 has been primarily investigated for its efficacy in Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[3][5], while BSJ-03-123 has been characterized as a tool to probe CDK6 function in Acute Myeloid Leukemia (AML).[6][7]

PROTAC_Mechanism cluster_0 PROTAC-Induced Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC YX-2-107 or BSJ-03-123 (PROTAC) CDK6 CDK6 (Target Protein) PROTAC->CDK6 Binds Target CRBN Cereblon (E3 Ligase) PROTAC->CRBN Recruits E3 Ligase Proteasome Proteasome CDK6->Proteasome Enters for Degradation CRBN->CDK6 Ubiquitinates Target Ub Ubiquitin Degraded Degraded CDK6 (Fragments) Proteasome->Degraded Produces

Caption: General Mechanism of Action for CDK6 PROTACs.

Quantitative Data Comparison

The following tables summarize the available quantitative data for YX-2-107 and BSJ-03-123 based on published research.

Table 1: In Vitro Potency and Selectivity

ParameterYX-2-107BSJ-03-123Reference(s)
Degrader Type CRBN-recruiting PROTACPalbociclib-based, CRBN-recruiting PROTAC[1][2][3]
CDK6 Degradation IC₅₀/DC₅₀ 4.4 nM (IC₅₀)Sub-10 µM range (DC₅₀)[5][8][9][10]
CDK6 Kinase Inhibition IC₅₀ 4.4 nMNot explicitly reported[1]
CDK4 Kinase Inhibition IC₅₀ 0.69 nM41.6 nM[1][11]
CDK4 Degradation No degradation observedNo degradation observed[1][9][10]
Proteomic Selectivity CDK6 was the only significantly downregulated protein out of 3,682 examined.CDK6 was the only depleted protein among >5,000 quantified (100 nM, 1 hr).[4][11]

Table 2: Cellular and In Vivo Activity

ParameterYX-2-107BSJ-03-123Reference(s)
Primary Indication Ph-positive Acute Lymphoblastic Leukemia (Ph+ ALL)Acute Myeloid Leukemia (AML)[5][6]
Cellular Effect Induces S-phase arrest; Inhibits RB phosphorylation and FOXM1 expression.Induces G1 cell-cycle arrest.[8][12]
Recommended Cell Conc. Effective degradation from 1.6 nM - 1000 nM.100-200 nM recommended; up to 1 µM.[11][13]
In Vivo Efficacy 150 mg/kg (i.p.) suppresses Ph+ ALL proliferation in mice.Data not available in search results.[5][8]
In Vivo Pharmacokinetics 10 mg/kg (i.p., single dose) in mice: Cₘₐₓ of 741 nM; clears from plasma after 4 hours.Data not available in search results.[5][8]

Signaling Pathway Context

CDK6, in complex with Cyclin D, is a critical driver of the G1-S phase transition in the cell cycle. It phosphorylates the Retinoblastoma (RB) protein, causing the release of the E2F transcription factor. E2F then activates genes required for DNA synthesis and S-phase entry. By degrading CDK6, both YX-2-107 and BSJ-03-123 effectively halt this process, leading to cell cycle arrest.[8][12]

CDK6_Pathway cluster_Rb RB-E2F Complex (G1 Arrest) CyclinD Cyclin D ActiveComplex Active Cyclin D/CDK6 Complex CyclinD->ActiveComplex CDK6 CDK6 CDK6->ActiveComplex pRB p-RB (Phosphorylated) ActiveComplex->pRB Phosphorylates RB RB E2F E2F S_Phase S-Phase Gene Transcription E2F->S_Phase Activates pRB->E2F Releases PROTAC YX-2-107 or BSJ-03-123 PROTAC->CDK6 Induces Degradation WB_Workflow start 1. Cell Treatment (Degrader vs. Vehicle) lysis 2. Cell Lysis & Protein Quantification (BCA) start->lysis sds 3. SDS-PAGE (Protein Separation by Size) lysis->sds transfer 4. Membrane Transfer (PVDF/Nitrocellulose) sds->transfer ab_inc 5. Antibody Incubation (Primary & Secondary) transfer->ab_inc detect 6. Chemiluminescent Detection & Imaging ab_inc->detect end 7. Data Analysis (Band Densitometry) detect->end

References

Safety & Regulatory Compliance

Safety

Proper Disposal of YX-2-107: A Guide for Laboratory Professionals

FOR IMMEDIATE IMPLEMENTATION: The proper disposal of YX-2-107, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade CDK6, is a critical aspect of laboratory safety and environmental responsib...

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE IMPLEMENTATION: The proper disposal of YX-2-107, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade CDK6, is a critical aspect of laboratory safety and environmental responsibility. Due to its biological activity, all materials contaminated with this compound must be treated as hazardous chemical waste. Adherence to the following procedures is essential to mitigate risks of exposure and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the potent nature of YX-2-107, a comprehensive approach to safety is paramount.

Recommended Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions containing YX-2-107.
Body Protection A fully buttoned lab coat. A chemically resistant apron is recommended when handling larger quantities or for procedures with a higher risk of splashes.Protects against contamination of personal clothing.
Respiratory Protection A fit-tested N95 respirator or higher, particularly when handling the solid compound or when there is a risk of aerosolization.Minimizes the risk of inhalation.

All handling of YX-2-107, including weighing, solution preparation, and the initiation of disposal procedures, should be conducted within a certified chemical fume hood to prevent the release of airborne particles.

Step-by-Step Disposal Protocol

The disposal of YX-2-107 and all contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[1]

Waste Segregation at the Point of Generation

Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.[2]

  • Solid Waste: All solid materials that have come into contact with YX-2-107 must be segregated as hazardous waste. This includes:

    • Unused or expired YX-2-107 powder.

    • Contaminated consumables (e.g., pipette tips, centrifuge tubes, vials, weigh boats, absorbent paper, and wipes).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

  • Liquid Waste: All liquid waste containing YX-2-107 must be collected separately. This includes:

    • Unused stock solutions.

    • Contaminated cell culture media.

    • Solvents used for rinsing contaminated glassware.

Waste Containment
  • Solid Waste: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This container should be clearly labeled for "Cytotoxic" or "Hazardous Chemical Waste."[2]

  • Liquid Waste: Collect all liquid waste in a designated, sealed, and shatter-resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. The container must be compatible with the solvents used (e.g., DMSO).

Waste Container Labeling

Accurate and thorough labeling of waste containers is a regulatory requirement and is essential for safety. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "YX-2-107."

  • The approximate concentration and quantity of the waste.

  • The date of waste accumulation.

  • The name of the principal investigator or research group.

  • Associated hazards (e.g., "Cytotoxic," "Potent Compound").

Storage of Hazardous Waste

Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.

Final Disposal

Once the waste container is full, or when the experiments are complete, arrange for its collection and final disposal through your institution's Environmental Health and Safety (EHS) department or an equivalent licensed hazardous waste management service. They will ensure that the waste is managed in accordance with local, state, and federal regulations.

Spill Cleanup Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Alert Personnel: Inform colleagues in the immediate vicinity of the spill.

  • Evacuate (if necessary): For large or volatile spills, evacuate the area and contact your institution's EHS.

  • Spill Cleanup (for small, manageable spills):

    • Ensure you are wearing the appropriate PPE as described above.

    • For Liquid Spills: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a chemical absorbent pad.

    • For Solid Spills: Gently cover the spill with absorbent paper to avoid raising dust. Moisten the absorbent paper with a suitable solvent (e.g., 70% ethanol) to wet the powder before cleanup.

    • Carefully collect the absorbed material and all cleanup materials (e.g., contaminated wipes, absorbent pads) and place them into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), and all cleaning materials must also be disposed of as hazardous waste.

Experimental Protocols Context: Waste Generation

Understanding the experimental use of YX-2-107 provides context for the types of waste generated. A typical cell-based assay investigating the effects of YX-2-107 on CDK6 degradation would involve the following steps, all of which generate hazardous waste:

  • Stock Solution Preparation: YX-2-107 powder is dissolved in a solvent, typically DMSO, to create a high-concentration stock solution. All materials used (e.g., vials, pipette tips) are contaminated.

  • Cell Treatment: The stock solution is diluted in cell culture media and added to cell cultures. The resulting media and all labware (e.g., flasks, plates, pipette tips) are considered hazardous waste.

  • Analysis: Subsequent experimental steps, such as cell lysis and Western blotting, will generate further contaminated liquid and solid waste.

All materials from such a workflow that have come into contact with YX-2-107 must be disposed of as hazardous chemical waste.

Disposal Workflow and Signaling Pathway Diagrams

Disposal_Workflow cluster_generation Waste Generation cluster_segregation On-Site Handling cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal generation Generation of YX-2-107 Waste (Solid & Liquid) segregate Segregate Waste at Source generation->segregate solid_waste Solid Waste (Gloves, Tips, Vials) segregate->solid_waste liquid_waste Liquid Waste (Solutions, Media) segregate->liquid_waste contain_solid Contain in Labeled, Leak-Proof Solid Waste Bin solid_waste->contain_solid contain_liquid Contain in Labeled, Sealed Liquid Waste Bottle liquid_waste->contain_liquid storage Store in Designated Satellite Accumulation Area contain_solid->storage contain_liquid->storage disposal Arrange Pickup by EHS for Licensed Hazardous Waste Disposal storage->disposal

Caption: Logical workflow for the proper disposal of YX-2-107 waste.

PROTAC_Mechanism cluster_components PROTAC Action cluster_process Cellular Process PROTAC YX-2-107 (PROTAC) Ternary_Complex Formation of Ternary Complex PROTAC->Ternary_Complex CDK6 Target Protein (CDK6) CDK6->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of CDK6 Ternary_Complex->Ubiquitination tags CDK6 for disposal Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_CDK6 Degraded CDK6 Proteasome->Degraded_CDK6

Caption: Mechanism of YX-2-107 leading to CDK6 degradation.

References

Handling

Personal protective equipment for handling YX-2-107

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of the PROTAC YX-2-107, ensuring laboratory safety and operational integrity. This document provide...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of the PROTAC YX-2-107, ensuring laboratory safety and operational integrity.

This document provides crucial safety and logistical information for the handling of YX-2-107, a potent and selective CDK6-degrading PROTAC (Proteolysis Targeting Chimera) used in preclinical research, particularly in studies related to Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Adherence to these guidelines is essential for minimizing exposure risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling YX-2-107. These recommendations are based on standard laboratory practices for handling potent chemical compounds.

PPE CategorySpecificationPurpose
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile rubber)To prevent skin contact and absorption.
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash-prone procedures.To protect eyes and face from splashes, dust, and aerosols.
Skin and Body Protection Laboratory coat. For larger quantities or procedures with a high risk of exposure, additional protective clothing may be necessary.To prevent contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.To prevent inhalation of the compound, which may be harmful.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work with YX-2-107 should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by covering surfaces with absorbent, disposable material.

  • Weighing: If working with the solid form, weigh the compound in a ventilated enclosure to minimize dust generation.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound and before leaving the laboratory.

Storage:

  • Store YX-2-107 in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials.

Disposal Plan

All waste materials contaminated with YX-2-107, including empty containers, disposable labware, and contaminated PPE, must be disposed of as hazardous chemical waste. Follow all applicable federal, state, and local regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Experimental Protocols: Standard Operating Procedure Workflow

The following diagram illustrates the standard procedure for donning and doffing Personal Protective Equipment when handling YX-2-107.

PPE_Workflow cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE Don1 Inspect PPE for damage Don2 Don Lab Coat Don1->Don2 Don3 Don Eye/Face Protection (Safety Glasses/Goggles) Don2->Don3 Don4 Don Gloves (Ensure cuffs are over lab coat sleeves) Don3->Don4 Handle Handle YX-2-107 (Follow safe handling procedures) Don4->Handle Proceed to work Doff1 Remove Gloves Handle->Doff1 After completion of work Doff2 Remove Lab Coat (Turn inside out) Doff1->Doff2 Doff3 Remove Eye/Face Protection Doff2->Doff3 Doff4 Wash Hands Thoroughly Doff3->Doff4

Figure 1. Standard workflow for donning and doffing PPE.

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